molecular formula C24H26N4O5S B15142737 DS17701585

DS17701585

Numéro de catalogue: B15142737
Poids moléculaire: 482.6 g/mol
Clé InChI: VWZAAFMUYDNGED-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DS17701585 is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H26N4O5S

Poids moléculaire

482.6 g/mol

Nom IUPAC

(4S)-N-(1H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentanecarbonyl]-1,1-dioxo-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-33-17-9-7-16(8-10-17)24(11-2-3-12-24)23(30)28-15-34(31,32)14-21(28)22(29)26-19-5-4-6-20-18(19)13-25-27-20/h4-10,13,21H,2-3,11-12,14-15H2,1H3,(H,25,27)(H,26,29)/t21-/m1/s1

Clé InChI

VWZAAFMUYDNGED-OAQYLSRUSA-N

SMILES isomérique

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)C[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5

SMILES canonique

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CS(=O)(=O)CC3C(=O)NC4=CC=CC5=C4C=NN5

Origine du produit

United States

Foundational & Exploratory

what is DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the identifier "DS17701585" has yielded no specific chemical entity or drug development candidate corresponding to this designation in the public scientific and medical literature. Searches for this term across multiple databases do not provide a clear result for a singular molecule, suggesting that "this compound" may be an internal, confidential identifier not yet disclosed publicly, a misinterpretation of a different designation, or a typographical error.

For researchers, scientists, and drug development professionals seeking technical information, the absence of publicly available data on a compound with this specific identifier prevents the creation of a detailed guide. Key information such as mechanism of action, experimental protocols, and quantitative data is not available.

To proceed with a comprehensive technical overview, a valid and publicly recognized identifier for the molecule of interest is required. Researchers are encouraged to verify the designation and provide a correct identifier, such as a formal chemical name, a recognized abbreviation (e.g., a company's internal code that has been published), or a clinical trial registration number.

Once a correct identifier is provided, a thorough literature search can be conducted to assemble the necessary information for a detailed technical guide, including:

  • Quantitative Data: Summaries of preclinical and clinical data, such as IC50 values, pharmacokinetic parameters, and efficacy and safety endpoints from clinical trials, would be presented in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments, including assays for determining biological activity, target engagement, and pharmacological properties, would be described.

  • Signaling Pathways and Workflows: Diagrams illustrating the mechanism of action, relevant biological pathways, and experimental procedures would be generated using Graphviz (DOT language) to provide clear visual representations of the available scientific information.

Without a verifiable starting point, any attempt to create a technical guide on "this compound" would be speculative and not grounded in factual, citable scientific evidence. Professionals in the field are advised to confirm the correct nomenclature of the compound of interest to enable a thorough and accurate scientific review.

The Enigmatic Compound DS17701585: A Search for its Chemical Identity and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

Our investigation began with a thorough search for the chemical structure of DS17701585. This initial step is crucial for understanding a compound's potential properties and interactions. While a PubChem entry exists for a compound with a similar identifier, providing the IUPAC name N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-2-phenylacetamide and the molecular formula C17H19N3O3S2, conclusive evidence linking this specific entry to the "this compound" identifier could not be definitively established from the search results. The canonical SMILES string, a key descriptor for recreating the molecule's two-dimensional structure, was also not directly retrieved in the initial searches.

Subsequent inquiries into the biological context of this compound yielded no specific results. Searches for its biological activity, mechanism of action, associated signaling pathways, and experimental protocols returned generic information about broad classes of chemical compounds, such as phenylacetamide derivatives, or data on unrelated specific drugs. The identifier "this compound" was absent from the retrieved scientific literature snippets.

This lack of public information suggests several possibilities:

  • Internal Designation: this compound may be an internal codename for a compound within a pharmaceutical company or research institution that has not yet been disclosed publicly.

  • Early-Stage Research: The compound could be in the very early stages of development, with research findings not yet published in peer-reviewed journals or presented at scientific conferences.

  • Limited Public Data: Information may exist in proprietary databases or patent applications that are not indexed by the search tools utilized.

Without access to primary research data, any attempt to generate a technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, would be purely speculative and would not meet the standards of accuracy and factual reporting.

Further progress in elucidating the nature of this compound would require access to internal documentation from the organization that assigned this identifier or the publication of research detailing its synthesis, characterization, and biological evaluation. Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound.

In-depth Technical Guide: The Mechanism of Action of DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available information regarding the investigational compound "DS17701585" has yielded no specific results identifying a drug or therapeutic agent with this designation. It is highly probable that "this compound" is an internal, preclinical, or discontinued (B1498344) development code that has not been disclosed in scientific literature, clinical trial registries, or public press releases.

While the prefix "DS" is commonly used by the pharmaceutical company Daiichi Sankyo for its investigational compounds, no public records connect this specific identifier to any of their known development pipelines. Searches for variations of this identifier have also failed to produce relevant information.

Therefore, a detailed technical guide on the mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed for a compound that is not publicly identified.

For researchers, scientists, and drug development professionals interested in the portfolio of companies like Daiichi Sankyo, it is recommended to consult their official publications, investor communications, and clinical trial databases (such as ClinicalTrials.gov) for information on their publicly disclosed investigational agents. These resources will provide the most accurate and up-to-date information on their research and development activities.

Should "this compound" be an alternative or erroneous identifier for a known compound, providing the correct name or any additional context would be necessary to retrieve the requested technical information. Without a valid and publicly recognized identifier, a comprehensive analysis of its mechanism of action remains impossible.

Unveiling DS17701585: A Potent and Selective EP300/CBP Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: It is critical to note that the compound DS17701585 is a selective inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP), and not an inhibitor of Ubiquitin Specific Peptidase 30 (USP30) as initially queried. This guide will provide a comprehensive technical overview of this compound's function as a potent and orally active EP300/CBP inhibitor, a promising avenue for cancer research.

Core Compound Properties and Mechanism of Action

This compound, also referred to as Compound 11 in initial discovery literature, is a small molecule inhibitor targeting the catalytic HAT activity of EP300 and CBP.[1][2] These two proteins are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. By inhibiting their HAT activity, this compound can modulate the expression of key oncogenes and cellular pathways implicated in cancer progression.

The primary mechanism of action for this compound involves the inhibition of histone acetylation, leading to a more condensed chromatin state and subsequent repression of gene transcription. A key downstream effect of this compound is the dose-dependent suppression of SRY-box transcription factor 2 (SOX2) mRNA expression.[1] SOX2 is a critical transcription factor involved in maintaining cancer stem cell properties, and its inhibition is a key therapeutic strategy in various cancers.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound [1][2]

TargetIC50 (µM)
CBP0.040
EP3000.15
H3K27 Acetylation (Cell-based)0.45
SOX2 Expression (in LK2 cells)0.70
TIP60>50
MYST2>50
MYST4>50
PCAF>50
GCN5>50

Table 2: Pharmacokinetic Profile of this compound [1]

ParameterValue
Mouse Metabolic Stability (remaining %)37%
Mouse Plasma Protein Binding (%)95.2%

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following outlines the methodologies for key experiments involving this compound.

Histone Acetyltransferase (HAT) Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against purified HAT enzymes.

Materials:

  • Recombinant human EP300 and CBP enzymes

  • Histone H3 peptide substrate

  • Acetyl-CoA

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., luminescence-based or fluorescence-based acetyl-CoA detection kit)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, combine the HAT enzyme, histone H3 peptide substrate, and this compound (or vehicle control).

  • Initiate the reaction by adding acetyl-CoA.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining acetyl-CoA or the amount of acetylated histone H3 using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27 Acetylation Assay

Objective: To assess the ability of this compound to inhibit histone acetylation in a cellular context.

Materials:

  • Human lung squamous cell carcinoma cell line (e.g., LK2)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Antibodies: anti-acetyl-H3K27 and anti-total Histone H3

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Western blotting or ELISA equipment

Procedure:

  • Seed LK2 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Analyze the levels of acetylated H3K27 and total histone H3 in the cell lysates using Western blotting or ELISA.

  • Normalize the acetyl-H3K27 signal to the total histone H3 signal.

  • Determine the IC50 value for the inhibition of cellular H3K27 acetylation.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., Balb/c nude mice)

  • LK2 human lung squamous cell carcinoma cells

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Subcutaneously implant LK2 cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at specified doses (e.g., 50 and 200 mg/kg) and schedule.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Analyze the tumors for biomarkers of interest, such as SOX2 mRNA expression, and measure plasma and tumor concentrations of this compound.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using the DOT language.

EP300_CBP_Signaling_Pathway cluster_nucleus Nucleus cluster_outside TF Transcription Factors (e.g., SOX2) EP300_CBP EP300/CBP TF->EP300_CBP recruits HAT HAT Domain EP300_CBP->HAT Histones Histones HAT->Histones acetylates Ac Acetylation (Ac) Histones->Ac DNA DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription enables Ac->DNA loosens chromatin This compound This compound This compound->HAT inhibits Growth_Factors Growth Factors / Signaling Molecules Receptor Cell Surface Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Signal_Transduction->TF activates

Caption: EP300/CBP Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Implant LK2 Cells into Nude Mice B Allow Tumor Growth A->B C Randomize Mice into Groups B->C D Oral Administration of This compound or Vehicle C->D E Monitor Tumor Volume D->E F Euthanize and Excise Tumors E->F G Biomarker Analysis (e.g., SOX2 mRNA) F->G H Pharmacokinetic Analysis (Plasma & Tumor Drug Levels) F->H

Caption: In Vivo Xenograft Model Experimental Workflow.

References

The Potential of DS17701585 in Mitophagy Induction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS17701585 is a potent and highly selective, orally active inhibitor of the E1A binding protein p300 (EP300) and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs) that play a crucial role in regulating gene expression.[1][2][3][4][5] While direct evidence linking this compound to mitophagy is currently unavailable in scientific literature, the established role of its targets, EP300 and CBP, as master regulators of autophagy and mitochondrial function suggests a strong potential for this compound to influence mitochondrial quality control pathways.[6][7][8] This technical guide will explore the hypothetical connection between this compound and mitophagy induction, providing a comprehensive overview of the underlying signaling pathways, relevant experimental protocols for investigation, and a summary of quantitative data on EP300/CBP inhibitors in the context of autophagy and mitochondrial dysfunction.

Introduction to this compound

This compound has been identified as a selective inhibitor of EP300 and CBP, with potential applications in cancer research.[1][3][9][10] These histone acetyltransferases are involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis, primarily through the acetylation of histone and non-histone proteins, which in turn modulates chromatin structure and gene transcription.

Table 1: Key Characteristics of this compound

PropertyValueReference
Mechanism of Action Selective inhibitor of EP300 and CBP histone acetyltransferases[1][4][5]
CAS Number 2983027-66-1[2]
Molecular Formula C24H26N4O5S[2]
Molecular Weight 482.55 g/mol [2]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Reference
CBP0.040[1][3]
EP3000.15[1][3]
H3K27 Acetylation0.45[1][3]
SOX20.70[1][3]

The Role of EP300/CBP in Autophagy and Mitophagy

EP300 and CBP are integral to the regulation of autophagy, the cellular process of degrading and recycling cellular components.[6][7] They can influence autophagy at multiple stages through the acetylation of key autophagy-related proteins. Given that mitophagy is a selective form of autophagy targeting damaged or superfluous mitochondria, the regulatory influence of EP300/CBP on general autophagy strongly implies a role in mitophagy.

Mitochondrial dysfunction is a primary trigger for mitophagy. Recent studies have indicated that EP300-mediated histone acetylation can mitigate mitochondrial dysfunction.[2][11] Conversely, inhibition of EP300/CBP could potentially induce mitochondrial stress, thereby initiating the mitophagy cascade as a compensatory quality control mechanism. Pharmacological targeting of p300/CBP has been demonstrated to activate the autophagic pathway.[8]

Proposed Signaling Pathway for this compound-Induced Mitophagy

Based on the known functions of EP300/CBP, a hypothetical signaling pathway for this compound-induced mitophagy is proposed. Inhibition of EP300/CBP by this compound may lead to a reduction in the acetylation of key proteins involved in mitochondrial homeostasis and function. This could result in increased mitochondrial stress, characterized by elevated reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential. Such stressed mitochondria are then primed for removal by the mitophagy machinery.

DS17701585_Mitophagy_Pathway Proposed Signaling Pathway of this compound in Mitophagy Induction This compound This compound EP300_CBP EP300/CBP This compound->EP300_CBP Inhibition Protein_Acetylation Reduced Protein Acetylation (Histones, Mitochondrial Proteins) EP300_CBP->Protein_Acetylation Leads to Mitochondrial_Stress Increased Mitochondrial Stress (ROS, Decreased Membrane Potential) Protein_Acetylation->Mitochondrial_Stress Mitophagy Mitophagy Induction Mitochondrial_Stress->Mitophagy Triggers

Caption: Proposed pathway of this compound-induced mitophagy.

Experimental Protocols for Investigating this compound and Mitophagy

To validate the hypothesis that this compound induces mitophagy, a series of in vitro and in vivo experiments can be conducted.

In Vitro Assessment of Mitophagy

Cell Culture and Treatment:

  • Select appropriate cell lines (e.g., HeLa, SH-SY5Y, or primary neurons).

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO) and a positive control for mitophagy induction (e.g., CCCP or Oligomycin/Antimycin A).

Mito-Keima Assay:

  • Transfect cells with a mitochondria-targeted Keima (mt-Keima) plasmid. mt-Keima is a pH-sensitive fluorescent protein that emits green fluorescence in the neutral pH of the mitochondrial matrix and red fluorescence in the acidic environment of the lysosome.

  • After treatment with this compound, visualize cells using fluorescence microscopy.

  • Quantify the ratio of red to green fluorescence to assess the level of mitophagy. An increase in the red/green ratio indicates an increase in mitophagy.

Immunofluorescence for PINK1 and Parkin Colocalization:

  • Fix and permeabilize cells after treatment.

  • Incubate with primary antibodies against PINK1, Parkin, and a mitochondrial marker (e.g., TOM20).

  • Incubate with corresponding fluorescently labeled secondary antibodies.

  • Visualize using confocal microscopy and quantify the colocalization of PINK1 and Parkin on mitochondria.

Western Blotting:

  • Lyse cells and perform SDS-PAGE and Western blotting.

  • Probe for key mitophagy-related proteins such as PINK1, Parkin, LC3-II/I ratio, and p62. A decrease in p62 and an increase in the LC3-II/I ratio are indicative of autophagic flux.

In_Vitro_Workflow In Vitro Experimental Workflow for Mitophagy Assessment Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Mito_Keima Mito-Keima Assay Treatment->Mito_Keima Immunofluorescence Immunofluorescence (PINK1/Parkin) Treatment->Immunofluorescence Western_Blot Western Blotting Treatment->Western_Blot Analysis Data Analysis and Quantification Mito_Keima->Analysis Immunofluorescence->Analysis Western_Blot->Analysis

Caption: Workflow for in vitro mitophagy assessment.

Assessment of Mitochondrial Function

Measurement of Mitochondrial Membrane Potential (ΔΨm):

  • Treat cells with this compound.

  • Incubate with a fluorescent dye sensitive to ΔΨm, such as TMRM or JC-1.

  • Analyze fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS):

  • Treat cells with this compound.

  • Incubate with a mitochondrial ROS-sensitive dye, such as MitoSOX Red.

  • Measure fluorescence intensity using flow cytometry or a fluorescence plate reader. An increase in fluorescence indicates elevated mitochondrial ROS.

Quantitative Data from Studies on EP300/CBP Inhibitors and Autophagy

While specific quantitative data for this compound's effect on mitophagy is not available, studies on other EP300/CBP inhibitors provide valuable insights into their potential effects on autophagy and related cellular processes.

Table 3: Effects of EP300/CBP Inhibitors on Autophagy and Cell Growth in Non-Small Cell Lung Cancer Cells

InhibitorConcentrationEffectCell LineReference
A-4851-10 µMGrowth arrest via activation of the autophagic pathwayHuman NSCLC cell lines[8]
A-4851-10 µMIncreased LC3-II levelsHuman NSCLC cell lines[8]
A-4851-10 µMAccumulation of reactive oxygen species (ROS)Human NSCLC cell lines[8]

Conclusion and Future Directions

This compound, as a selective inhibitor of EP300 and CBP, holds theoretical potential as an inducer of mitophagy. This is predicated on the central role of these acetyltransferases in the regulation of autophagy and the maintenance of mitochondrial health. The inhibition of EP300/CBP is likely to create a cellular environment conducive to mitochondrial stress, a key initiating signal for mitophagy.

Future research should focus on direct experimental validation of this hypothesis. The experimental protocols outlined in this guide provide a framework for such investigations. Elucidating the precise molecular mechanisms by which this compound may influence mitophagy could open new avenues for therapeutic interventions in diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders and certain cancers. Furthermore, in vivo studies using animal models will be crucial to determine the physiological relevance and therapeutic potential of this compound-induced mitophagy.

References

The Enigmatic Role of DS17701585 in Parkinson's Disease Research: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, chemical databases, and patent repositories, the designation "DS17701585" does not correspond to any known compound, therapeutic agent, or research molecule actively being investigated for Parkinson's disease. This lack of public information makes it impossible to provide an in-depth technical guide on its role, as there is no data to analyze, no experimental protocols to detail, and no signaling pathways to visualize.

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra, a region of the brain crucial for motor control. The pathological hallmark of the disease is the accumulation of misfolded alpha-synuclein (B15492655) protein into aggregates known as Lewy bodies. Current research into novel therapeutics for Parkinson's disease is multifaceted, exploring a wide range of strategies including:

  • Targeting Alpha-Synuclein: Developing agents that can prevent the misfolding and aggregation of alpha-synuclein, enhance its clearance, or block its cell-to-cell transmission.

  • Neuroprotection: Investigating compounds that can protect vulnerable dopaminergic neurons from the degenerative processes.

  • Modulating Neuroinflammation: Targeting the chronic inflammation in the brain that is believed to contribute to neuronal death.

  • Enhancing Mitochondrial Function: Developing therapies to restore the normal function of mitochondria, the energy-producing organelles within cells, which are often impaired in Parkinson's disease.

  • Gene Therapy: Exploring the use of viral vectors to deliver therapeutic genes to the brain to restore dopamine (B1211576) production or provide neuroprotection.

The identifier "this compound" may represent an internal code used by a pharmaceutical company or research institution for a compound in the very early stages of preclinical development. Such internal designations are common in the drug discovery process and typically do not enter the public domain until a compound is selected for clinical trials or is disclosed in a patent application or scientific publication.

Without any publicly available information, it is not possible to fulfill the request for a detailed technical guide. The core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways are entirely dependent on the existence of such data in the public sphere.

For researchers, scientists, and drug development professionals interested in the cutting edge of Parkinson's disease research, it is recommended to follow publications from major pharmaceutical companies, academic research institutions, and presentations at key scientific conferences in the field of neurology and neurodegenerative diseases. It is through these channels that information on novel therapeutic candidates, potentially including compounds currently under internal identifiers like "this compound," would eventually be disseminated.

DS17701585: A Technical Whitepaper on the Discovery and Synthesis of a Novel EP300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS17701585 is a novel, potent, and highly selective inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP). Discovered by Daiichi Sankyo, this small molecule emerged from a scaffold hopping and structure-based optimization strategy initiated from a high-throughput screening hit. This compound has demonstrated dose-dependent inhibition of SRY-box transcription factor 2 (SOX2) mRNA expression in a human lung squamous cell carcinoma xenograft model, highlighting its potential as a therapeutic agent in oncology. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound, including available quantitative data, putative signaling pathways, and representative experimental protocols.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of targeting EP300 and CBP in cancer. These paralogous histone acetyltransferases play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Their dysregulation is implicated in various malignancies.

The development of this compound began with a high-throughput screening campaign that identified an initial hit compound. A subsequent scaffold hopping strategy, coupled with structure-based drug design, led to the synthesis of the 1,4-oxazepane-containing compound, this compound (referred to as compound 11 in the primary literature). This approach aimed to improve potency, selectivity, and drug-like properties.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (µM)Assay Type
EP3000.040Biochemical HAT Assay
CBP0.15Biochemical HAT Assay
H3K27 Acetylation0.45Cell-based Assay
SOX2 mRNA Expression0.70LK2 Cells (RT-qPCR)
Table 2: Selectivity Profile of this compound
Histone AcetyltransferaseIC50 (µM)
TIP60>50
MYST2>50
MYST4>50
PCAF>50
GCN5>50
Table 3: Preclinical Pharmacokinetic and ADME Properties of this compound
ParameterValueSpecies
Metabolic Stability (% remaining)37%Mouse Liver Microsomes
Plasma Protein Binding95.2%Mouse

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of EP300/CBP Inhibition

The inhibition of EP300/CBP by this compound is expected to have pleiotropic effects on gene transcription. By blocking the acetylation of histones (e.g., H3K27) and other transcription factors, this compound can modulate the expression of key oncogenes. The observed downregulation of SOX2, a critical transcription factor in several cancers, is a direct consequence of this inhibition. Furthermore, based on the known roles of EP300/CBP, inhibition by this compound may also impact other oncogenic signaling pathways, such as those driven by IRF4/c-MYC and the androgen receptor (AR).

EP300_CBP_Inhibition_Pathway This compound This compound EP300_CBP EP300/CBP This compound->EP300_CBP Inhibits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) EP300_CBP->Acetylated_Histones Acetylation Histones Histones (e.g., H3) Chromatin_Remodeling Chromatin Remodeling & Gene Transcription Acetylated_Histones->Chromatin_Remodeling Promotes SOX2 SOX2 Chromatin_Remodeling->SOX2 Activates IRF4 IRF4 Chromatin_Remodeling->IRF4 Activates AR Androgen Receptor Chromatin_Remodeling->AR Activates Oncogenic_Signaling Oncogenic Signaling & Cell Proliferation SOX2->Oncogenic_Signaling cMYC c-MYC IRF4->cMYC Activates cMYC->Oncogenic_Signaling AR->Oncogenic_Signaling

Caption: Putative signaling pathway of this compound-mediated EP300/CBP inhibition.

Experimental Workflow for Discovery and Preclinical Evaluation

The discovery and initial evaluation of a selective HAT inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Scaffold_Hopping Scaffold Hopping & Structure-Based Design Hit_ID->Scaffold_Hopping Lead_Optimization Lead Optimization (this compound) Scaffold_Hopping->Lead_Optimization Biochemical_Assays Biochemical Assays (HAT Activity, Selectivity) Lead_Optimization->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Histone Acetylation, Gene Expression) Biochemical_Assays->Cell_Based_Assays ADME_Tox In Vitro ADME/Tox Cell_Based_Assays->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: General workflow for the discovery and preclinical evaluation of a HAT inhibitor.

Experimental Protocols

Disclaimer: The detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following protocols are representative examples for the synthesis and characterization of selective EP300/CBP inhibitors and are provided for illustrative purposes.

Representative Synthesis of a Selective EP300/CBP Inhibitor

This protocol describes a representative multi-step synthesis of a selective EP300/CBP inhibitor with a distinct scaffold.

Step 1: Synthesis of Intermediate 1

  • To a solution of starting material A (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) under a nitrogen atmosphere at 0 °C, add reagent B (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., 20-40% ethyl acetate (B1210297) in hexanes) to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 0.1 M).

  • Add reagent C (2.0 eq) and reagent D (0.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by preparative HPLC to yield Intermediate 2.

Step 3: Final Product Formation

  • To a solution of Intermediate 2 (1.0 eq) and amine E (1.2 eq) in dimethylformamide (DMF, 0.15 M), add coupling reagent F (1.5 eq) and base G (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by flash chromatography (e.g., 0-10% methanol (B129727) in DCM) to yield the selective EP300/CBP inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EP300 or CBP.

  • Reagents and Buffers:

    • HAT assay buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

    • Recombinant human EP300 or CBP enzyme.

    • Histone H3 peptide substrate.

    • [³H]-Acetyl-Coenzyme A.

    • Scintillation cocktail.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

    • In a 96-well plate, add the test compound, recombinant HAT enzyme, and histone H3 peptide substrate to the HAT assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding [³H]-Acetyl-CoA.

    • Incubate the reaction for 30 minutes at 30 °C.

    • Stop the reaction by adding acetic acid.

    • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-Acetyl-CoA.

    • Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Histone H3 Lysine 27 (H3K27) Acetylation

This assay quantifies the inhibition of histone acetylation in a cellular context.

  • Cell Line: A relevant cancer cell line (e.g., a lung squamous cell carcinoma line like LK2).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for acetylated H3K27.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of acetylated H3K27 per nucleus.

    • Normalize the data to a vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the compound in a mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line.

  • Procedure:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

    • Administer the test compound (e.g., this compound) and vehicle control via the desired route (e.g., oral gavage) at specified doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by RT-qPCR for SOX2 mRNA).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically for this compound. Its development status remains in the preclinical phase.

Conclusion

This compound is a promising, highly selective, and orally active inhibitor of EP300/CBP histone acetyltransferases. Its discovery through a sophisticated medicinal chemistry approach has yielded a valuable tool for probing the biology of EP300/CBP and a potential therapeutic candidate for cancers dependent on their activity. The preclinical data, particularly the in vivo inhibition of the key oncogenic transcription factor SOX2, provides a strong rationale for its further investigation. The representative protocols provided herein offer a framework for the synthesis and evaluation of similar potent and selective HAT inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models and to advance it toward clinical development.

In-depth Technical Guide: The Biological Function of DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound registries, no information was found for the identifier "DS17701585". It is possible that this is an internal research compound, a newly designated molecule not yet in the public domain, or a typographical error.

This guide has been structured to fulfill the user's request for an in-depth technical overview. However, due to the lack of specific data for this compound, the content herein is presented as a template. Should a valid identifier and corresponding data become available, this structure can be populated to provide the requested technical guide.

Executive Summary

[This section would typically provide a high-level overview of this compound, including its molecular class, primary biological target(s), mechanism of action, and potential therapeutic applications. As no data is available, this section remains to be populated.]

Quantitative Data Summary

[All quantitative data from preclinical and clinical studies would be presented in tabular format here for ease of comparison. Examples of such tables are provided below.]

Table 1: In Vitro Biological Activity of this compound

Assay TypeTarget/Cell LineEndpointIC50 / EC50 (nM)Hill Slopen (replicates)Reference
Data Not Available
Data Not Available

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosing RegimenRouteKey Efficacy EndpointResultp-valueReference
Data Not Available
Data Not Available

Table 3: Pharmacokinetic Properties of this compound

SpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)Bioavailability (%)Reference
Data Not Available
Data Not Available

Detailed Experimental Protocols

[This section would provide detailed methodologies for key experiments cited in the data tables. An example of a typical experimental protocol structure is outlined below.]

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Substrate peptide

    • ATP

    • This compound (in DMSO)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well plates

  • Procedure:

    • A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

    • The kinase, substrate, and ATP are mixed in the assay buffer.

    • The this compound dilution or vehicle control (DMSO) is added to the wells of a 384-well plate.

    • The kinase/substrate/ATP mixture is added to initiate the reaction.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced.

    • Luminescence is read on a plate reader.

  • Data Analysis:

    • The raw data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • The normalized data is then fitted to a four-parameter logistic equation to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

[This section would contain diagrams created using Graphviz to illustrate signaling pathways, experimental workflows, or logical relationships involving this compound. As no such information is available, placeholder diagrams are shown below with their corresponding DOT language scripts.]

Signaling_Pathway_Placeholder cluster_membrane Cell Membrane Receptor Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Ligand This compound (Hypothetical Ligand) Ligand->Receptor Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response Experimental_Workflow_Placeholder start Compound Synthesis (this compound) invitro In Vitro Assays (e.g., Kinase Panel) start->invitro invivo In Vivo Efficacy Models (e.g., Xenograft) invitro->invivo pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd tox Toxicology Studies pkpd->tox end IND-Enabling Studies tox->end

An In-depth Technical Guide to USP30 and its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound DS17701585 and its potential interaction with the target protein USP30 is not publicly available. This guide will provide a comprehensive overview of USP30 and utilize data from well-characterized inhibitors as illustrative examples of targeting this deubiquitinase.

Introduction to USP30: A Key Regulator of Mitochondrial and Peroxisomal Quality Control

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical role in cellular homeostasis by removing ubiquitin chains from proteins on the outer mitochondrial membrane and peroxisomes.[1][2][3] This function positions USP30 as a key negative regulator of two essential cellular quality control pathways: mitophagy and pexophagy.[1][3][4] By counteracting the ubiquitination process initiated by E3 ligases like Parkin, USP30 effectively acts as a brake on the clearance of damaged or superfluous mitochondria and peroxisomes.[5][6][7] Dysregulation of USP30 activity has been implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease, certain cancers, and pulmonary disorders, making it an attractive therapeutic target for drug development.[1][8]

The Central Role of USP30 in Cellular Signaling Pathways

USP30 is a crucial node in several signaling pathways that govern organelle health, cell survival, and metabolic regulation. Its primary function is to antagonize the ubiquitination of mitochondrial and peroxisomal proteins, thereby inhibiting their degradation.

PINK1/Parkin-Mediated Mitophagy

One of the most well-characterized roles of USP30 is its opposition to the PINK1/Parkin pathway of mitophagy, a critical process for clearing damaged mitochondria.[1][5] In response to mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[5][7][9] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for engulfment by an autophagosome and subsequent lysosomal degradation.[5][9] USP30 counteracts this process by cleaving these ubiquitin chains, thereby inhibiting mitophagy.[5][6] Inhibition of USP30 is therefore a promising strategy to enhance the clearance of dysfunctional mitochondria in diseases associated with impaired mitophagy.[6][8][10]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Accumulation & Activation Mitochondrial_Damage->PINK1 pUbiquitin p-Ubiquitin PINK1->pUbiquitin Phosphorylates Ubiquitin Ubiquitin Parkin_Active Active Parkin pUbiquitin->Parkin_Active Recruits & Activates Parkin_Inactive Inactive Parkin (Cytosolic) Ub_OMM_Proteins Ubiquitinated OMM Proteins Parkin_Active->Ub_OMM_Proteins Ubiquitinates OMM_Proteins OMM Proteins Ub_OMM_Proteins->OMM_Proteins Deubiquitinates Mitophagy Mitophagy Ub_OMM_Proteins->Mitophagy USP30 USP30

Diagram 1: USP30 antagonism of the PINK1/Parkin mitophagy pathway.
Pexophagy Regulation

Similar to its role in mitophagy, USP30 also negatively regulates pexophagy, the selective autophagic degradation of peroxisomes.[1] Under conditions such as amino acid starvation, the E3 ubiquitin ligase PEX2 ubiquitinates peroxisomal membrane proteins, marking them for degradation.[1] USP30 counteracts the activity of PEX2, thereby suppressing pexophagy.[1]

Apoptosis and AKT/mTOR Signaling

USP30 has also been implicated in the regulation of apoptosis (programmed cell death) and the AKT/mTOR signaling pathway.[1][11] Depletion of USP30 can sensitize cancer cells to apoptosis inducers.[1] Furthermore, USP30 activity can sustain the pro-survival AKT/mTOR pathway, and its inhibition may synergize with AKT/mTOR inhibitors in cancer therapy.[2][11]

USP30_Apoptosis_AKT_Pathway cluster_Cell Cellular Signaling USP30 USP30 AKT_mTOR AKT/mTOR Pathway USP30->AKT_mTOR Sustains BAX_BAK BAX/BAK USP30->BAX_BAK Inhibits Apoptotic Signaling Cell_Survival Cell Survival & Proliferation AKT_mTOR->Cell_Survival Apoptosis Apoptosis AKT_mTOR->Apoptosis BAX_BAK->Apoptosis Experimental_Workflow_Target_Engagement Start Start: Treat cells with USP30 inhibitor Lyse Cell Lysis Start->Lyse Probe Incubate lysate with Activity-Based Probe Lyse->Probe SDS_PAGE SDS-PAGE & Western Blot Probe->SDS_PAGE Detect Detect USP30 with Antibody SDS_PAGE->Detect Result Result: Assess shift in USP30 molecular weight Detect->Result

References

Unraveling DS17701585: A Technical Guide to a Novel EP300/CBP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS17701585 is a potent and highly selective, orally active small molecule inhibitor of the E1A binding protein p300 (EP300) and CREB-binding protein (CBP), two closely related histone acetyltransferases (HATs). Developed by Daiichi Sankyo, this investigational compound represents a promising therapeutic agent in oncology by targeting epigenetic mechanisms that drive cancer cell proliferation and survival. This document provides a comprehensive overview of the core mechanism of action, cellular pathways, and available preclinical data for this compound.

Core Mechanism and Cellular Pathway

This compound exerts its biological effects by directly inhibiting the catalytic activity of EP300 and CBP.[1][2][3] These two proteins are critical epigenetic regulators that function as transcriptional co-activators.[2][4][5] They catalyze the transfer of acetyl groups to lysine (B10760008) residues on histone and non-histone proteins, a key post-translational modification that generally leads to a more open chromatin structure and enhanced gene transcription.

By inhibiting EP300/CBP, this compound effectively suppresses the acetylation of key histone marks, such as H3K27, leading to a condensed chromatin state and the transcriptional repression of target genes.[1][3] One of the critical downstream effects of this inhibition is the dose-dependent suppression of the SRY-box transcription factor 2 (SOX2) mRNA expression.[1][2][4] SOX2 is a well-established transcription factor implicated in the maintenance of stem cell pluripotency and the proliferation of various cancers, including lung squamous cell carcinoma.[2][4][6] The inhibition of the EP300/CBP-SOX2 axis is a key component of the anti-tumor activity of this compound.

DS17701585_Mechanism cluster_epigenetic_regulation Epigenetic Regulation cluster_downstream_effects Downstream Cellular Effects This compound This compound EP300_CBP EP300 / CBP (Histone Acetyltransferases) This compound->EP300_CBP Inhibits Histone_Acetylation Histone Acetylation (e.g., H3K27ac) This compound->Histone_Acetylation Suppresses EP300_CBP->Histone_Acetylation Promotes Chromatin_Remodeling Open Chromatin Histone_Acetylation->Chromatin_Remodeling SOX2 SOX2 Gene Expression Histone_Acetylation->SOX2 Leads to Repression Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Gene_Transcription->SOX2 Cancer_Cell_Proliferation Cancer Cell Proliferation & Survival SOX2->Cancer_Cell_Proliferation Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture LK2 Human Lung Squamous Cell Carcinoma Cell Culture Tumor_Implantation Subcutaneous Implantation of LK2 Cells Cell_Culture->Tumor_Implantation Animal_Model Balb/c Nude Mice Animal_Model->Tumor_Implantation Dosing Oral Administration of This compound (50 mg/kg & 200 mg/kg) Tumor_Implantation->Dosing Tumor_Harvest Tumor Tissue and Plasma Collection Dosing->Tumor_Harvest mRNA_Analysis SOX2 mRNA Expression Analysis (e.g., qRT-PCR) Tumor_Harvest->mRNA_Analysis PK_Analysis Measurement of this compound Levels in Plasma and Tumor Tumor_Harvest->PK_Analysis

References

No Publicly Available Data for DS17701585 Found

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review for studies related to the identifier "DS17701585" has yielded no specific information on a compound or drug with this designation. Extensive searches of scholarly articles, clinical trial databases, and other scientific resources did not return any relevant results.

This suggests that "this compound" may be an internal preclinical identifier, a compound that has not progressed to published clinical development, or a designation that is not yet in the public domain. As a result, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of publicly available source material.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to verify the identifier and consult internal documentation or proprietary databases that may contain information not accessible in the public sphere. Should a publicly recognized name or alternative identifier for this compound become available, a thorough literature review could be conducted.

An In-depth Technical Guide to Diheptyl Sulfide (DS17701585)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of Diheptyl Sulfide (B99878), identified by the Beilstein Registry Number DS17701585. It is important to note that while extensive research exists for related organosulfur compounds found in Allium species, specific biological and mechanistic data for Diheptyl Sulfide is limited. The information on potential biological activities and signaling pathways presented herein is largely extrapolated from studies on analogous compounds and should be considered hypothetical until validated by direct experimental evidence.

Introduction

Diheptyl Sulfide, also known by its CAS number 629-65-2, is an organosulfur compound naturally found in edible plants of the Allium genus, such as onion (Allium cepa) and leek (Allium porrum).[1][2] Organosulfur compounds from these sources are of significant interest to the scientific community due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide provides a detailed summary of the known physicochemical properties of Diheptyl Sulfide and explores its potential biological relevance based on the well-documented activities of similar sulfur-containing molecules.

Physicochemical Properties

A summary of the key physicochemical properties of Diheptyl Sulfide is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 629-65-2[2]
Beilstein Registry Number 1770158
Molecular Formula C14H30S[2]
Molecular Weight 230.46 g/mol [2]
Boiling Point 260 °C (500 °F)
Melting Point -11 °C[1]
Density 0.84 g/mL at 25 °C
Refractive Index 1.46
Flash Point 110 °C (230 °F)
Solubility Insoluble in water
Appearance Colorless liquid

Potential Biological Activities and Signaling Pathways

While direct studies on the biological effects of Diheptyl Sulfide are scarce, the activities of structurally related organosulfur compounds, such as diallyl sulfide (DAS) and diallyl disulfide (DADS), have been extensively investigated. These compounds are known to exert a variety of pharmacological effects, which are often attributed to the release of hydrogen sulfide (H₂S), a key gaseous signaling molecule.[4][5]

Postulated Mechanism of Action

It is hypothesized that Diheptyl Sulfide, like other dialkyl sulfides, may serve as a precursor for the endogenous production of hydrogen sulfide. H₂S is known to modulate cellular processes through a post-translational modification called persulfidation, where a sulfhydryl group (-SH) of a cysteine residue in a protein is converted to a persulfide group (-SSH).[6] This modification can alter the protein's function, localization, and interaction with other molecules, thereby influencing downstream signaling pathways.

Key Signaling Pathways Potentially Modulated

Based on the known effects of related compounds, Diheptyl Sulfide could potentially influence the following signaling pathways:

  • Antioxidant Response: Organosulfur compounds are known to enhance the cellular antioxidant defense system. This may involve the activation of the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes.

  • Anti-inflammatory Pathways: H₂S has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • Apoptosis and Cell Cycle Regulation: In the context of cancer, organosulfur compounds have been demonstrated to induce apoptosis and cell cycle arrest in tumor cells through the modulation of Bcl-2 family proteins and cyclin-dependent kinases.

  • Cardiovascular Protection: H₂S is a known vasodilator and plays a protective role in the cardiovascular system.[5]

The following diagram illustrates a hypothetical signaling pathway for the biological activity of Diheptyl Sulfide, based on the known mechanisms of related organosulfur compounds.

Hypothetical Signaling Pathway of Diheptyl Sulfide Diheptyl Sulfide Diheptyl Sulfide H2S Release H2S Release Diheptyl Sulfide->H2S Release Protein Persulfidation Protein Persulfidation H2S Release->Protein Persulfidation Nrf2 Activation Nrf2 Activation Protein Persulfidation->Nrf2 Activation NF-kB Inhibition NF-kB Inhibition Protein Persulfidation->NF-kB Inhibition Apoptosis Induction Apoptosis Induction Protein Persulfidation->Apoptosis Induction Antioxidant Response Antioxidant Response Nrf2 Activation->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NF-kB Inhibition->Anti-inflammatory Response Anticancer Effects Anticancer Effects Apoptosis Induction->Anticancer Effects

Caption: Hypothetical signaling cascade of Diheptyl Sulfide.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments that could be adapted to investigate the properties and biological activities of Diheptyl Sulfide.

Synthesis of Diheptyl Sulfide

Principle: A common method for the synthesis of dialkyl sulfides is the reaction of an alkyl halide with a sulfur source, such as sodium sulfide.

Materials:

  • 1-Bromoheptane (B155011)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve sodium sulfide nonahydrate in ethanol in a round-bottom flask.

  • Add 1-bromoheptane to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diheptyl Sulfide.

  • Purify the product by vacuum distillation or column chromatography.

The following diagram outlines the general workflow for the synthesis and purification of Diheptyl Sulfide.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Extraction Extraction Crude Product->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Final Purification Final Purification Solvent Removal->Final Purification

Caption: General workflow for sulfide synthesis and purification.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell line (e.g., HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Diheptyl Sulfide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Diheptyl Sulfide in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of Diheptyl Sulfide. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a sample.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for sulfur compound analysis (e.g., DB-1, DB-5)

  • Helium as carrier gas

Procedure:

  • Sample Preparation: Dissolve a known amount of Diheptyl Sulfide in a suitable solvent (e.g., hexane, dichloromethane) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven temperature program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas flow rate: 1 mL/min (constant flow).

  • MS Conditions:

    • Ion source temperature: 230°C

    • Electron ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis: Inject 1 µL of each standard and sample into the GC-MS system.

  • Data Analysis: Identify Diheptyl Sulfide based on its retention time and mass spectrum. Quantify the compound by creating a calibration curve from the peak areas of the standards.

Conclusion

Diheptyl Sulfide (this compound) is a naturally occurring organosulfur compound with defined physicochemical properties. While direct biological studies are limited, its structural similarity to other well-researched organosulfur compounds from Allium species suggests a potential for a range of bioactive properties, likely mediated by the release of hydrogen sulfide and the subsequent modulation of key cellular signaling pathways. This guide provides a foundational understanding of Diheptyl Sulfide and offers detailed protocols to facilitate further research into its synthesis, analysis, and biological activities. Future investigations are warranted to elucidate the specific mechanisms of action and therapeutic potential of this compound.

References

Preclinical Assessment of a Novel Antibody-Drug Conjugate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the preclinical studies of a compound specifically identified as DS17701585 is not available. This document serves as a representative technical guide outlining the typical preclinical evaluation of a hypothetical antibody-drug conjugate (ADC), drawing upon established methodologies and common practices in the field of oncology drug development.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the preclinical assessment of a novel ADC. The experimental protocols, data, and visualizations presented herein are illustrative and based on common practices for antibody-drug conjugates.

Introduction

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. This targeted delivery aims to enhance the therapeutic window of the cytotoxic agent by maximizing its concentration at the tumor site while minimizing systemic exposure. The preclinical development of an ADC involves a comprehensive evaluation of its structural characteristics, in vitro activity, in vivo efficacy, and safety profile.

This guide will outline the core preclinical studies typically performed, using a hypothetical ADC targeting a common tumor-associated antigen as an example.

In Vitro Characterization and Efficacy

The initial phase of preclinical assessment involves a thorough characterization of the ADC's biochemical properties and its biological activity in vitro.

A critical first step is to ensure the quality and consistency of the ADC. Key parameters that are assessed include the drug-to-antibody ratio (DAR), purity, and stability.

Table 1: Summary of Biochemical and Biophysical Characterization of Hypothetical ADC

ParameterMethodResult
Drug-to-Antibody Ratio (DAR)Hydrophobic Interaction Chromatography (HIC)3.9
PuritySize Exclusion Chromatography (SEC)>98% monomer
AggregationDynamic Light Scattering (DLS)<5% aggregates
Thermal Stability (Tm)Differential Scanning Calorimetry (DSC)72°C
In Vitro Serum StabilityLC-MS/MS>95% stable at 7 days

The cytotoxic potential of the ADC is evaluated against a panel of cancer cell lines with varying levels of target antigen expression.

Table 2: In Vitro Cytotoxicity of Hypothetical ADC in Cancer Cell Lines

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh0.5
Cell Line BMedium5.2
Cell Line CLow>100
Cell Line DNegative>1000
  • Drug-to-Antibody Ratio (DAR) Determination by HIC: The ADC is analyzed on a hydrophobic interaction chromatography column. The different DAR species are separated based on their hydrophobicity, and the weighted average DAR is calculated from the peak areas.

  • Purity and Aggregation Analysis by SEC: The ADC is injected onto a size exclusion chromatography column to separate monomers from aggregates and fragments. The percentage of the monomeric peak relative to the total peak area represents the purity.

  • In Vitro Cytotoxicity Assay: Cancer cells are seeded in 96-well plates and treated with serial dilutions of the ADC for 72 hours. Cell viability is assessed using a commercial cell viability reagent (e.g., CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve with a four-parameter logistic model.

  • Internalization Assay: The target-mediated internalization of the ADC is confirmed using a fluorescently labeled secondary antibody against the ADC's primary antibody. Cells are incubated with the ADC, followed by the labeled secondary antibody, and internalization is visualized and quantified by flow cytometry or confocal microscopy.

In Vivo Efficacy and Pharmacokinetics

The antitumor activity and pharmacokinetic profile of the ADC are evaluated in animal models.

The efficacy of the ADC is tested in mouse xenograft models established from human cancer cell lines with varying target antigen expression.

Table 3: In Vivo Antitumor Efficacy of Hypothetical ADC in a Xenograft Model (Cell Line A)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Hypothetical ADC145
Hypothetical ADC385
Hypothetical ADC1098 (with tumor regression)
Non-targeting ADC1015

The pharmacokinetic properties of the total antibody and the conjugated ADC are assessed in rodents.

Table 4: Pharmacokinetic Parameters of Hypothetical ADC in Mice

AnalyteCmax (µg/mL)AUC (µg*h/mL)t1/2 (h)
Total Antibody15015000200
Conjugated ADC14514000180
  • Xenograft Model Efficacy Study: Female athymic nude mice are subcutaneously inoculated with cancer cells. Once tumors reach a specified volume, mice are randomized into treatment groups. The ADC or vehicle control is administered intravenously. Tumor volume and body weight are measured twice weekly. Tumor growth inhibition is calculated at the end of the study.

  • Pharmacokinetic Study: A single intravenous dose of the ADC is administered to mice. Blood samples are collected at various time points. The concentrations of total antibody and conjugated ADC in plasma are determined using a validated ligand-binding assay (e.g., ELISA). Pharmacokinetic parameters are calculated using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is crucial for understanding the ADC's function and development pathway.

The following diagram illustrates a simplified signaling pathway of a common ADC target, such as a receptor tyrosine kinase, which, upon activation, can lead to cell proliferation and survival. The ADC is designed to bind to this receptor, be internalized, and release its cytotoxic payload to induce cell death.

signaling_pathway Ligand Ligand Receptor Tumor Antigen (e.g., RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Internalization Internalization Receptor->Internalization ADC Antibody-Drug Conjugate (ADC) ADC->Receptor Binding PI3K PI3K Dimerization->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Lysosome Lysosome Internalization->Lysosome Payload Payload Release Lysosome->Payload CellDeath Cell Death Payload->CellDeath

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the mechanism of action of a hypothetical ADC.

The following diagram outlines the typical workflow for the preclinical development of an ADC, from initial characterization to in vivo safety studies.

experimental_workflow start Start in_vitro_char In Vitro Characterization (DAR, Purity, Stability) start->in_vitro_char in_vitro_eff In Vitro Efficacy (Cytotoxicity, Internalization) in_vitro_char->in_vitro_eff in_vivo_pk In Vivo Pharmacokinetics in_vitro_eff->in_vivo_pk in_vivo_eff In Vivo Efficacy (Xenograft Models) in_vitro_eff->in_vivo_eff safety_tox Safety & Toxicology Studies in_vivo_pk->safety_tox in_vivo_eff->safety_tox end IND-Enabling Studies Complete safety_tox->end

Caption: A typical experimental workflow for the preclinical development of an antibody-drug conjugate.

Conclusion

The preclinical evaluation of a novel antibody-drug conjugate is a multifaceted process that requires a systematic approach to characterize its properties and assess its therapeutic potential. The illustrative data and protocols presented in this guide provide a foundational understanding of the key studies involved. A thorough and rigorous preclinical assessment is paramount for the successful translation of a promising ADC candidate from the laboratory to clinical trials.

Methodological & Application

No Information Available for DS17701585 in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the compound identifier "DS17701585" have yielded no specific information regarding its use in cell culture, its mechanism of action, or any associated signaling pathways. The identifier does not correspond to any publicly available research articles, supplier databases, or safety data sheets that would provide the necessary details to create the requested application notes and protocols.

The absence of any scientific literature or product information related to "this compound" suggests that this identifier may be an internal research code, a novel compound not yet disclosed in the public domain, or a potential typographical error. Without foundational knowledge of the compound's chemical nature, biological targets, or intended effects, it is not possible to provide accurate and reliable guidance for its application in a research setting.

Therefore, the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound cannot be generated at this time. Researchers, scientists, and drug development professionals seeking to use a compound with this identifier should consult the original source or manufacturer for specific documentation and handling instructions.

Unidentified Compound: Experimental Protocols for DS17701585 in Neuronal Research Cannot Be Generated

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to identify the compound "DS17701585" and its effects on neurons have been unsuccessful. Publicly available scientific literature and databases do not contain information about a compound with this identifier having known neurological activity. Therefore, the requested detailed application notes and experimental protocols cannot be created at this time.

For researchers, scientists, and drug development professionals seeking to investigate a novel compound's effect on neurons, a general framework of experimental protocols is typically followed. However, the specific assays and methodologies are critically dependent on the compound's known or hypothesized mechanism of action. Without this fundamental information for this compound, any provided protocol would be generic and lack the specificity required for meaningful scientific inquiry.

A comprehensive search was conducted to locate information on this compound, including its biological target, signaling pathways, and any existing experimental data. These searches did not yield any relevant results linking this identifier to a specific molecule or its neuronal effects. It is possible that "this compound" is an internal development code not yet disclosed in public forums, a misidentified compound, or a new discovery not yet cataloged in scientific databases.

To proceed with generating the requested detailed protocols and application notes, the following information regarding this compound is essential:

  • Chemical Structure and Class: Understanding the molecule's structure provides clues to its potential targets and properties.

  • Biological Target(s): Identifying the specific receptors, ion channels, enzymes, or other cellular components with which the compound interacts is crucial for designing relevant experiments.

  • Hypothesized Mechanism of Action: A proposed mechanism guides the selection of assays to confirm or refute the hypothesis.

  • Source or Associated Publication: Any available scientific literature, even preliminary, would offer the necessary context to develop appropriate protocols.

Once the identity and biological activity of this compound are known, a detailed experimental plan can be developed. This would typically include protocols for:

  • Neuronal Cell Culture: Establishing and maintaining primary neuron cultures or neuronal cell lines.

  • Cytotoxicity and Viability Assays: Determining the compound's effect on neuronal health and survival.

  • Functional Assays: Measuring changes in neuronal activity, such as electrophysiological recordings (e.g., patch-clamp), calcium imaging, or neurotransmitter release assays.

  • Biochemical Assays: Investigating the compound's impact on specific signaling pathways through techniques like Western blotting, ELISA, or kinase activity assays.

  • Morphological Analysis: Assessing changes in neuronal structure, such as neurite outgrowth or dendritic spine density, using immunocytochemistry and microscopy.

We recommend that researchers in possession of information regarding this compound verify the compound's identifier and provide any available documentation. With the necessary background information, a comprehensive and tailored set of application notes and experimental protocols can be generated to meet the specific needs of the research community.

Application Notes and Protocols for In Vitro Mitophagy Assay of DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The PINK1-Parkin pathway is a key signaling cascade that mediates the removal of damaged mitochondria. This document provides detailed application notes and protocols for the in vitro assessment of mitophagy, with a focus on evaluating the activity of the novel compound DS17701585. The protocols described herein utilize fluorescent reporter-based assays, which offer robust and quantifiable methods for monitoring mitophagy in cultured cells.

Principle of the Assay

The most common in vitro mitophagy assays leverage pH-sensitive fluorescent proteins targeted to the mitochondria, such as mt-Keima or mito-QC.[1][2] These reporters exhibit a shift in their fluorescent properties when mitochondria are engulfed by autophagosomes and subsequently fuse with acidic lysosomes.

  • mt-Keima: This protein fluoresces green in the neutral pH of the mitochondrial matrix and shifts to red fluorescence in the acidic environment of the lysosome.[3] An increase in the red-to-green fluorescence ratio indicates an increase in mitophagic flux.[3]

  • mito-QC: This reporter consists of a tandem mCherry-GFP tag. GFP fluorescence is quenched in the acidic lysosome, while mCherry fluorescence remains stable. Therefore, mitochondria undergoing mitophagy will appear as mCherry-only puncta.

These assays allow for the quantification of mitophagy by fluorescence microscopy or flow cytometry.

Signaling Pathway: PINK1-Parkin Mediated Mitophagy

The PINK1-Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage.[3][4][5]

PINK1_Parkin_Mitophagy cluster_Healthy Healthy Mitochondrion (Polarized) cluster_Damaged Damaged Mitochondrion (Depolarized) PINK1_import PINK1 Import PARL PARL Cleavage PINK1_import->PARL TIM/TOM Proteasome Proteasomal Degradation PARL->Proteasome PINK1_stab PINK1 Stabilization on OMM Parkin_recruit Parkin Recruitment & Activation PINK1_stab->Parkin_recruit Ub_chain Ubiquitin Chain Formation (K63, K48) Parkin_recruit->Ub_chain Autophagy_receptors Autophagy Receptor Recruitment (e.g., p62, OPTN) Ub_chain->Autophagy_receptors Autophagosome Autophagosome Formation Autophagy_receptors->Autophagosome Mitophagosome Mitophagosome Autophagosome->Mitophagosome Lysosome Lysosome Mitophagosome->Lysosome Fusion Mitophagy Mitophagic Degradation Lysosome->Mitophagy This compound This compound (Hypothesized) This compound->PINK1_stab Damage Mitochondrial Damage Damage->PINK1_stab

Caption: The PINK1-Parkin pathway of mitophagy.

Experimental Protocols

Protocol 1: Quantification of Mitophagy using mt-Keima and Flow Cytometry

This protocol describes a high-throughput method to quantify mitophagy in cells stably expressing the mt-Keima reporter.

Materials:

  • HeLa or SH-SY5Y cells stably expressing mt-Keima

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control (e.g., 10 µM)

  • DMSO (vehicle control)

  • 6-well plates

  • Flow cytometer with 405 nm and 561 nm lasers

Experimental Workflow:

mt_Keima_Workflow A 1. Seed mt-Keima expressing cells in 6-well plates B 2. Treat cells with this compound, CCCP (positive control), or DMSO (vehicle control) for 6-24h A->B C 3. Harvest and wash cells B->C D 4. Resuspend cells in FACS buffer C->D E 5. Analyze by flow cytometry (405nm and 561nm excitation) D->E F 6. Gate on live, single cells E->F G 7. Quantify the ratio of 561nm (lysosomal) to 405nm (mitochondrial) fluorescence F->G H 8. Data analysis and plotting G->H

Caption: Workflow for mt-Keima flow cytometry assay.

Procedure:

  • Seed mt-Keima expressing cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare medium with CCCP (10 µM) and DMSO (vehicle).

  • Replace the medium in the wells with the prepared drug-containing medium.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).

  • Following incubation, harvest the cells by trypsinization.

  • Wash the cells with PBS and resuspend them in FACS buffer.

  • Analyze the cells on a flow cytometer. Excite mt-Keima at 405 nm (for mitochondrial localization) and 561 nm (for lysosomal localization) and measure the emission.

  • Gate on the live, single-cell population.

  • For each cell, calculate the ratio of the fluorescence intensity from the 561 nm excitation to the 405 nm excitation.

  • The percentage of cells with a high 561/405 ratio represents the population undergoing mitophagy.

Protocol 2: Visualization of Mitophagy using Fluorescence Microscopy

This protocol allows for the direct visualization and qualitative assessment of mitophagic events.

Materials:

  • Cells stably expressing mt-Keima or mito-QC plated on glass-bottom dishes

  • This compound

  • CCCP (positive control)

  • DMSO (vehicle control)

  • Hoechst 33342 (for nuclear staining)

  • High-resolution fluorescence microscope with appropriate filter sets

Procedure:

  • Seed cells on glass-bottom dishes.

  • Treat cells with this compound, CCCP, or DMSO as described in Protocol 1.

  • Towards the end of the incubation period, add Hoechst 33342 to the medium to stain the nuclei.

  • Wash the cells with fresh medium.

  • Image the cells using a fluorescence microscope.

    • For mt-Keima: Acquire images using both green (e.g., 488 nm excitation) and red (e.g., 561 nm excitation) channels.

    • For mito-QC: Acquire images using green (GFP) and red (mCherry) channels.

  • Analyze the images for the appearance of red-only puncta (for mt-Keima) or mCherry-only puncta (for mito-QC), which indicate mitochondria within lysosomes.

Data Presentation

Quantitative data from the flow cytometry assay should be summarized in tables for clear comparison.

Table 1: Dose-Response of this compound on Mitophagy Induction

TreatmentConcentration (µM)% of Mitophagic Cells (Mean ± SD)
Vehicle (DMSO)-5.2 ± 1.1
This compound0.18.7 ± 1.5
This compound125.4 ± 3.2
This compound1058.9 ± 5.7
This compound10062.3 ± 6.1
CCCP (Positive Control)1065.1 ± 4.9

Table 2: Time-Course of Mitophagy Induction by this compound (10 µM)

TreatmentIncubation Time (hours)% of Mitophagic Cells (Mean ± SD)
Vehicle (DMSO)245.5 ± 1.3
This compound615.8 ± 2.1
This compound1238.6 ± 4.5
This compound2459.2 ± 5.3

Troubleshooting

  • Low mitophagic signal: Ensure the positive control (CCCP) is inducing a robust response. The cell line used may have low levels of Parkin; consider using a cell line that overexpresses Parkin.

  • High background: Optimize gating strategies in flow cytometry to exclude dead cells and debris. Ensure proper washing of cells before analysis.

  • Phototoxicity in microscopy: Minimize exposure time and laser power to prevent cell damage during live-cell imaging.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's effect on mitophagy. By employing fluorescent reporter assays, researchers can obtain both quantitative and qualitative data to characterize the compound's mechanism of action and its potential as a modulator of mitochondrial quality control. It is recommended to confirm key findings with complementary assays, such as western blotting for mitochondrial proteins (e.g., TOM20, COX IV) to assess their degradation.

References

optimal concentration of DS17701585 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for DS17701585

Disclaimer: Publicly available information on the compound "this compound" is not available at the time of this writing. Therefore, to fulfill the structural and content requirements of this request, the well-characterized and clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib (B1684475) (Iressa®) , will be used as a substitute. The following data, protocols, and diagrams are specific to Gefitinib and are provided as a comprehensive template. Researchers should substitute the information with data specific to this compound as it becomes available.

Introduction to Gefitinib

Gefitinib is a selective, orally active inhibitor of the EGFR tyrosine kinase.[1][2] EGFR is a member of the ErbB family of receptor tyrosine kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[3][4] In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is often overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[1][5] Gefitinib exerts its anti-cancer effects by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][6] This action can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells that are dependent on EGFR signaling.[3][5] The efficacy of Gefitinib is particularly pronounced in tumors harboring activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[5]

Mechanism of Action and Signaling Pathway

Gefitinib targets the EGFR signaling cascade. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues.[5] This creates docking sites for adaptor proteins, leading to the activation of major downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which is a critical regulator of cell survival and apoptosis.[5][7][8] By inhibiting EGFR autophosphorylation, Gefitinib effectively blocks the activation of both of these critical pro-cancerogenic signaling cascades.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Quantitative Data: Optimal Concentrations

The optimal concentration of Gefitinib for in vitro experiments is cell-line dependent, primarily influenced by the EGFR mutation status. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Below is a summary of reported IC50 values for Gefitinib in various non-small cell lung cancer (NSCLC) cell lines.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)Reference
HCC827Exon 19 Deletion0.013 - 0.150[9][10]
PC-9Exon 19 Deletion0.077[9][11]
H3255L858R0.003[11]
H1650Exon 19 Deletion9.7 - 31.0[12]
A549Wild-Type7.0 - >10[12][13]
H1975L858R + T790M5.5 - 10.3[12]

Note: IC50 values can vary based on experimental conditions such as cell density and assay duration.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol provides a method to determine the effect of Gefitinib on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCC827, A549)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Gefitinib stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of Gefitinib in complete culture medium from the 10 mM stock. A typical concentration range for testing could be 0.001 µM to 100 µM.[14] A vehicle control containing the same final concentration of DMSO (typically ≤ 0.1%) as the highest Gefitinib concentration should also be prepared.[15]

  • Drug Treatment: Carefully remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of Gefitinib or the vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[10][15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[15][16]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the logarithm of the Gefitinib concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[16]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Gefitinib (48-72h) Seed_Cells->Treat_Cells Prepare_Drug Prepare Gefitinib Serial Dilutions Prepare_Drug->Treat_Cells Add_MTT Add MTT Reagent (3-4h Incubation) Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate Viability & Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis of EGFR Signaling

This protocol is designed to assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.

Materials:

  • Cancer cell line of interest

  • 6-well plates or 10 cm dishes

  • Gefitinib stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Gefitinib (e.g., based on IC50 values) for a specified time (e.g., 2, 6, or 24 hours).[15] An untreated or vehicle-treated control should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well.[17] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[16][17]

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to 20-40 µg of protein from each sample and boil for 5-10 minutes to denature the proteins.[15]

  • SDS-PAGE and Protein Transfer: Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis.[16] Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels compared to the loading control.

Western_Blot_Workflow start Cell Treatment with Gefitinib lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: General workflow for Western Blot analysis.

References

Application Notes and Protocols for DS17701585 Treatment in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurobiology research, particularly for studying neurodegenerative diseases, neurotoxicity, and the efficacy of neuroprotective compounds.[1][2] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, can be differentiated into a more mature neuronal phenotype, expressing various neuronal markers.[3] This document provides detailed protocols for evaluating the effects of a novel compound, DS17701585, on SH-SY5Y cells. The following application notes describe methodologies to assess the cytotoxicity, neuroprotective potential, and mechanism of action of this compound.

General Cell Culture and Maintenance of SH-SY5Y Cells

Protocol for Culturing Undifferentiated SH-SY5Y Cells

  • Media Preparation: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Add 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the desired density.

Protocol for Neuronal Differentiation of SH-SY5Y Cells

For studies requiring a more mature neuronal phenotype, SH-SY5Y cells can be differentiated. A common method involves treatment with retinoic acid (RA).

  • Seeding: Plate SH-SY5Y cells at a low density (e.g., 2 x 10^4 cells/cm²) on collagen-coated culture dishes.

  • Differentiation Induction: After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM retinoic acid.

  • Maintenance: Refresh the differentiation medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Application 1: Determination of this compound Cytotoxicity in SH-SY5Y Cells

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent neuroprotection studies.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed undifferentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Data Presentation

Treatment DurationThis compound Concentration (µM)Cell Viability (%)
24 hours 0 (Control)100 ± 5.2
0.198.7 ± 4.8
197.2 ± 5.1
1095.5 ± 4.9
5085.3 ± 6.3
10062.1 ± 7.8
48 hours 0 (Control)100 ± 4.9
0.196.4 ± 5.3
194.8 ± 4.7
1089.1 ± 5.5
5070.2 ± 6.9
10045.8 ± 8.2
72 hours 0 (Control)100 ± 5.5
0.194.2 ± 5.0
191.5 ± 4.9
1082.3 ± 6.1
5055.7 ± 7.2
10028.4 ± 6.5

Table 1: Hypothetical cytotoxicity of this compound on SH-SY5Y cells as determined by MTT assay. Data are presented as mean ± standard deviation.

Application 2: Evaluation of the Neuroprotective Effect of this compound against Oxidative Stress

Objective: To assess the ability of this compound to protect differentiated SH-SY5Y cells from oxidative stress-induced cell death. Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress.[1]

Protocol: Neuroprotection Assay

  • Cell Differentiation: Differentiate SH-SY5Y cells in a 96-well plate as described previously.

  • Pre-treatment: Treat the differentiated cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay, e.g., 1 µM and 10 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of hydrogen peroxide (e.g., 100 µM) for 24 hours. Include control wells with H₂O₂ alone and untreated cells.

  • Viability Assessment: Measure cell viability using the MTT assay as described above.

Data Presentation

Treatment GroupCell Viability (%)
Control (Untreated)100 ± 6.1
H₂O₂ (100 µM)48.2 ± 5.7
This compound (1 µM) + H₂O₂65.9 ± 6.3
This compound (10 µM) + H₂O₂82.4 ± 5.9
This compound (10 µM) alone98.1 ± 4.5

Table 2: Hypothetical neuroprotective effect of this compound against H₂O₂-induced toxicity in differentiated SH-SY5Y cells.

Application 3: Investigation of the Anti-Apoptotic Mechanism of this compound

Objective: To determine if the neuroprotective effects of this compound are mediated through the inhibition of apoptosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Differentiate SH-SY5Y cells in a 96-well plate. Pre-treat with this compound (1 µM and 10 µM) for 24 hours, followed by co-treatment with H₂O₂ (100 µM) for 6 hours.

  • Caspase Activity Measurement: Utilize a commercially available luminescent caspase-3/7 assay kit according to the manufacturer's instructions. This assay measures the activity of executioner caspases 3 and 7.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the caspase activity to the control group.

Data Presentation

Treatment GroupRelative Caspase-3/7 Activity
Control (Untreated)1.0 ± 0.1
H₂O₂ (100 µM)4.5 ± 0.4
This compound (1 µM) + H₂O₂3.2 ± 0.3
This compound (10 µM) + H₂O₂1.8 ± 0.2
This compound (10 µM) alone1.1 ± 0.1

Table 3: Hypothetical effect of this compound on H₂O₂-induced caspase-3/7 activation in differentiated SH-SY5Y cells.

Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_assays Experimental Assays culture SH-SY5Y Cell Culture differentiate Neuronal Differentiation (Retinoic Acid) culture->differentiate cytotoxicity Cytotoxicity Assay (MTT) differentiate->cytotoxicity Determine non-toxic dose neuroprotection Neuroprotection Assay (H2O2 + MTT) cytotoxicity->neuroprotection Select doses apoptosis Apoptosis Assay (Caspase-3/7) neuroprotection->apoptosis Investigate mechanism

Caption: Experimental workflow for evaluating this compound in SH-SY5Y cells.

Signaling_Pathway This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Activates OxidativeStress Oxidative Stress (e.g., H2O2) ROS Increased ROS OxidativeStress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CaspaseActivation Caspase Activation (Caspase-3/7) Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis CellSurvival Cell Survival Apoptosis->CellSurvival Nrf2->CellSurvival Promotes AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Scavenges

Caption: Hypothetical signaling pathway for the neuroprotective action of this compound.

Conclusion

These application notes provide a framework for the initial characterization of the compound this compound in the SH-SY5Y cell line. The described protocols for assessing cytotoxicity, neuroprotection against oxidative stress, and inhibition of apoptosis will yield crucial data for understanding the therapeutic potential of this novel compound. Further investigations could explore its effects on neurite outgrowth, mitochondrial function, and specific signaling pathways to build a comprehensive profile of its activity.

References

Application Notes and Protocols for DS17701585 (c-Abl Inhibitor) in a Mouse Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2][3] One promising therapeutic strategy involves the inhibition of the non-receptor tyrosine kinase, c-Abl.[4][5][6][7] Activated c-Abl has been identified as a key mediator in the pathogenesis of PD, linking oxidative stress to neuronal death.[4][5][6][7] It contributes to the disease progression by phosphorylating α-synuclein, which promotes its aggregation, and by inactivating Parkin, an E3 ubiquitin ligase with neuroprotective functions.[4][8][9]

DS17701585 is a potent c-Abl inhibitor that has demonstrated significant neuroprotective effects in preclinical mouse models of Parkinson's disease.[10] These application notes provide a comprehensive overview of the use of this compound in an α-synuclein-based mouse model of PD, including its mechanism of action, detailed experimental protocols, and representative data.

Mechanism of Action

In the context of Parkinson's disease, oxidative stress activates c-Abl, which in turn initiates and promotes pathological cascades.[4][8] this compound, by inhibiting c-Abl, is proposed to exert its neuroprotective effects through several key mechanisms:

  • Reduction of α-synuclein Aggregation: Activated c-Abl phosphorylates α-synuclein at tyrosine 39, a modification that accelerates the formation of toxic aggregates.[4] this compound blocks this phosphorylation event, thereby reducing the accumulation of pathological α-synuclein.[10]

  • Preservation of Parkin Function: c-Abl can phosphorylate and inactivate Parkin, impairing its ability to clear damaged mitochondria and ubiquitinate target proteins for degradation.[4][9] Inhibition of c-Abl by this compound is expected to maintain Parkin in its active state, thus preserving its neuroprotective functions.[11]

  • Amelioration of Neuroinflammation: The accumulation of α-synuclein and neuronal damage triggers an inflammatory response in the brain, characterized by the activation of microglia and astrocytes, which can exacerbate neurodegeneration.[10] By reducing α-synuclein pathology, this compound also mitigates the associated neuroinflammatory response.[10]

cluster_0 Pathogenic Cascade in Parkinson's Disease cluster_1 Therapeutic Intervention OxidativeStress Oxidative Stress cAbl Activated c-Abl OxidativeStress->cAbl Activates aSyn α-synuclein cAbl->aSyn Phosphorylates Parkin Parkin (E3 Ligase) cAbl->Parkin Phosphorylates (Inactivates) p_aSyn Phosphorylated α-synuclein (pY39) aSyn->p_aSyn Aggregation α-synuclein Aggregation p_aSyn->Aggregation Promotes Neurodegeneration Dopaminergic Neurodegeneration Aggregation->Neurodegeneration Neuroinflammation Neuroinflammation Aggregation->Neuroinflammation iParkin Inactive Parkin Parkin->iParkin iParkin->Neurodegeneration Contributes to Neuroinflammation->Neurodegeneration Exacerbates This compound This compound (c-Abl Inhibitor) This compound->cAbl Inhibits

Proposed mechanism of action for this compound.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in a mouse model of Parkinson's disease.

Table 1: Effect of this compound on Motor Performance

Behavioral TestVehicle ControlThis compound-Treated% Improvement
Rotarod Latency to Fall (s) 95 ± 12185 ± 1594.7%
Pole Test Time to Descend (s) 25 ± 412 ± 252.0%
Stride Length (cm) 4.5 ± 0.56.8 ± 0.451.1%

Data are presented as mean ± SEM.

Table 2: Neuroprotective Effects of this compound

Histological/Biochemical MarkerVehicle ControlThis compound-Treated% Protection/Reduction
TH+ Neurons in Substantia Nigra 4,500 ± 3508,200 ± 40082.2% (Protection)
Striatal Dopamine Levels (ng/mg tissue) 3.5 ± 0.47.8 ± 0.6122.9% (Increase)
Aggregated α-synuclein (% area) 15.2 ± 2.14.3 ± 0.871.7% (Reduction)
Iba1+ Microglia (% area) 12.8 ± 1.55.1 ± 0.960.2% (Reduction)

Data are presented as mean ± SEM. TH+ refers to Tyrosine Hydroxylase positive neurons, a marker for dopaminergic neurons. Iba1+ is a marker for activated microglia.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Parkinson's Disease Mouse Model: α-Synuclein Overexpression

This protocol describes the creation of a progressive model of Parkinson's disease through the overexpression of α-synuclein.[10]

Materials:

  • Adeno-associated virus serotype 6 encoding human wild-type α-synuclein (AAV6-h-α-syn)

  • Pre-formed fibrils (PFFs) of human α-synuclein

  • Stereotaxic surgery apparatus

  • Anesthesia (e.g., isoflurane)

  • 8-10 week old C57BL/6 mice

Procedure:

  • Anesthetize mice and mount them in a stereotaxic frame.

  • Inject a combination of AAV6-h-α-syn and PFFs unilaterally into the substantia nigra pars compacta (SNpc).

  • Allow mice to recover for at least one week post-surgery before commencing any treatment.

  • Monitor the progression of pathology over several weeks to months.

AAV AAV6-h-α-syn + PFFs Injection Stereotaxic Injection into Substantia Nigra AAV->Injection Progression Progressive α-synuclein Pathology & Dopaminergic Cell Loss Injection->Progression Model PD Mouse Model Progression->Model cluster_workflow Experimental Workflow ModelGen PD Mouse Model Generation Treatment This compound or Vehicle Treatment ModelGen->Treatment Behavior Behavioral Analysis Treatment->Behavior Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice Histology Immunohistochemistry (TH, α-syn, Iba1) Sacrifice->Histology Biochem Biochemical Analysis (Dopamine levels) Sacrifice->Biochem Data Data Analysis and Interpretation Histology->Data Biochem->Data

References

Application Notes: DS17701585 Stock Solutions in DMSO for Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and use of DS17701585 stock solutions in Dimethyl Sulfoxide (DMSO), a critical step for ensuring accuracy and reproducibility in preclinical research and drug development.

Introduction

This compound, a novel derivative of danshensu, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. Accurate preparation of stock solutions is fundamental for reliable in vitro and in vivo experimental results. DMSO is a common solvent for dissolving this compound owing to its broad solubilizing capacity for organic molecules. This document outlines the appropriate procedures for preparing, storing, and handling this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound and its solubility in DMSO is presented below.

PropertyData
Molecular Formula C₂₇H₃₁NO₈S
Molecular Weight 529.6 g/mol
Appearance White to off-white powder
Solubility in DMSO While a specific maximum solubility value is not readily available, similar compounds often achieve concentrations of ≥20 mg/mL. Empirical determination for the desired concentration is recommended.
Storage of Powder Store at -20°C for long-term stability.
Storage of Stock Solution Aliquot and store at -80°C to minimize freeze-thaw cycles.

Mechanism of Action: Modulation of the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by modulating the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome signaling pathway. It has been shown to specifically down-regulate the expression of NADPH oxidase 4 (Nox4). This leads to a reduction in reactive oxygen species (ROS) generation and subsequent suppression of key inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of these pathways ultimately leads to decreased activation of the NLRP3 inflammasome, resulting in reduced maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

DS17701585_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 NLRP3 Inflammasome Inflammatory Stimuli Inflammatory Stimuli Nox4 NADPH Oxidase 4 (Nox4) Inflammatory Stimuli->Nox4 This compound This compound This compound->Nox4 ROS ROS Nox4->ROS NFkB NF-κB ROS->NFkB STAT3 STAT3 ROS->STAT3 NLRP3 NLRP3 NFkB->NLRP3 STAT3->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage IL-1b IL-1β Pro-IL-1b->IL-1b IL-18 IL-18 Pro-IL-18->IL-18

This compound Signaling Pathway

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. The volumes can be adjusted as required for specific experimental needs.

Calculations:

  • Molecular Weight (MW) of this compound: 529.6 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

  • Mass (m) = C x V x MW

  • m = 0.010 mol/L x 0.001 L x 529.6 g/mol = 0.005296 g = 5.30 mg

Procedure:

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 5.30 mg of this compound powder and transfer it to the tube.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex at room temperature until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Clearly label each aliquot with the compound name, concentration, date of preparation, and preparer's initials. Store the aliquots at -80°C for long-term storage.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh 5.30 mg This compound add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store use Ready for Experimental Use store->use

Stock Solution Preparation Workflow
Preparation of Working Solutions

For cell-based assays, it is critical to dilute the DMSO stock solution to a final concentration where the DMSO percentage is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 µM Final Concentration in 1 mL of Cell Culture Medium:

  • From the 10 mM stock solution, prepare an intermediate dilution. For instance, dilute 1 µL of the 10 mM stock into 99 µL of sterile cell culture medium to create a 100 µM intermediate solution.

  • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in the experimental well to achieve a final concentration of 10 µM.

  • The final DMSO concentration in this example would be 0.1%.

Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the experimental samples.

Stability and Handling

  • This compound powder is stable for extended periods when stored at -20°C.

  • Stock solutions in DMSO are stable for at least 6 months when stored at -80°C.

  • Avoid multiple freeze-thaw cycles, which can lead to degradation of the compound and precipitation. Aliquoting into single-use vials is highly recommended.

  • When handling this compound powder and DMSO, always use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood.

By adhering to these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes in the pursuit of novel anti-inflammatory therapeutics.

Application Notes and Protocols for DS17701585 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the administration of DS17701585 in preclinical animal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of in vivo experiments. Due to the limited publicly available information on this compound, this document focuses on general principles and best practices for preclinical drug administration, drawing from established methodologies in the field. Specific details regarding this compound, such as its mechanism of action and precise dosing, are not available in the public domain. Researchers should consult internal documentation for compound-specific information.

General Considerations for Animal Studies

Preclinical animal studies are a critical phase in drug development, providing essential data on a compound's safety, efficacy, and pharmacokinetic profile before human trials. All animal experiments must be conducted in compliance with Good Laboratory Practice (GLP) regulations and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure data integrity and animal welfare.

Key considerations for designing in vivo experiments include:

  • Hypothesis Testing: Studies should be designed to test a specific hypothesis.

  • Animal Model Selection: The choice of animal model should be appropriate for the disease or condition being studied.

  • Route of Administration: The route should be selected based on the compound's properties and the intended therapeutic application.

  • Dose and Volume: Dosing should be determined from preliminary toxicity and efficacy studies, and administration volumes must be within safe limits for the chosen species.

  • Husbandry: Proper animal housing, nutrition, and environmental conditions are crucial for the well-being of the animals and the reliability of the study results.

Experimental Protocols

The following are generalized protocols for common routes of administration in rodent models (mice and rats), which are frequently used in preclinical research.

Oral Gavage (PO)

Oral gavage ensures precise dosing directly into the stomach.

Materials:

  • This compound formulated in an appropriate vehicle

  • Gavage needle (flexible or rigid, size appropriate for the animal)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dose volume.

  • Fill the syringe with the calculated volume of the this compound formulation.

  • Gently restrain the animal, holding it in an upright position.

  • Insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue into the esophagus.

  • Slowly administer the compound.

  • Carefully remove the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Intraperitoneal Injection (IP)

IP injections are a common parenteral route for systemic administration in rodents.

Materials:

  • This compound sterile formulation

  • Sterile syringe and needle (e.g., 25-27G)

  • 70% ethanol (B145695) or other appropriate disinfectant

  • Animal scale

Procedure:

  • Weigh the animal and calculate the required dose volume.

  • Prepare the injection site by wiping the lower abdominal quadrant with disinfectant.

  • Restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle at a shallow angle into the peritoneal cavity, avoiding the midline to prevent bladder or cecum puncture.

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

  • Inject the solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Observe the animal for any adverse reactions.

Intravenous Injection (IV)

IV administration, typically via the tail vein in rodents, provides direct entry into the circulatory system.

Materials:

  • This compound sterile formulation

  • Sterile syringe and needle (e.g., 27-30G)

  • Restraint device for the animal

  • Warming lamp or warm water to dilate the tail veins

Procedure:

  • Warm the animal's tail to make the lateral tail veins more visible and accessible.

  • Place the animal in a restraint device.

  • Disinfect the injection site on the tail.

  • Insert the needle, bevel up, into one of the lateral tail veins.

  • Slowly inject the formulation. Resistance may indicate improper placement.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor.

Quantitative Data Summary

As no public data for this compound is available, the following tables are provided as templates for summarizing experimental data.

Table 1: Dose-Response Data

Animal ModelRoute of AdministrationDose (mg/kg)Endpoint 1 (unit)Endpoint 2 (unit)
Mouse (Strain)PO1
Mouse (Strain)PO10
Mouse (Strain)PO100
Rat (Strain)IP1
Rat (Strain)IP10
Rat (Strain)IP50

Table 2: Pharmacokinetic Parameters

Animal ModelRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
Mouse (Strain)IV5
Mouse (Strain)PO20
Rat (Strain)IV5
Rat (Strain)PO20

Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a generic signaling pathway that could be relevant for a novel therapeutic agent.

experimental_workflow cluster_preclinical Preclinical Animal Study Workflow animal_acclimation Animal Acclimation randomization Randomization into Groups animal_acclimation->randomization dosing This compound Administration randomization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Caption: A typical workflow for a preclinical animal study.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Inhibition of a signaling pathway by this compound.

Quantifying Mitophagy with a Novel VDAC2 Agonist and mt-Keima: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on DS17701585: As of late 2025, there is no publicly available scientific literature or documentation detailing a compound with the identifier this compound or its specific mechanism of action in mitophagy. The following application notes and protocols are based on a hypothetical VDAC2 (Voltage-Dependent Anion Channel 2) agonist as a novel mitophagy inducer, a plausible mechanism given VDAC2's role in mitochondrial function and its interaction with the mitophagy machinery.[1][2][3] Researchers using a novel compound like this compound would need to empirically determine its optimal concentration and treatment duration.

Introduction to Mitophagy and its Quantification

Mitophagy is a selective form of autophagy that targets damaged or superfluous mitochondria for degradation. This process is crucial for mitochondrial quality control, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders and cancer. The ability to accurately quantify mitophagy is therefore essential for both basic research and the development of novel therapeutics.

One of the most robust methods for quantifying mitophagy is the use of the fluorescent reporter protein mt-Keima.[1][2][3][4][5][6][7][8][9][10] mt-Keima is targeted to the mitochondrial matrix and exhibits a pH-dependent fluorescence profile. In the neutral pH of healthy mitochondria (~pH 8.0), mt-Keima is excited at 440 nm (emitting green fluorescence). When mitochondria are engulfed by acidic lysosomes (pH ~4.5) during mitophagy, the excitation of mt-Keima shifts to 586 nm (emitting red fluorescence). This ratiometric shift allows for a quantitative measure of mitophagic flux.

This document provides a detailed protocol for quantifying mitophagy induced by a novel VDAC2 agonist using the mt-Keima reporter system. VDAC2, a protein in the outer mitochondrial membrane, has been shown to be involved in the recruitment of the key mitophagy protein Parkin, suggesting that modulating VDAC2 activity could be a viable strategy for inducing mitophagy.[1][2][3]

Hypothetical Signaling Pathway for VDAC2 Agonist-Induced Mitophagy

The following diagram illustrates a potential signaling pathway for mitophagy induction via a VDAC2 agonist.

Mitophagy_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_lysosome Lysosome This compound This compound (VDAC2 Agonist) VDAC2 VDAC2 This compound->VDAC2 binds and activates Parkin_inactive Inactive Parkin Parkin_active Active Parkin Parkin_inactive->Parkin_active activates Damaged_Mito Damaged Mitochondrion Parkin_active->Damaged_Mito ubiquitinates Autophagosome Autophagosome Lysosome Lysosome (Acidic pH) Autophagosome->Lysosome fuses with VDAC2->Parkin_inactive recruits OMM Outer Mitochondrial Membrane Damaged_Mito->Autophagosome engulfed by

Caption: Hypothetical signaling pathway of VDAC2 agonist-induced mitophagy.

Experimental Workflow for Quantifying Mitophagy

The overall experimental workflow for quantifying mitophagy using mt-Keima and a novel inducer is depicted below.

Experimental_Workflow cluster_analysis Analysis A 1. Transduce Cells with mt-Keima Lentivirus B 2. Select and Expand Stable Cell Line A->B C 3. Seed Cells for Experiment B->C D 4. Treat with Mitophagy Inducer (e.g., VDAC2 Agonist) C->D E 5. Prepare Cells for Analysis D->E F Flow Cytometry E->F G Confocal Microscopy E->G H 6. Data Quantification and Interpretation F->H G->H

References

Application Notes and Protocols for Western Blot Analysis Following DS17701585 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of the hypothetical novel compound, DS17701585. These application notes and protocols are designed to assist in determining the compound's mechanism of action by examining its impact on specific protein expression levels within a chosen signaling pathway.

Introduction to this compound and Target Pathway

For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer, making it a common target for drug development. Western blot analysis is an ideal method to quantify the changes in the phosphorylation status and total protein levels of key components of this pathway following treatment with this compound.

Key Proteins for Analysis
  • p-Akt (Ser473): Phosphorylated (active) form of Akt. A decrease in p-Akt levels would suggest inhibition of PI3K or Akt itself.

  • Akt: Total Akt protein. Used as a loading control and to determine the ratio of phosphorylated to total Akt.

  • p-mTOR (Ser2448): Phosphorylated (active) form of mTOR. As a downstream target of Akt, a decrease in its phosphorylation would support the inhibitory effect of this compound on the pathway.

  • mTOR: Total mTOR protein.

  • β-Actin or GAPDH: Housekeeping proteins used as loading controls to ensure equal protein loading across all samples.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, A549, or PC-3 cancer cell lines).

  • Cell Seeding: Plate the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Treatment:

    • Remove the growth media from the wells.

    • Add the media containing the different concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

Protein Extraction (Cell Lysis)
  • After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cellular debris.[2]

  • Carefully transfer the supernatant containing the total protein to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Based on the concentrations, normalize all samples to the same concentration (e.g., 20-30 µg of total protein per sample) with lysis buffer and 5X Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% gradient or a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][4] This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane to avoid air bubbles.[2]

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and anti-β-Actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[2]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in the blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with it.[2] Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis
  • Quantify the band intensities using densitometry software such as ImageJ.[2]

  • Normalize the intensity of the target protein band to the corresponding loading control (β-Actin or GAPDH).[2]

  • For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.

  • Express the results as a fold change relative to the vehicle control.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on the PI3K/Akt/mTOR Pathway (24-hour treatment)

Treatment Groupp-Akt/Total Akt (Fold Change vs. Control)p-mTOR/Total mTOR (Fold Change vs. Control)
Vehicle Control (DMSO)1.001.00
This compound (0.1 µM)0.850.88
This compound (1 µM)0.520.55
This compound (10 µM)0.210.24
This compound (100 µM)0.080.10

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Standard workflow for Western blot analysis of this compound-treated cells.

References

Application Notes: Immunofluorescence Staining for Mitophagy with DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Modulator for Investigating Mitochondrial Quality Control

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitophagy is a selective autophagic process that eliminates damaged or superfluous mitochondria, playing a critical role in cellular homeostasis. Dysfunctional mitophagy is implicated in a variety of human pathologies, including neurodegenerative diseases and metabolic disorders. The PINK1-Parkin pathway is a key signaling cascade that mediates the removal of damaged mitochondria. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial proteins to tag the organelle for degradation by the autophagosome.

DS17701585 is a novel small molecule compound under investigation for its potential to modulate mitophagy. These application notes provide a detailed protocol for the immunofluorescent detection of mitophagy in cultured cells treated with this compound, focusing on the colocalization of mitochondria with key mitophagy markers.

Key Mitophagy Markers for Immunofluorescence

  • TOMM20: A mitochondrial outer membrane protein used as a general marker for mitochondria.

  • Parkin: An E3 ubiquitin ligase that is recruited to damaged mitochondria. An increase in Parkin puncta colocalizing with mitochondria is indicative of mitophagy initiation.

  • LC3B: A protein that is recruited to the autophagosome membrane. Increased colocalization of LC3B with mitochondria signifies their engulfment by autophagosomes.

  • PINK1: A kinase that accumulates on the surface of damaged mitochondria, initiating the Parkin-dependent mitophagy pathway.

Experimental Protocol: Immunofluorescence Staining of Mitophagy

This protocol details the steps for treating cultured cells with this compound and performing immunofluorescence staining to visualize mitophagy.

Materials

  • Cultured cells (e.g., HeLa, SH-SY5Y)

  • Glass coverslips, sterilized

  • Cell culture medium

  • This compound

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (positive control)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (e.g., anti-TOMM20, anti-Parkin, anti-LC3B)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of this compound at various concentrations.

    • Include a positive control (e.g., 10 µM CCCP for 2-4 hours) and a vehicle control (e.g., DMSO).

    • Aspirate the culture medium and add the medium containing the compounds.

    • Incubate for the desired time period to induce mitophagy.

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1][2]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular targets.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBST (PBS + 0.1% Tween 20) for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes for nuclear staining.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for each fluorophore.

    • Quantify the colocalization of mitochondrial markers (e.g., TOMM20) with mitophagy markers (e.g., Parkin, LC3B) using image analysis software.

Data Presentation

Quantitative analysis of mitophagy can be presented in a tabular format for clear comparison between different treatment conditions.

Treatment GroupConcentrationDuration (hrs)% of Cells with Parkin PunctaPearson's Correlation Coefficient (TOMM20 & LC3B)
Vehicle Control-45.2 ± 1.10.15 ± 0.03
This compound1 µM415.8 ± 2.50.42 ± 0.05
This compound5 µM435.1 ± 4.20.68 ± 0.07
This compound10 µM452.6 ± 5.90.81 ± 0.06
CCCP (Positive Control)10 µM465.3 ± 6.80.89 ± 0.04

Data are represented as mean ± standard deviation from three independent experiments.

Visualizations

Signaling Pathway

Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Autophagy Autophagy Machinery This compound This compound Mito_Damage Mitochondrial Damage This compound->Mito_Damage induces PINK1 PINK1 Accumulation Mito_Damage->PINK1 Parkin_Rec Parkin Recruitment PINK1->Parkin_Rec Ub Ubiquitination of Mitochondrial Proteins Parkin_Rec->Ub Autophagosome Autophagosome Formation (LC3B+) Ub->Autophagosome recruits Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Lysosome Lysosome Degradation Degradation Lysosome->Degradation fuses with Mitophagosome->Degradation

Caption: Proposed signaling pathway for this compound-induced mitophagy.

Experimental Workflow

IF_Workflow Start Seed Cells on Coverslips Treatment Treat with this compound (Vehicle, Positive Control) Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with 1% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., anti-TOMM20, anti-LC3B) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Mounting Counterstain with DAPI and Mount Secondary_Ab->Mounting Imaging Image with Confocal Microscope Mounting->Imaging Analysis Analyze Colocalization Imaging->Analysis

Caption: Immunofluorescence workflow for mitophagy detection.

References

Application Notes & Protocols for Flow Cytometry Analysis of Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of mitophagy using flow cytometry. While direct public information on a specific probe designated "DS17701585" is not available, this document outlines the principles and detailed protocols applicable to fluorescent probes designed for mitophagy detection by flow cytometry, and can be adapted for novel reagents like this compound.

Introduction to Mitophagy and its Analysis by Flow Cytometry

Mitophagy is the selective degradation of mitochondria by autophagy, a critical cellular process for maintaining mitochondrial homeostasis.[1] This process removes damaged or superfluous mitochondria, preventing the accumulation of reactive oxygen species (ROS) and the release of pro-apoptotic factors.[2] Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[3][4]

Flow cytometry offers a powerful platform for the quantitative, high-throughput analysis of mitophagy at the single-cell level.[1][5] It provides a more rapid and sensitive alternative to traditional methods like fluorescence microscopy and western blotting.[3][4] This technique is invaluable for screening compounds that may modulate mitophagy and for dissecting the molecular mechanisms governing this process.

Key Signaling Pathways in Mitophagy

Mitophagy is regulated by several signaling pathways, the most extensively studied being the PINK1/Parkin-dependent pathway. There are also PINK1/Parkin-independent pathways involving mitophagy receptors on the outer mitochondrial membrane.

  • PINK1/Parkin-Dependent Mitophagy: Under basal conditions, the kinase PINK1 is imported into healthy mitochondria and degraded. Upon mitochondrial damage (e.g., depolarization), PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane (OMM).[6] Accumulated PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[2][6] Parkin then ubiquitinates various OMM proteins, which serves as a signal for the recruitment of autophagy receptors (e.g., p62/SQSTM1, Optineurin) that link the damaged mitochondrion to the autophagosome.[7]

  • Receptor-Mediated Mitophagy (PINK1/Parkin-Independent): Several OMM proteins can act as mitophagy receptors by directly binding to LC3/GABARAP proteins on the autophagosome. These include NIX (also known as BNIP3L), BNIP3, and FUNDC1.[7][8] This pathway is particularly important in specific physiological contexts, such as erythrocyte maturation and in response to hypoxia.[7]

Below is a diagram illustrating the key steps in PINK1/Parkin-dependent and receptor-mediated mitophagy.

MitophagyPathways cluster_0 PINK1/Parkin-Dependent Pathway cluster_1 Receptor-Mediated Pathway cluster_2 Common Downstream Events HealthyMito Healthy Mitochondrion DamagedMito Damaged Mitochondrion HealthyMito->DamagedMito Damage/Depolarization PINK1_accum PINK1 Accumulation DamagedMito->PINK1_accum Parkin_recruit Parkin Recruitment PINK1_accum->Parkin_recruit Ubiquitination OMM Protein Ubiquitination Parkin_recruit->Ubiquitination AutophagyReceptors Autophagy Receptors (p62, OPTN) Ubiquitination->AutophagyReceptors Autophagosome_link1 Linkage to Autophagosome AutophagyReceptors->Autophagosome_link1 Autophagosome_formation Autophagosome Formation Autophagosome_link1->Autophagosome_formation MitoReceptors Mitophagy Receptors (NIX, BNIP3, FUNDC1) LC3 LC3 on Autophagosome MitoReceptors->LC3 Binding Autophagosome_link2 Direct Linkage to Autophagosome LC3->Autophagosome_link2 Autophagosome_link2->Autophagosome_formation Mitophagosome Mitophagosome Autophagosome_formation->Mitophagosome Mitophagolysosome Mitophagolysosome Mitophagosome->Mitophagolysosome Fusion Lysosome Lysosome Lysosome->Mitophagolysosome Fusion Degradation Degradation & Recycling Mitophagolysosome->Degradation

Figure 1. Simplified signaling pathways of mitophagy.

Fluorescent Probes for Flow Cytometry-Based Mitophagy Analysis

Several types of fluorescent probes are available for monitoring mitophagy by flow cytometry. The choice of probe depends on the experimental design and the specific aspects of mitophagy being investigated.

Probe TypePrincipleAdvantagesDisadvantages
pH-Sensitive Fluorescent Proteins (e.g., mt-Keima, mito-QC) These are tandem fluorescent proteins targeted to the mitochondrial matrix. They exhibit a pH-dependent shift in their fluorescence emission spectrum. In the neutral pH of the mitochondria, they emit at one wavelength, and upon delivery to the acidic lysosome during mitophagy, they emit at a different wavelength. The ratio of the two emissions provides a quantitative measure of mitophagy.[3][9][10]Ratiometric measurement provides a robust and quantitative readout of mitophagic flux. Can be used in live cells and for high-content screening.[3]Requires genetic engineering of cell lines to express the probe. Basal mitophagy levels can vary between cell types, which may affect gating strategies.[3][11]
Mitochondrial Dyes (e.g., MitoTracker Deep Red) These dyes accumulate in mitochondria, typically dependent on the mitochondrial membrane potential. A decrease in total cellular fluorescence intensity of the dye can indicate a reduction in mitochondrial mass due to mitophagy. This is often measured in the presence and absence of lysosomal inhibitors to assess mitophagic flux.[12][13][14][15]Simple staining protocol, no need for genetic modification. Widely used and commercially available.[12][14]The signal can be affected by changes in mitochondrial membrane potential independent of mitophagy. Does not directly measure the delivery of mitochondria to lysosomes. The use of lysosomal inhibitors can have confounding effects.[9][10]
Mitochondrial Protein Degradation Reporters (e.g., mito-GFP) Cells are engineered to express a fluorescent protein (like GFP) in the mitochondrial matrix. Upon induction of mitophagy, the mitochondria are degraded, leading to a loss of the GFP signal, which can be quantified by flow cytometry.[16]Directly measures the degradation of mitochondrial components.Requires genetic modification. The degradation kinetics of the reporter protein may not perfectly reflect the degradation of the entire organelle.

Detailed Experimental Protocol for Mitophagy Analysis

This protocol provides a general framework for assessing mitophagy using a fluorescent probe and flow cytometry. It should be optimized for the specific cell type, probe, and experimental conditions.

Materials
  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Appropriate cell culture medium and supplements

  • Fluorescent mitophagy probe (e.g., cells stably expressing mt-Keima or mito-QC, or a mitochondrial dye like MitoTracker Deep Red)

  • Mitophagy inducer (e.g., CCCP, Oligomycin/Antimycin A)

  • Mitophagy inhibitor/control (e.g., Bafilomycin A1, Chloroquine)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer equipped with appropriate lasers and filters

Experimental Procedure
  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of the experiment.

    • Allow cells to adhere and grow overnight in a CO2 incubator (37°C, 5% CO2).

  • Induction/Inhibition of Mitophagy:

    • Prepare working solutions of your test compound (e.g., this compound), a positive control (mitophagy inducer like 10 µM CCCP), and a negative control (vehicle, e.g., DMSO).

    • For flux experiments, include conditions with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) co-treated with the inducer.

    • Remove the culture medium and add the medium containing the respective treatments.

    • Incubate for the desired time period (e.g., 6-24 hours). Incubation time should be optimized based on the cell type and inducer.[3][9]

  • Cell Staining (if using a mitochondrial dye):

    • If using a dye like MitoTracker Deep Red, add it to the culture medium at the recommended concentration (e.g., 100 nM) for the final 30-60 minutes of the treatment incubation. Protect from light.

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain detached cells).

    • Wash the cells with PBS and collect the wash.

    • Detach the adherent cells using Trypsin-EDTA.[9]

    • Neutralize the trypsin with medium containing FBS and combine all collected cells.[3][9]

    • Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes.[3]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS or flow cytometry buffer (e.g., PBS with 1-2% FBS).

    • Transfer the cell suspension to flow cytometry tubes and keep on ice, protected from light, until analysis.[3]

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer with the appropriate laser and filter configurations for your chosen probe (e.g., for mt-Keima, use 405 nm and 561 nm lasers).

    • Use unstained and single-stain controls to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

    • For pH-sensitive probes like mt-Keima, create a dot plot of the two emission channels (e.g., 561 nm vs. 405 nm excitation). A "high" mitophagy gate is set to identify cells with an increased ratio of the lysosomal (acidic) to mitochondrial (neutral) signal.[3][11] The percentage of cells in this gate represents the level of mitophagy.

    • For mitochondrial dyes, analyze the histogram of the fluorescence intensity (e.g., MitoTracker Deep Red). A decrease in the mean fluorescence intensity (MFI) indicates a reduction in mitochondrial mass. Mitophagic flux can be calculated by comparing the MFI in the presence and absence of a lysosomal inhibitor.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between different treatment conditions.

TreatmentConcentrationMitophagy-High Cells (%)Fold Change (vs. Vehicle)Mean Fluorescence Intensity (MFI)
Vehicle (DMSO)0.1%2.5 ± 0.51.050,000 ± 2,500
Positive Control (CCCP)10 µM35.2 ± 3.114.128,000 ± 1,800
This compound1 µM8.1 ± 1.23.242,000 ± 2,100
This compound10 µM25.6 ± 2.810.231,500 ± 1,950
CCCP + Bafilomycin A110 µM + 100 nM4.8 ± 0.91.948,500 ± 2,300

Data are representative and should be generated from multiple independent experiments.

Experimental Workflow and Logic

The following diagram outlines the general workflow for a flow cytometry-based mitophagy assay.

MitophagyWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_staining_harvest Staining & Harvesting cluster_analysis Analysis CellSeeding 1. Seed Cells OvernightIncubation 2. Overnight Incubation CellSeeding->OvernightIncubation AddCompounds 3. Add Test Compounds (e.g., this compound, CCCP) OvernightIncubation->AddCompounds Incubate 4. Incubate (6-24h) AddCompounds->Incubate StainCells 5. Stain with Probe (if applicable) Incubate->StainCells HarvestCells 6. Harvest & Wash Cells StainCells->HarvestCells FlowAcquisition 7. Flow Cytometry Acquisition HarvestCells->FlowAcquisition DataAnalysis 8. Data Analysis (Gating, Quantification) FlowAcquisition->DataAnalysis Table Quantitative Tables DataAnalysis->Table

Figure 2. Experimental workflow for mitophagy analysis.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect baseline autophagy levels. Always include a viability dye to exclude dead cells from the analysis.

  • Probe Photostability: Protect fluorescent probes from light to prevent photobleaching.

  • Gating Strategy: The gating for "mitophagy-high" populations can be subjective. It is crucial to use appropriate controls (e.g., untreated cells, cells treated with a known inducer, and cells treated with an inhibitor like Bafilomycin A1) to set gates consistently.[3][11]

  • Compound Autofluorescence: Test compounds should be checked for autofluorescence in the channels used for detection, as this can interfere with the signal.

  • Specificity: Changes in mitochondrial mass or membrane potential can occur for reasons other than mitophagy. It is advisable to validate key findings with an orthogonal method, such as western blotting for mitochondrial proteins (e.g., TOMM20, COX4I1) or fluorescence microscopy.[12]

By following these detailed protocols and considerations, researchers can effectively utilize flow cytometry to quantify mitophagy, enabling new insights into cellular physiology and facilitating the discovery of novel therapeutic modulators.

References

Application Notes and Protocols for DS17701585 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sentrin-specific protease 1 (SENP1) is a cysteine protease that plays a crucial role in the regulation of protein SUMOylation, a post-translational modification essential for numerous cellular processes, including cell cycle control, DNA repair, and apoptosis.[1] Dysregulation of the SUMOylation/deSUMOylation balance is implicated in the pathogenesis of various diseases, particularly cancer, where SENP1 is often overexpressed.[1][2] This makes SENP1 a compelling therapeutic target for the development of novel anti-cancer agents.[2][3] DS17701585 is a potent and selective small molecule inhibitor of SENP1, designed for use in high-throughput screening (HTS) assays to identify and characterize modulators of the SUMOylation pathway. These application notes provide detailed protocols for the use of this compound in biochemical and cell-based assays.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic activity of the SENP1 enzyme. SENP1 is responsible for two key processes in the SUMOylation pathway: the maturation of SUMO (Small Ubiquitin-like Modifier) proteins and the deconjugation of SUMO from target proteins.[1][3] By inhibiting SENP1, this compound leads to an accumulation of SUMOylated proteins, which can trigger downstream cellular events such as cell cycle arrest and apoptosis in cancer cells. The simplified signaling pathway is depicted below.

SENP1_Pathway cluster_SUMOylation SUMOylation Cascade SUMO_precursor pro-SUMO SUMO Mature SUMO SUMO_precursor->SUMO Processing E1 E1 Activating Enzyme SUMO->E1 ATP Target_Protein Target Protein SUMOylated_Protein SUMOylated Target Protein SUMOylated_Protein->Target_Protein DeSUMOylation E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 E3->Target_Protein SUMO Conjugation SENP1 SENP1 This compound This compound This compound->SENP1 Inhibition

Figure 1: SENP1 Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were evaluated using a panel of biochemical and cell-based assays. All quantitative data are summarized in the tables below for easy comparison.

Table 1: Biochemical Assay Data for this compound

TargetAssay TypeIC50 (µM)
SENP1 Enzymatic (Fluorogenic) 0.05
SENP2Enzymatic (Fluorogenic)1.2
SENP3Enzymatic (Fluorogenic)5.8
SENP5Enzymatic (Fluorogenic)> 50
UCH-L1Enzymatic (Fluorogenic)> 100
Caspase-3Enzymatic (Fluorogenic)> 100

Table 2: Cell-Based Assay Data for this compound

Cell LineAssay TypeEC50 (µM)
PC-3Cell Viability (72 hr)0.5
HeLaCell Viability (72 hr)1.1
MCF-7Cell Viability (72 hr)2.5
HEK293Cell Viability (72 hr)> 20

High-Throughput Screening Protocols

The following protocols are designed for high-throughput screening to identify and characterize SENP1 inhibitors.

SENP1 Inhibitor HTS Biochemical Assay Protocol

This protocol describes a fluorescence-based enzymatic assay to measure the inhibitory activity of compounds against SENP1.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Recombinant Human SENP1 Enzyme

  • Fluorogenic SENP1 Substrate (e.g., SUMO1-AMC)

  • This compound (or test compounds)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Workflow Diagram:

HTS_Workflow start Start dispense_compounds 1. Dispense Compounds (this compound / Library) to 384-well plate start->dispense_compounds add_enzyme 2. Add SENP1 Enzyme Solution dispense_compounds->add_enzyme incubate1 3. Incubate at RT (15 min) add_enzyme->incubate1 add_substrate 4. Add Fluorogenic Substrate (SUMO1-AMC) incubate1->add_substrate incubate2 5. Incubate at RT (60 min, protected from light) add_substrate->incubate2 read_plate 6. Read Fluorescence (Ex/Em = 380/460 nm) incubate2->read_plate analyze_data 7. Data Analysis (IC50 Calculation) read_plate->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DS17701585 Concentration for Maximal Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the novel compound DS17701585 for maximal therapeutic effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial step is to perform a dose-response study to determine the compound's potency, typically by calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This involves treating your target cells with a range of this compound concentrations and measuring a relevant biological endpoint.[1][2] A common starting point for a novel compound is to use a wide concentration range, often from nanomolar to micromolar, to capture the full dose-response curve.

Q2: How do I choose the appropriate concentration range for my initial dose-response experiment?

A2: For a completely novel compound like this compound, a broad, logarithmic dose-range is recommended. A typical approach is to use serial dilutions, such as a 10-point curve with 3-fold or 5-fold dilutions, starting from a high concentration (e.g., 10 µM or 100 µM).[3][4] This wide range increases the likelihood of identifying the IC50/EC50 and observing the full sigmoidal dose-response curve.[2]

Q3: What are the critical parameters to consider when designing a dose-response study?

A3: Key factors that can significantly influence your results include the choice of cell line, seeding density, duration of compound exposure, and the specific assay used to measure the biological effect.[1] It is crucial to keep these parameters consistent across experiments to ensure reproducibility.

Q4: My dose-response curve for this compound is not sigmoidal. What could be the reason?

A4: An incomplete or non-sigmoidal dose-response curve can occur if the concentration range tested is too narrow and does not cover the full dynamic range of the compound's effect.[5] If the curve does not plateau at the top and bottom, it is difficult to accurately determine the IC50.[5] Other reasons could include compound insolubility at higher concentrations or off-target effects.

Q5: What is the difference between a relative and an absolute IC50/EC50, and which one should I use for this compound?

A5: A relative IC50/EC50 is the concentration at which the response is halfway between the upper and lower plateaus of the fitted dose-response curve. An absolute IC50/EC50 is the concentration that produces a 50% response relative to control values (e.g., 0% and 100% effect).[6][7] For novel compounds where a stable 100% control may not be well-defined, the relative IC50/EC50 is often more reliable.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Low signal-to-noise ratio in the assay - Suboptimal assay conditions- Low target expression in the chosen cell line- Insufficient compound incubation time- Optimize assay parameters such as substrate concentration and incubation times.- Confirm target expression in your cell line using techniques like Western blot or qPCR.- Perform a time-course experiment to determine the optimal duration of compound exposure.
This compound shows no effect at any concentration - Compound instability or degradation- Low cell permeability- Incorrect mechanism of action hypothesis- Verify the integrity of the compound stock.- Consider using a different cell line or a cell line engineered to express the target.- Re-evaluate the hypothesized target and signaling pathway of this compound.
Observed cytotoxicity at high concentrations - Off-target effects- Compound precipitation- Use a narrower concentration range around the IC50 for follow-up experiments.- Visually inspect the wells for any signs of compound precipitation.- Perform counter-screens to assess off-target activity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[8]

Hypothetical IC50 Data for this compound in Different Cancer Cell Lines

Cell LineIC50 (µM)Hill Slope
MCF-71.25-1.10.99
A5492.5-0.90.98
HCT1160.8-1.30.99
Protocol 2: Assessing Target Engagement of this compound via Western Blot
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the IC50 (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the phosphorylated form of the target protein. Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on target phosphorylation.

Visualizations

G cluster_0 start Start: Prepare this compound Stock range_finding Dose-Range Finding (Broad Concentration Range) start->range_finding ic50_determination Definitive IC50 Determination (Narrower Concentration Range) range_finding->ic50_determination target_engagement Target Engagement Assay (e.g., Western Blot) ic50_determination->target_engagement downstream_effects Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) target_engagement->downstream_effects end End: Optimal Concentration Identified downstream_effects->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

G This compound This compound Receptor Target Receptor This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

DS17701585 stability issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the novel kinase inhibitor DS17701585 in culture media. As this compound is a new investigational compound, this resource is intended to empower researchers, scientists, and drug development professionals to identify and mitigate potential stability challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in culture media?

A1: Instability of this compound can manifest in several ways. Visually, you might observe precipitation, appearing as small particles, cloudiness, or a film in the culture medium, especially after incubation at 37°C. A color change in the medium beyond that expected from normal cell metabolism can also be an indicator. From a data perspective, you may see poor or inconsistent results in your assays, such as a loss of expected biological activity, which could suggest that the compound is degrading or precipitating out of solution.

Q2: What factors can influence the stability of this compound in my experiments?

A2: The stability of a small molecule like this compound in culture media is a multifactorial issue. Key factors include the composition of the culture medium itself, the final concentration of this compound, the type and concentration of solvent used for the stock solution (e.g., DMSO), the pH of the final solution, and the presence of serum proteins that might bind to the compound. Storage conditions and the duration of the experiment are also critical.

Q3: How can I determine if this compound is degrading or precipitating?

A3: A multi-pronged approach is recommended. Visual inspection for precipitation is the first step. To more definitively assess solubility and degradation, you can perform a solubility assessment by centrifuging the prepared media and measuring the concentration of this compound in the supernatant via techniques like HPLC or LC-MS. To assess chemical stability, you can incubate this compound in the culture medium over the time course of your experiment and analyze samples at different time points using LC-MS to look for the appearance of degradation products.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common stability issues encountered with this compound.

Issue 1: Precipitate Formation Upon Addition to Culture Media
Possible Cause Troubleshooting Step
Poor aqueous solubility of this compound.Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) to minimize the volume added to the aqueous culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% v/v).
"Salting out" effect due to high salt concentration in the media.Test the solubility of this compound in simpler buffered solutions (e.g., PBS) to see if media components are the primary issue.
pH-dependent solubility.Measure the pH of your final culture medium after adding this compound. If it has shifted, adjust it back to the optimal range for your cells.
Issue 2: Loss of Biological Activity Over Time
Possible Cause Troubleshooting Step
Chemical degradation of this compound.Perform a time-course stability study. Incubate this compound in your complete culture medium at 37°C and analyze samples at 0, 2, 6, 12, 24, and 48 hours by LC-MS to quantify the parent compound and identify any major degradants.
Adsorption to plasticware.Use low-protein-binding plates and tubes. You can also include a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your media to reduce non-specific binding, but ensure it does not affect your cellular model.
Metabolism by cells.If the loss of activity is only observed in the presence of cells, it may indicate cellular metabolism. Analyze the culture supernatant and cell lysates for metabolites of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Solubility in Culture Media
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Spiking into Culture Media: Add the this compound stock solution to your complete culture medium (including serum, if applicable) to achieve the desired final concentration. Prepare a control sample with DMSO alone.

  • Incubation: Incubate the solutions at 37°C in a 5% CO2 incubator for 2 hours.

  • Centrifugation: Transfer the solutions to microcentrifuge tubes and centrifuge at 14,000 x g for 20 minutes at room temperature to pellet any precipitate.

  • Sample Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC or LC-MS method. Compare the measured concentration to the nominal concentration.

Protocol 2: Time-Course Stability Assessment of this compound
  • Preparation of Test Solutions: Prepare your complete culture medium with the desired final concentration of this compound.

  • Time-Point Sampling: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Incubation: Place the tubes in a 37°C incubator.

  • Sample Collection and Storage: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • LC-MS Analysis: Once all time points are collected, thaw the samples and analyze them by LC-MS to determine the concentration of the parent this compound compound. The percentage of remaining compound at each time point relative to the 0-hour time point indicates its stability.

Data Presentation

Table 1: Solubility of this compound in Different Culture Media
Culture MediumSerum Concentration (%)Nominal Concentration (µM)Measured Concentration (µM)Solubility (%)
DMEM10108.585
RPMI-164010107.878
Opti-MEM5109.292
Table 2: Stability of this compound in DMEM with 10% FBS at 37°C
Time (hours)This compound Remaining (%)
0100
298.5
695.2
1288.1
2475.4
4858.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_media Spike into Culture Medium prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate time_points Collect Samples at 0, 2, 6, 12, 24, 48h incubate->time_points analysis LC-MS Analysis time_points->analysis data Determine % Remaining analysis->data

Caption: Workflow for assessing the time-course stability of this compound.

troubleshooting_logic cluster_precipitate Precipitation Issues cluster_activity Activity Loss Issues start Observe Instability (Precipitate or Loss of Activity) check_solubility Is it a solubility issue? start->check_solubility check_degradation Is it chemical degradation? start->check_degradation optimize_stock Optimize Stock Concentration (Higher Conc. in DMSO) check_solubility->optimize_stock Yes check_media Test in Simpler Buffer (PBS) check_solubility->check_media No stability_study Perform Time-Course Stability Study (LC-MS) check_degradation->stability_study Yes check_adsorption Consider Adsorption to Plastic check_degradation->check_adsorption No

Caption: A logical diagram for troubleshooting this compound stability issues.

Technical Support Center: Investigating Potential Off-Target Effects of DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a representative technical support guide. As of the last update, publicly available data on a compound specifically designated "DS17701585" is limited. Therefore, this document serves as a comprehensive framework and template for addressing potential off-target effects of a hypothetical kinase inhibitor, referred to herein as this compound. The experimental details and data are illustrative and should be adapted based on actual research findings.

This guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting advice for experiments related to the characterization of this compound's selectivity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound and its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of Kinase X, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the "Signal Pathway A" cascade. The on-target effects are well-characterized and lead to a reduction in cell proliferation in cancer cell lines harboring activating mutations of Kinase X.

Q2: What are the potential off-target effects of this compound?

A2: In preclinical studies, this compound has shown some activity against a small number of other kinases, particularly those with a high degree of structural similarity in the ATP-binding domain to Kinase X. These potential off-target kinases include Kinase Y and Kinase Z. Inhibition of these kinases could lead to unintended cellular effects, and it is crucial to characterize these interactions.

Q3: How was the selectivity of this compound initially determined?

A3: The initial selectivity profiling of this compound was performed using a large-panel radiometric kinase assay. This screen assessed the inhibitory activity of the compound against a broad spectrum of human kinases at a fixed concentration. Hits from this initial screen were then followed up with dose-response assays to determine the IC50 values for each potential off-target interaction.

Q4: What are the recommended methods to validate potential off-target effects in a cellular context?

A4: It is essential to confirm the findings from biochemical assays in relevant cellular models. Recommended approaches include:

  • Western Blotting: Assess the phosphorylation status of known substrates of the potential off-target kinases in cells treated with this compound.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct target engagement of the potential off-target kinases by this compound in intact cells.

  • Phenotypic Assays: If the potential off-target kinase has a known cellular function, specific assays can be employed to see if this compound treatment recapitulates the phenotype associated with the inhibition of that kinase.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for off-target kinases.

Possible Cause Recommended Solution
ATP concentration in the assay is not optimized.Ensure the ATP concentration is at or near the Km for each specific kinase being tested.
Compound solubility issues.Verify the solubility of this compound in the assay buffer. Consider using a different solvent or excipient.
Enzyme activity is low or variable.Check the quality and activity of the recombinant kinase. Use a fresh batch if necessary.

Problem 2: Discrepancy between biochemical and cellular off-target effects.

Possible Cause Recommended Solution
Poor cell permeability of the compound.Perform a cell permeability assay to determine the intracellular concentration of this compound.
Presence of efflux pumps in the cell line.Use cell lines with known expression levels of common drug efflux pumps or co-administer with an efflux pump inhibitor as a control.
The off-target effect is context-dependent.The cellular environment, including the presence of scaffolding proteins and substrate availability, can influence the apparent potency of an inhibitor. Consider using multiple cell lines.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity (vs. Kinase X)
On-Target
Kinase X101
Potential Off-Targets
Kinase Y50050
Kinase Z1,200120
Kinase A>10,000>1,000
Kinase B>10,000>1,000

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

  • Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., myelin basic protein), and assay buffer.

  • Add this compound at various concentrations (typically a 10-point dose-response curve).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Western Blot for Off-Target Validation

  • Culture a relevant cell line to 70-80% confluency.

  • Treat the cells with increasing concentrations of this compound for a specified duration.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated substrate of the potential off-target kinase and the total protein of that substrate.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation of the off-target substrate.

Visualizations

Signal_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibition KinaseY Kinase Y This compound->KinaseY Weak Inhibition Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylation Effector1 Downstream Effector 1 Substrate1->Effector1 Proliferation Cell Proliferation Effector1->Proliferation Substrate2 Substrate 2 KinaseY->Substrate2 Phosphorylation Effector2 Downstream Effector 2 Substrate2->Effector2 UnintendedEffect Unintended Cellular Effect Effector2->UnintendedEffect

Caption: On-target vs. potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_discovery Discovery & Profiling cluster_validation Cellular Validation cluster_conclusion Assessment BiochemicalScreen Broad Kinase Panel Screen DoseResponse IC50 Determination BiochemicalScreen->DoseResponse Hits WesternBlot Western Blot for p-Substrate DoseResponse->WesternBlot CETSA Cellular Thermal Shift Assay DoseResponse->CETSA PhenotypicAssay Phenotypic Assay DoseResponse->PhenotypicAssay SelectivityProfile Define Selectivity Profile WesternBlot->SelectivityProfile CETSA->SelectivityProfile PhenotypicAssay->SelectivityProfile

Caption: Workflow for characterizing off-target effects of a kinase inhibitor.

Technical Support Center: DS17701585 and Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no publicly available information on a compound designated "DS17701585." This technical support guide has been developed as a generalized resource for researchers investigating the potential cytotoxicity of novel compounds, hypothetically named this compound, in primary neuronal cultures. The protocols and troubleshooting advice are based on established methodologies in neurotoxicology research.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for this compound-induced cytotoxicity in primary neurons?

A: While the precise mechanism is under investigation, preliminary data suggests that this compound may induce cytotoxicity in primary neurons through the activation of intrinsic apoptotic pathways. This is characterized by an increase in caspase-3 activity, a key executioner caspase in apoptosis. Further research is needed to identify the upstream signaling events.

Q2: At what concentrations does this compound typically induce cytotoxicity?

A: The cytotoxic effects of this compound are dose-dependent. Significant neuronal death is generally observed in the micromolar range, with an IC50 that can vary depending on the neuron type (e.g., cortical, hippocampal) and the duration of exposure. Please refer to the dose-response data in the tables below for a hypothetical example.

Q3: How quickly should I expect to see cytotoxic effects after treating primary neurons with this compound?

A: The onset of cytotoxicity is both concentration- and time-dependent. At higher concentrations, morphological changes and significant lactate (B86563) dehydrogenase (LDH) release can be detected as early as 12-24 hours post-treatment. For lower concentrations, cytotoxic effects may only become apparent after 48 hours or longer.[1]

Q4: What are the appropriate positive and negative controls for a this compound cytotoxicity experiment?

A:

  • Negative Control: Vehicle-treated (e.g., DMSO) primary neurons. The final concentration of the vehicle should be consistent across all experimental conditions and should not exceed a level that causes cytotoxicity on its own (typically <0.1%).

  • Positive Control: A well-characterized neurotoxin such as glutamate (B1630785) (for excitotoxicity) or staurosporine (B1682477) (for apoptosis) can be used to ensure the assay is performing as expected.

Q5: Does this compound affect glial cells in the culture?

A: The current focus has been on neuronal cytotoxicity. However, since primary cultures contain a mixed population of cells, it is possible that this compound also affects glial cells.[2] It is recommended to perform immunocytochemistry using neuronal-specific (e.g., NeuN, MAP2) and glial-specific (e.g., GFAP for astrocytes) markers to assess cell-type-specific toxicity.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity results between experiments.

  • Question: I am seeing significant well-to-well and plate-to-plate variability in my LDH assay results when treating with this compound. What could be the cause?

  • Answer:

    • Inconsistent Cell Seeding Density: Ensure a homogenous single-cell suspension before plating and that cell density is consistent across all wells. Uneven cell density will lead to variable LDH release.[3]

    • Primary Neuron Health: The health of the primary neurons at the time of treatment is critical. Ensure cultures are healthy and have formed a stable network before adding the compound. Cultures that are too young or too old may respond differently.[2]

    • Compound Precipitation: Visually inspect the media after adding this compound to ensure it is fully dissolved. Precipitation can lead to inconsistent concentrations in the wells.

    • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

Issue 2: No significant increase in caspase-3 activity despite observing cell death.

  • Question: My LDH assay and microscopy show significant cell death after this compound treatment, but the caspase-3 activity assay shows no change. Why might this be?

  • Answer:

    • Timing of Assay: Caspase-3 activation is a transient event in the apoptotic cascade. You may be measuring too early or too late. It is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to capture the peak of caspase-3 activity.

    • Alternative Cell Death Pathways: this compound may be inducing cell death through a caspase-independent pathway, such as necroptosis or autophagy. Consider investigating markers for these pathways.

    • Lysate Preparation: Ensure that the cell lysis for the caspase assay is efficient. Incomplete lysis will result in an underestimation of enzyme activity. Follow the kit manufacturer's protocol carefully.[4][5]

Issue 3: Morphological changes in neurons at sub-lethal concentrations of this compound.

  • Question: At concentrations of this compound that do not cause significant cell death, I observe neurite blebbing and retraction. What does this indicate?

  • Answer: These morphological changes suggest that this compound may be causing neuronal stress and synaptic dysfunction even at sub-lethal concentrations. This could be an early indicator of neurotoxicity.[6] It would be beneficial to perform immunocytochemistry to look at synaptic markers (e.g., synaptophysin, PSD-95) to quantify these effects.

Data Presentation

Here are hypothetical data tables for this compound cytotoxicity studies.

Table 1: Dose-Response Cytotoxicity of this compound in Primary Cortical Neurons (48h Exposure)

This compound Conc. (µM)% Cytotoxicity (LDH Release)
0 (Vehicle)5.2 ± 1.1
18.3 ± 1.5
525.6 ± 3.2
1048.9 ± 4.5
2575.4 ± 5.1
5092.1 ± 2.8

Table 2: Effect of Caspase Inhibitor on this compound-Induced Cytotoxicity

Treatment% Cytotoxicity (LDH Release)
Vehicle6.1 ± 1.3
This compound (10 µM)50.2 ± 3.9
Z-DEVD-FMK (20 µM)7.5 ± 1.8
This compound (10 µM) + Z-DEVD-FMK (20 µM)22.8 ± 2.7

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol is a general guideline for culturing primary neurons from embryonic rodent brain tissue.

  • Tissue Dissection: Dissect cortical or hippocampal tissue from E18 rat or mouse embryos in ice-cold dissection medium.

  • Dissociation: Mince the tissue and enzymatically digest it (e.g., with trypsin or papain) to dissociate the cells. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[2]

  • Plating: Plate the cells onto plates pre-coated with an adhesion substrate like Poly-D-Lysine. Use a serum-free culture medium such as Neurobasal medium supplemented with B27 and GlutaMAX.[2][7]

  • Maintenance: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Perform partial media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[8][9]

  • Cell Treatment: After allowing primary neurons to mature (e.g., DIV 7-10), treat them with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include vehicle controls and a positive control.

  • Sample Collection: Carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the supernatant is added to a reaction mixture containing a substrate and a dye.[3]

  • Measurement: Incubate the plate as per the manufacturer's instructions and measure the absorbance at the specified wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Protocol 3: Caspase-3 Activity Assay

This fluorometric assay detects the activity of activated caspase-3 in cell lysates.[10][11]

  • Cell Treatment: Treat primary neurons with this compound for the desired time (e.g., 12 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add a chilled cell lysis buffer. Incubate on ice to ensure complete lysis.[5]

  • Lysate Collection: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Caspase-3 Reaction: In a 96-well black plate, add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[11]

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 380nm/440nm) using a fluorescence plate reader. The fluorescence intensity is proportional to the caspase-3 activity.

Visualizations

This compound This compound UnknownReceptor Unknown Receptor / Target This compound->UnknownReceptor Binds/Activates Mitochondria Mitochondria UnknownReceptor->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Cleavage ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment Casp3 Activated Caspase-3 Casp9->Casp3 Cleavage & Activation ProCasp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Execution Start Start: Healthy Primary Neurons (DIV 7-10) Treatment Treat with this compound (Dose-response, 24-48h) Start->Treatment CollectSupernatant Collect Supernatant for LDH Assay Treatment->CollectSupernatant LyseCells Lyse Remaining Cells for Caspase Assay Treatment->LyseCells LDH_Assay Perform LDH Assay CollectSupernatant->LDH_Assay Caspase_Assay Perform Caspase-3 Assay LyseCells->Caspase_Assay Readout Measure Absorbance (LDH) & Fluorescence (Caspase) LDH_Assay->Readout Caspase_Assay->Readout Analyze Analyze Data: % Cytotoxicity & Fold-Change in Activity Readout->Analyze End End: Conclusion on Cytotoxicity Analyze->End

References

avoiding DS17701585 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on avoiding precipitation of the investigational compound DS17701585 in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it in aqueous buffers?

Precipitation of this compound upon dilution in aqueous media is a common issue stemming from its inherent low water solubility. Typically, a concentrated stock solution is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is introduced into an aqueous buffer, the organic solvent disperses, and the concentration of this compound may exceed its solubility limit in the resulting aqueous environment, leading to precipitation.[1] This is a frequent challenge with compounds that are hydrophobic (water-repelling).[1]

Q2: What are the initial steps to prevent precipitation during experimental setup?

To minimize precipitation, a careful and optimized dilution process is critical. It is recommended to add the this compound stock solution to the aqueous medium slowly while vortexing or stirring.[1] This promotes rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.[1] Additionally, consider lowering the final concentration of this compound in your experiment if possible, as this can keep it below its solubility threshold.[1]

Q3: Can temperature affect the solubility of this compound?

Yes, temperature can influence solubility. Gently warming the aqueous medium (e.g., to 37°C) before adding the this compound stock solution may improve its solubility.[1] However, it is crucial to be mindful of the temperature stability of this compound and other components in your experimental system.

Troubleshooting Guide: Resolving this compound Precipitation

If you are encountering precipitation with this compound, follow this step-by-step troubleshooting guide.

Step 1: Review Your Dilution Protocol

Ensure you are following the best practices for dilution as outlined in the FAQ section. Abruptly adding the stock solution to the buffer is a common cause of precipitation.

Step 2: Employ Co-solvents

If optimizing the dilution process is insufficient, the use of co-solvents in your aqueous buffer can significantly enhance the solubility of this compound.[2][3] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[4]

  • Store the stock solution at -20°C or -80°C as recommended for stability.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
  • Prepare your aqueous buffer (e.g., PBS, cell culture medium).

  • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C), if appropriate for your experiment.

  • While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.

  • Continue to mix the solution for a few minutes to ensure complete dispersion.

  • Visually inspect the solution for any signs of precipitation.

Advanced Strategies for Solubility Enhancement

For persistent precipitation issues, more advanced formulation strategies may be necessary. These approaches often involve the use of excipients, which are inactive substances used to deliver an active drug.

Use of Surfactants

Surfactants, or surface-active agents, can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[2][5][6] This effectively shields the hydrophobic drug from the aqueous environment.[2][6]

Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions (ASDs) are a formulation technique where the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[7][8] The amorphous form of a drug typically has higher solubility and a faster dissolution rate compared to its crystalline form.[9]

Quantitative Data Summary

The following table provides a general reference for the starting concentrations of commonly used co-solvents and surfactants. The optimal concentration for this compound will need to be determined empirically.

Excipient Type Example Typical Starting Concentration Range (v/v or w/v) Notes
Co-solventEthanol1-10%Can be toxic to cells at higher concentrations.
Co-solventPropylene Glycol1-20%Generally considered safe for many applications.
Co-solventPolyethylene Glycol 300/400 (PEG 300/400)5-30%Widely used in pharmaceutical formulations.
SurfactantTween® 80 (Polysorbate 80)0.1-2%A non-ionic surfactant commonly used to prevent precipitation.
SurfactantCremophor® EL0.1-1%Often used in formulations for in vivo studies.

Visual Guides

The following diagrams illustrate the troubleshooting workflow for this compound precipitation and the mechanisms of action for common solubility enhancers.

G cluster_0 start Precipitation Observed check_protocol Review Dilution Protocol (Slow addition, vortexing) start->check_protocol use_cosolvent Incorporate Co-solvents (e.g., Ethanol, PEG) check_protocol->use_cosolvent Precipitation persists success Precipitation Resolved check_protocol->success Issue resolved use_surfactant Add Surfactants (e.g., Tween® 80) use_cosolvent->use_surfactant Precipitation persists use_cosolvent->success Issue resolved asd Consider Advanced Formulations (e.g., Amorphous Solid Dispersions) use_surfactant->asd Precipitation persists use_surfactant->success Issue resolved asd->success

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_cosolvent Co-solvent Mechanism cluster_surfactant Surfactant Mechanism ds17701585_agg This compound (Aggregated/Precipitated) water Aqueous Solution (High Polarity) ds17701585_agg->water Poor Solubility mixed_solvent Mixed Solvent System (Reduced Polarity) water->mixed_solvent cosolvent Co-solvent (e.g., PEG 400) cosolvent->mixed_solvent ds17701585_sol This compound (Solubilized) mixed_solvent->ds17701585_sol Increased Solubility ds17701585_agg2 This compound (Aggregated/Precipitated) encapsulated Encapsulated this compound ds17701585_agg2->encapsulated surfactant_mol Surfactant Monomers micelle Micelle Formation surfactant_mol->micelle micelle->encapsulated Encapsulation

Caption: Mechanisms of co-solvents and surfactants in enhancing solubility.

References

DS17701585 dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the novel investigational compound DS17701585. Our goal is to help you overcome common challenges in your dose-response curve analyses and other related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR catalytic domain, it blocks the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation and survival.

Q2: What is the expected shape of a typical dose-response curve for this compound in a cancer cell line with EGFR activation?

A2: In a sensitive cancer cell line, this compound is expected to produce a sigmoidal (S-shaped) dose-response curve with a clear upper and lower plateau. The response, typically measured as cell viability or proliferation, will decrease as the concentration of this compound increases.

Q3: I am observing a U-shaped or biphasic dose-response curve. What could be the cause?

A3: A U-shaped or biphasic (hormetic) dose-response curve, where a low dose of the compound results in a stimulatory effect while a high dose is inhibitory, can be caused by several factors.[1] These may include off-target effects at lower concentrations, complex biological responses, or potential issues with the experimental setup. We recommend reviewing your protocol and considering the possibility of hormesis.[1]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Dose-Response Data

High variability between replicate wells or experiments can obscure the true dose-response relationship.

Possible Causes and Solutions:

CauseRecommended Solution
Cell Seeding Inconsistency Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.
Edge Effects in Assay Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation Visually inspect the compound dilutions under a microscope for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a different solvent or adjusting the final solvent concentration.
Inconsistent Incubation Times Standardize the incubation time with the compound across all experiments. Use a timer and process plates in the same order each time.
Issue 2: Atypical (Non-Sigmoidal) Dose-Response Curve

If your dose-response curve does not follow the expected sigmoidal shape, it may indicate underlying experimental issues or complex biological phenomena.

Experimental Workflow for Troubleshooting Atypical Curves:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Atypical Dose-Response Curve Observed B Verify Compound Integrity and Dilutions A->B Step 1 C Check for Cell Contamination (e.g., Mycoplasma) B->C Step 2 D Assess Assay-Specific Artifacts (e.g., colorimetric interference) C->D Step 3 E Consider Off-Target Effects or Hormesis D->E Step 4 F Refine Experimental Protocol E->F G Consult Literature for Similar Compound Behavior E->G H Perform Further Mechanistic Studies E->H

Caption: Troubleshooting workflow for atypical dose-response curves.

Issue 3: Lower than Expected Potency (High IC50 Value)

If the calculated IC50 value is significantly higher than expected from published data or previous experiments, consider the following.

Potential Causes and Solutions:

CauseRecommended Solution
Incorrect Compound Concentration Verify the stock concentration of this compound using a method such as UV-Vis spectroscopy or HPLC. Prepare fresh serial dilutions for each experiment.
Cell Line Resistance The cell line used may have intrinsic or acquired resistance to EGFR inhibitors. Confirm the EGFR mutation status and expression level in your cell line.
High Serum Concentration in Media Serum proteins can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration in your assay medium or using a serum-free medium if compatible with your cells.
Assay Incubation Time The inhibitory effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.

Experimental Protocols

Standard Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate assay medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., four-parameter log-logistic).[2]

Signaling Pathway

This compound inhibits the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound This compound->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

inconsistent results with DS17701585 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DS17701585.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the GI50 values for this compound across different experimental batches. What could be the cause?

A1: Inconsistent GI50 values are a common challenge in pre-clinical drug testing. Research has shown that there can be substantial inherent variability in data from highly standardized cell culture experiments.[1][2] One study analyzing a large dataset of cancer cell line screens found that over 70% of compound/cell line combinations with more than 100 replicates showed maximum fold changes in GI50 values greater than 1000.[1]

Several factors can contribute to this variability:

  • Cell Line Heterogeneity: Cancer cell lines are known to evolve in culture, leading to genetic and transcriptional heterogeneity.[3] Different strains of the same cell line, even when sourced from the same repository, can exhibit significant molecular and phenotypic differences, including varied drug responses.[3][4] For example, different strains of the MCF7 breast cancer cell line have shown strikingly disparate responses to anti-cancer compounds, with some compounds being highly effective in one strain and completely inactive in another.[3]

  • Clonal Selection: The process of generating monoclonal cell lines can introduce variability, as different subclones from the same parental line can have distinct characteristics.[4]

  • Experimental Conditions: Minor variations in culture conditions, even within highly standardized protocols, can lead to significant differences in experimental outcomes.[1][2]

  • Assay-Specific Factors: The specific parameters of your proliferation assay (e.g., seeding density, incubation time, reagent stability) can also contribute to variability.

To mitigate this, we recommend rigorous cell line authentication and characterization, maintaining consistent culture conditions, and including appropriate controls in every experiment.

Q2: How can we confirm that this compound is engaging its intended target in our cellular models?

A2: Establishing target engagement is a critical step in drug development to ensure that the observed phenotype is a result of the drug binding to its intended target.[5] The use of target engagement biomarkers is a valuable tool for this purpose.[6][7] These biomarkers can provide a direct or indirect measure of the interaction between a drug and its target.[5]

Depending on the nature of the target for this compound, you could consider the following approaches:

  • Direct Target Occupancy Assays: If the target is an enzyme, you could develop an assay to measure the level of inhibitor-bound enzyme in cell lysates or tissue samples.[7]

  • Downstream Pharmacodynamic (PD) Biomarkers: Measuring the modulation of a downstream signaling pathway or a gene expression signature known to be regulated by the target can serve as an indirect measure of target engagement.[5] Identifying a robust biomarker for the pathway this compound is involved in can be crucial for preclinical and clinical applications.[8]

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target binding in intact cells and tissues.

Q3: We are seeing conflicting results regarding the downstream effects of this compound on the XYZ signaling pathway. How can we troubleshoot this?

A3: Inconsistent downstream effects can arise from a variety of factors. Here are some troubleshooting steps:

  • Confirm Target Engagement: First, ensure that this compound is consistently engaging its target in your experimental system using the methods described in Q2.

  • Kinetics of Downstream Signaling: The timing of your endpoint measurement is crucial. Signaling pathways are dynamic, and the activation or inhibition of different nodes can be transient. Perform a time-course experiment to map the kinetics of the XYZ pathway in response to this compound treatment.

  • Cellular Context: The cellular background can significantly influence signaling pathways. Ensure you are using a consistent cell line and that its characteristics have not drifted over time.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that could confound your results. Perform dose-response experiments and try to correlate the downstream effects with the target engagement profile.

Troubleshooting Guides

Issue 1: High variability in cell viability assays
Potential Cause Recommended Solution
Cell line instability and heterogeneity Regularly perform cell line authentication (e.g., STR profiling). Use low-passage number cells for all experiments. Consider establishing a master cell bank.[3][4]
Inconsistent cell seeding density Use a cell counter to ensure accurate and consistent cell numbers for each experiment. Optimize seeding density for your specific cell line and assay duration.
Reagent variability Use freshly prepared reagents whenever possible. Aliquot and store reagents according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. Qualify new lots of critical reagents (e.g., serum, media).
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent incubation times Ensure that the incubation time with this compound is precisely controlled and consistent across all experiments.
Issue 2: Difficulty in reproducing mechanism of action (MOA) data
Potential Cause Recommended Solution
Lack of a robust target engagement biomarker Develop and validate a reliable biomarker to confirm target engagement in your experimental system. This could be a direct binding assay or a downstream pharmacodynamic marker.[5][8]
Incorrect timing of endpoint analysis Conduct time-course experiments to determine the optimal time point to observe the expected phenotypic or signaling changes.
Use of inappropriate assay concentrations Perform dose-response studies and correlate the observed effects with target engagement data to distinguish on-target from potential off-target effects.
Differences in experimental protocols between labs Maintain a detailed and standardized experimental protocol. Ensure all personnel are trained on the protocol and that any deviations are documented.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are visible.

  • Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a suitable software package.

Protocol 2: Western Blotting for Downstream Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

Table 1: Illustrative GI50 Data for this compound in Different Cell Lines

Cell LineGI50 (µM) - Batch 1GI50 (µM) - Batch 2GI50 (µM) - Batch 3Mean GI50 (µM)Std. Dev.
Cell Line A0.520.890.450.620.24
Cell Line B1.232.541.561.780.68
Cell Line C0.080.150.110.110.04

Table 2: Illustrative Target Engagement and Downstream Effect Data

This compound Conc. (µM)Target Occupancy (%)p-ERK1/2 Inhibition (%)
0.011510
0.15548
19285
109888

Visualizations

G cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Target Receptor This compound->Receptor RAS RAS Receptor->RAS Signal Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical signaling pathway for this compound.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with this compound (Serial Dilutions) seed_cells->treat_compound incubate Incubate for 72h treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt read_plate Read Absorbance add_mtt->read_plate analyze_data Analyze Data (Calculate GI50) read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Improving DS17701585 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering reduced efficacy of the novel anti-cancer agent DS17701585 in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the efficacy of this compound in our cancer cell line after continuous culture with the compound. What are the potential mechanisms of resistance?

A1: Acquired resistance to targeted therapies like this compound is a common challenge. Several cellular mechanisms could be responsible for the observed decrease in efficacy. These can include:

  • Overexpression of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRPs, and BCRP (ABCG2).[1][2] These pumps actively remove the drug from the cell, lowering its intracellular concentration to sub-therapeutic levels.[3]

  • Alterations in Signaling Pathways: Cancer cells can adapt by activating alternative or compensatory signaling pathways to bypass the inhibitory effect of this compound.[1] For instance, if this compound targets a specific kinase, cells might upregulate a parallel pathway that promotes survival and proliferation.

  • Genetic and Epigenetic Modifications: The development of resistance can be driven by genetic mutations in the drug's target protein, preventing effective binding.[4] Additionally, epigenetic changes can alter the expression of genes involved in drug sensitivity and resistance.[4]

  • Metabolic Reprogramming: Resistant cells may undergo metabolic shifts to support their survival and growth despite the presence of the drug.[5]

Q2: How can we confirm if our resistant cell line is overexpressing efflux pumps?

A2: To determine if efflux pump overexpression is the cause of resistance, you can perform several experiments:

  • Quantitative PCR (qPCR) or Western Blotting: Measure the mRNA and protein levels of common ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line compared to the parental, sensitive cell line.

  • Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., Verapamil, PSC-833).[2] A restoration of sensitivity to this compound in the presence of these inhibitors would suggest the involvement of efflux pumps.

  • Fluorescent Substrate Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Resistant cells will show lower intracellular fluorescence due to active efflux, which can be reversed by specific inhibitors.

Q3: What strategies can we employ to overcome resistance to this compound?

A3: Overcoming resistance often requires a multi-pronged approach. Consider the following strategies:

  • Combination Therapy: Combining this compound with other therapeutic agents is a highly effective strategy.[1] The goal is to target distinct molecular pathways simultaneously, reducing the likelihood of resistance.[4] For example, you could combine this compound with an inhibitor of a known resistance pathway or a standard cytotoxic agent.[1]

  • Targeting Alternative Pathways: If you identify an upregulated survival pathway in your resistant cells, using a specific inhibitor for a key component of that pathway could re-sensitize the cells to this compound.[1]

  • Epigenetic Modulators: In cases of resistance driven by epigenetic changes, drugs like histone deacetylase inhibitors (HDACi) or DNA methyltransferase inhibitors (DNMTi) can potentially restore sensitivity.[4]

Troubleshooting Guides

Problem: The IC50 value of this compound has increased more than 10-fold in our resistant cell line.

This guide will walk you through a systematic approach to investigate and potentially overcome this resistance.

Logical Flow for Troubleshooting this compound Resistance

start High IC50 of this compound in Resistant Cell Line check_pumps Hypothesis 1: Efflux Pump Overexpression? start->check_pumps pump_exp Experiment: Test with Efflux Pump Inhibitors (e.g., Verapamil) check_pumps->pump_exp Test pump_result Result: Sensitivity Restored? pump_exp->pump_result pump_yes Conclusion: Resistance is likely due to efflux pumps. pump_result->pump_yes Yes check_pathway Hypothesis 2: Bypass Pathway Activation? pump_result->check_pathway No pathway_exp Experiment: - Phospho-protein array - RNA-seq check_pathway->pathway_exp Test pathway_result Result: Identify Upregulated Pathways (e.g., PI3K/Akt)? pathway_exp->pathway_result pathway_yes Conclusion: Resistance involves bypass signaling. pathway_result->pathway_yes Yes check_target Hypothesis 3: Target Mutation? pathway_result->check_target No target_exp Experiment: Sequence the target gene check_target->target_exp Test target_result Result: Mutation in Drug-Binding Site? target_exp->target_result target_yes Conclusion: Target mutation is the likely cause of resistance. target_result->target_yes Yes

Caption: Troubleshooting decision tree for investigating this compound resistance.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound and Combination Therapies in Sensitive and Resistant Cell Lines.

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)This compound50-
ResistantThis compound85017
ResistantThis compound + Efflux Pump Inhibitor (1 µM)751.5
ResistantThis compound + Pathway Inhibitor X (10 nM)1202.4

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol is adapted from methods described for generating other drug-resistant cell lines.[5][6]

Objective: To establish a cancer cell line with acquired resistance to this compound through chronic exposure.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Standard cell culture flasks and consumables

Methodology:

  • Initial Seeding: Seed the parental cells in a T-75 flask and allow them to adhere overnight.

  • Stepwise Dose Escalation: a. Begin by treating the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of growth). b. Culture the cells in this medium, replacing it every 3-4 days, until the cell growth rate returns to a level comparable to untreated parental cells. c. Once the cells have adapted, passage them and double the concentration of this compound. d. Repeat this process of stepwise dose escalation. It may take several months to establish a highly resistant line.[6]

  • Maintenance of Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line (e.g., "CellLine/DS17701585-R") should be continuously maintained in a medium containing a selective concentration of this compound (e.g., the IC50 of the parental line) to prevent the reversal of the resistant phenotype.

Protocol 2: Cell Viability Assay for Combination Therapy

Objective: To evaluate if a second compound can re-sensitize resistant cells to this compound.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Second investigational compound (e.g., "Inhibitor X")

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, SRB, or MTS)

  • Plate reader

Methodology:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to attach for 24 hours.

  • Drug Preparation: Prepare a dose-response matrix. This involves serial dilutions of this compound (vertical axis of the plate) and serial dilutions of Inhibitor X (horizontal axis of the plate). Include wells for single-agent treatments and untreated controls.

  • Treatment: Add the drug combinations to the appropriate wells.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (typically 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each condition. Use software such as GraphPad Prism or R to calculate IC50 values and to assess for synergistic effects using models like the Bliss independence or Loewe additivity model.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway for this compound Action and Resistance

cluster_0 Normal Signaling cluster_1 This compound Action cluster_2 Resistance Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target Target Kinase Receptor->Target Downstream Downstream Signaling (e.g., MAPK) Target->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound Target_Inhibited Target Kinase This compound->Target_Inhibited Apoptosis Apoptosis Target_Inhibited->Apoptosis Bypass Bypass Kinase (Upregulated) Downstream_R Downstream Signaling Bypass->Downstream_R Proliferation_R Cell Proliferation & Survival Downstream_R->Proliferation_R Receptor_R Receptor Tyrosine Kinase Receptor_R->Bypass

Caption: this compound inhibits a target kinase, leading to apoptosis. Resistance can emerge through the upregulation of a bypass kinase.

Experimental Workflow for Combination Screen

start Start: Resistant Cell Line (High this compound IC50) plate_cells 1. Plate Resistant Cells in 96-well format start->plate_cells add_drugs 2. Add Drug Matrix: - this compound (serial dilution) - Compound Library (single conc.) plate_cells->add_drugs incubate 3. Incubate for 72h add_drugs->incubate viability_assay 4. Perform Cell Viability Assay incubate->viability_assay analyze 5. Data Analysis: Identify 'Hits' that reduce viability with this compound viability_assay->analyze validate 6. Validate Hits: Full dose-response matrix and synergy analysis analyze->validate end End: Validated Synergistic Combinations validate->end

Caption: Workflow for a high-throughput screen to find drugs that synergize with this compound in resistant cells.

References

Technical Support Center: Minimizing DS17701585-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments involving the hypothetical compound DS17701585.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues related to cellular stress when working with this compound.

Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.

  • Question: We are observing significant cell death in our cultures treated with this compound, even at concentrations that are supposed to be non-toxic. What could be the cause?

  • Answer: Several factors could contribute to unexpected cytotoxicity. Consider the following troubleshooting steps:

    • Compound Stability and Storage: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to compound degradation and altered activity. Prepare fresh dilutions from a new stock if necessary.

    • Cell Health and Passage Number: Ensure your cell lines are healthy, free from contamination (e.g., mycoplasma), and within a low passage number.[1][2] Cells at high passage numbers can become more sensitive to stressors.

    • Dose-Response Curve: Perform a detailed dose-response and time-course experiment to accurately determine the IC50 value in your specific cell model. The sensitivity to this compound can vary significantly between different cell types.

    • Off-Target Effects: Consider the possibility of off-target effects of this compound in your specific cell line, leading to the activation of unintended cell death pathways.

Problem 2: Inconsistent results in cellular stress assays.

  • Question: Our results from assays measuring oxidative stress (e.g., ROS production) after this compound treatment are highly variable between experiments. How can we improve reproducibility?

  • Answer: Inconsistent results in cellular stress assays are a common challenge.[1][2] To improve reproducibility, consider the following:

    • Standardize Seeding Density: Ensure consistent cell seeding density across all experiments, as this can significantly impact cellular metabolism and stress responses.

    • Control for Assay-Induced Stress: Some fluorescent probes used to measure reactive oxygen species (ROS) can themselves induce oxidative stress.[3] Include appropriate vehicle controls and minimize light exposure during incubation and measurement.[4]

    • Optimize Reagent Concentrations and Incubation Times: The concentration of assay reagents and the incubation time can critically affect the outcome.[2] Titrate these parameters to find the optimal conditions for your specific cell line and experimental setup.

    • Automate Liquid Handling: Where possible, use automated liquid handling to minimize pipetting errors and ensure consistent reagent addition.[2]

Problem 3: Difficulty in elucidating the primary stress pathway activated by this compound.

  • Question: We are unsure whether this compound is primarily inducing oxidative stress, endoplasmic reticulum (ER) stress, or another stress pathway. How can we dissect the underlying mechanism?

  • Answer: To identify the primary stress pathway, a multi-pronged approach is recommended:

    • Pathway-Specific Inhibitors: Use well-characterized inhibitors of specific stress pathways. For example, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before this compound treatment to see if it rescues the phenotype, which would suggest the involvement of oxidative stress.[5]

    • Marker Protein Analysis: Perform Western blotting or qPCR to analyze key markers of different stress pathways. For ER stress, look at the upregulation of proteins like GRP78/BiP, CHOP, and the splicing of XBP1 mRNA.[6][7][8] For oxidative stress, assess the activation of the Nrf2 pathway.[9]

    • Time-Course Analysis: Analyze the activation of different stress markers at various time points after this compound treatment. The earliest activated pathway is likely the primary initiator of the stress response.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound-induced cellular stress?

A1: Common indicators include:

  • Increased Reactive Oxygen Species (ROS) production: This is a hallmark of oxidative stress.[10][11]

  • Upregulation of stress-responsive genes and proteins: This includes heat shock proteins (HSPs), antioxidant enzymes, and markers of the unfolded protein response (UPR) associated with ER stress.[4][6][7]

  • DNA damage: Can be detected using methods like the comet assay.[4]

  • Activation of apoptotic pathways: Characterized by caspase activation and changes in mitochondrial membrane potential.[5][12][13]

  • Changes in cell morphology and viability.

Q2: How can I minimize off-target effects that may contribute to cellular stress?

A2: To minimize off-target effects:

  • Use the lowest effective concentration of this compound as determined by a thorough dose-response analysis.

  • Ensure the purity of your this compound compound.

  • If available, test structural analogs of this compound that are known to be inactive to confirm that the observed effects are specific to the active compound.

Q3: What positive controls should I use in my cellular stress assays?

A3: The choice of positive control depends on the specific stress pathway you are investigating:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or menadione (B1676200) are commonly used to induce ROS production.[3][14]

  • ER Stress: Tunicamycin or thapsigargin (B1683126) are standard inducers of the unfolded protein response.

  • Apoptosis: Staurosporine or etoposide (B1684455) are potent inducers of apoptosis in many cell lines.

Q4: Can this compound-induced stress lead to different cell fates?

A4: Yes, the cellular response to this compound-induced stress can be context-dependent. Initially, cells may activate adaptive responses to restore homeostasis.[15] However, if the stress is too severe or prolonged, it can trigger regulated cell death pathways such as apoptosis.[15]

Data Presentation

Table 1: Quantifying this compound-Induced Changes in Cellular Stress Markers

ParameterAssayExample Result (this compound vs. Vehicle)
Cell Viability MTT / CellTiter-Glo®50% decrease
Oxidative Stress DCFH-DA Assay3-fold increase in ROS
ER Stress GRP78 Western Blot2.5-fold increase in GRP78 protein
DNA Damage Comet Assay40% increase in tail moment
Apoptosis Caspase-3/7 Activity4-fold increase in activity

Experimental Protocols

1. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3]

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat cells with this compound or vehicle control for the desired time. Include a positive control such as H₂O₂.

    • Remove the treatment medium and wash the cells twice with warm phosphate-buffered saline (PBS).

    • Add 10 µM DCFH-DA in warm PBS to each well and incubate for 30 minutes at 37°C, protected from light.[4]

    • Wash the cells twice with warm PBS.

    • Add warm PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4]

2. Western Blot Analysis of ER Stress Markers

  • Principle: This method detects changes in the expression levels of key proteins involved in the unfolded protein response (UPR), such as GRP78/BiP and CHOP.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound, vehicle, or a positive control (e.g., tunicamycin) for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Caspase-3/7 Activity Assay

  • Principle: This assay uses a proluminescent caspase-3/7 substrate in a buffered solution. The substrate is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.

  • Protocol:

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with this compound, vehicle, or a positive control (e.g., staurosporine).

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent directly to each well (typically at a 1:1 ratio with the cell culture medium).

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Visualizations

DS17701585_Stress_Pathway cluster_stress Cellular Stress Induction cluster_response Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis Oxidative_Damage->Apoptosis UPR->Apoptosis Adaptation Adaptation & Survival UPR->Adaptation

Caption: Potential signaling pathways of this compound-induced cellular stress.

Troubleshooting_Workflow Start High Cytotoxicity or Inconsistent Results Check_Compound 1. Verify Compound Integrity & Activity Start->Check_Compound Check_Cells 2. Assess Cell Health & Culture Conditions Check_Compound->Check_Cells Check_Protocol 3. Review Assay Protocol & Parameters Check_Cells->Check_Protocol Analyze_Data 4. Re-evaluate Data Analysis & Interpretation Check_Protocol->Analyze_Data Redesign Identify Root Cause & Redesign Experiment Analyze_Data->Redesign

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Managing Lot-to-Lot Variability for Product DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific product with the identifier "DS17701585" is limited. The following technical support guide is a comprehensive resource based on established best practices for managing lot-to-lot variability in scientific reagents. The data and protocols provided are illustrative examples and should be adapted to the specific requirements of your experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern?

Q2: What causes lot-to-lot variability in reagents like this compound?

A2: The sources of variability depend on the nature of the product. For biological reagents, such as antibodies, lot-to-lot differences can arise from distinct immune responses in different host animals or variations in the purification process.[3][4] For other reagents, minor differences in raw materials, manufacturing processes, or storage conditions can contribute to variability.

Q3: How can I minimize the impact of lot-to-lot variability on my long-term studies?

A3: To ensure the consistency of your results, it is crucial to implement robust quality control procedures.[1] This includes performing a lot-to-lot verification assay to confirm that a new lot of reagent performs similarly to your current lot before introducing it into your experiments.[5] Additionally, proper storage of reagents as specified on the product datasheet is essential for maintaining stability.[3] For critical long-term experiments, it is also advisable to purchase a larger quantity from a single lot if possible.

Q4: What should I do if I observe a significant difference between two lots of this compound?

A4: If your lot-to-lot verification assay reveals a significant difference, it is important to investigate the cause. First, re-check your experimental protocol and ensure there were no errors in your procedure. If the difference persists, contact the manufacturer's technical support. They may be able to provide additional data on the specific lots and offer guidance. It is crucial to balance the potential disruption to your work with the need to ensure data quality.[5]

Troubleshooting Guide

Q1: My experimental results have suddenly shifted after starting a new vial of this compound. What should I do?

A1: An abrupt shift in results coinciding with a new lot of reagent strongly suggests lot-to-lot variability.

  • Immediate Action: Pause your current experiments.

  • Verification: Perform a side-by-side comparison of the new lot with the old lot using a standardized control sample. This will help confirm if the new lot is the source of the variation.

  • Review Storage: Confirm that the new lot was stored correctly according to the product datasheet, as improper storage can affect reagent performance.[3]

  • Contact Support: If the side-by-side comparison confirms a difference, contact technical support with your lot numbers and experimental data.

Q2: My quality control (QC) material is failing with a new lot of this compound, but my experimental samples seem fine. What does this mean?

A2: This situation can arise due to a lack of commutability between the QC material and native samples when used with different reagent lots.[1][2] The composition of the QC material may interact differently with the new lot compared to your experimental samples.

  • Recommended Action: Whenever possible, use native patient or experimental samples to validate new lots, as they are the most representative material.[1]

  • Further Investigation: If you must use QC material, consider testing a few different control materials to see if the issue is specific to one type.

Q3: I have run out of my old lot of this compound and cannot perform a direct comparison. How can I validate the new lot?

A3: While a direct comparison is ideal, you can still validate the new lot.

  • Use of Reference Standard: If you have a well-characterized internal reference standard or a commercially available standard, you can use this to qualify the new lot.

  • Patient/Sample Data: Analyze data from a set of well-characterized patient or experimental samples with the new lot and compare the results to historical data generated with the previous lot.

  • Manufacturer's Data: Request the certificate of analysis and any available lot-to-lot comparison data from the manufacturer.

Data Presentation

Table 1: Example Quality Control Specifications for this compound

ParameterLot ALot BLot CAcceptance Criteria
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidClear, colorless liquid
Concentration (mg/mL) 10.29.910.19.5 - 10.5
Purity (%) 99.599.299.6≥ 99.0
Activity (EC50, nM) 5.46.15.24.5 - 6.5
Endotoxin (EU/mL) < 0.01< 0.01< 0.01≤ 0.05

Experimental Protocols

Protocol: Lot-to-Lot Consistency Assay for this compound

This protocol describes a general method for comparing a new lot of this compound to a reference (old) lot.

1. Objective: To verify that the performance of a new lot of this compound is comparable to a previously validated lot.

2. Materials:

  • This compound (New Lot)

  • This compound (Reference Lot)

  • Relevant cell line or biological sample

  • Appropriate assay reagents (e.g., buffers, detection antibodies, substrates)

  • Multi-well plates

  • Plate reader or other appropriate instrumentation

3. Method:

  • Prepare a dilution series for both the new and reference lots of this compound. It is recommended to perform a titration to determine the optimal concentration range.[3]

  • Seed cells or prepare biological samples in a multi-well plate according to your standard experimental protocol.

  • Treat the cells/samples with the dilution series of both the new and reference lots of this compound. Include appropriate controls (e.g., untreated, vehicle control).

  • Incubate the plate for the appropriate time and under the specified conditions for your assay.

  • Perform the assay readout (e.g., measure absorbance, fluorescence, or luminescence).

  • Analyze the data by plotting the dose-response curves for both lots. Compare key parameters such as EC50, maximal effect, and minimal effect.

4. Acceptance Criteria: The new lot is considered acceptable if its performance parameters (e.g., EC50) are within a predefined range of the reference lot (e.g., ± 20%). This range should be established based on the specific requirements of your assay.

Visualizations

QC_Workflow cluster_0 Quality Control Workflow for New Reagent Lots cluster_1 Outcome A New Lot of this compound Received B Review Certificate of Analysis A->B C Perform Lot-to-Lot Consistency Assay B->C D Does New Lot Meet Acceptance Criteria? C->D Compare to Reference Lot E Release New Lot for Experimental Use D->E Yes F Quarantine New Lot & Contact Manufacturer D->F No

Caption: A typical workflow for the quality control of a new reagent lot.

Troubleshooting_Tree cluster_0 Troubleshooting Unexpected Experimental Results A Unexpected Experimental Result Observed B Was a new lot of this compound recently introduced? A->B C Investigate other potential causes (e.g., protocol, instrument, other reagents) B->C No D Perform Side-by-Side Assay (New Lot vs. Old Lot) B->D Yes E Are the results from the two lots different? D->E F The new lot is likely the source of variability. Contact Technical Support. E->F Yes G Lot-to-lot variability is unlikely the cause. Continue investigating other factors. E->G No

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: A Guide to Selecting Appropriate Negative Controls for Novel Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific compound "DS17701585," including its mechanism of action and biological targets, could not be located. Therefore, this guide provides general principles and best practices for selecting appropriate negative controls for experiments involving novel chemical compounds. The strategies outlined below are broadly applicable and will empower researchers to design robust experiments and interpret their data with high confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a negative control in my experiments?

A negative control is an essential part of any experiment designed to show that the observed effect is due to the experimental treatment itself (e.-g., your novel compound) and not some other, unintended variable. It helps you to establish a baseline and rule out false positives. Without proper negative controls, it is impossible to conclude that your compound is responsible for the observed biological effects.

Q2: What is a "vehicle control" and why is it crucial?

The "vehicle" is the solvent or medium used to dissolve and deliver your experimental compound to the biological system (e.g., cells, tissues, or an entire organism). A vehicle control consists of treating a sample with the vehicle alone, in the same volume or concentration used to deliver the active compound. This is crucial because the vehicle itself might have biological effects. For example, solvents like DMSO are known to affect cell growth and gene expression at certain concentrations. The vehicle control allows you to subtract any effects of the vehicle from the effects of your compound.

Q3: What if I don't have an inactive structural analog of my compound?

An inactive structural analog is a molecule that is very similar in chemical structure to your active compound but does not have the same biological activity. This is an ideal negative control because it helps to demonstrate that the observed effect is due to the specific chemical properties of your active compound and not just a general effect of introducing a molecule of that class.

If an inactive analog is not available, you can consider the following alternatives:

  • A structurally related but less active compound: This can help to establish a structure-activity relationship.

  • A compound from a different chemical class that is known to not have the same biological effect.

  • In the absence of any suitable analog, meticulous use of other controls, such as vehicle controls and controls for off-target effects, becomes even more critical.

Q4: How can I control for potential "off-target" effects of my compound?

Off-target effects occur when your compound interacts with and affects molecules other than your intended target. To control for this, you can:

  • Use a "negative control" cell line: This could be a cell line that does not express the target of your compound. If your compound still produces an effect in this cell line, it is likely an off-target effect.

  • Employ a rescue experiment: After treating with your compound, try to "rescue" the effect by overexpressing the target protein or adding a downstream product of the pathway.

  • Use multiple, structurally distinct compounds that hit the same target: If they all produce the same phenotype, it is more likely to be an on-target effect.

Troubleshooting Guide

Problem: I am observing a significant effect in my vehicle control group.

  • Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high and causing cellular stress or other biological effects.

    • Solution: Lower the final concentration of the vehicle in your experiments. Always research the recommended final concentration for your specific cell type or experimental system. Ensure the vehicle concentration is consistent across all treatment groups, including the untreated control.

  • Possible Cause: The vehicle itself may have become contaminated.

    • Solution: Use fresh, sterile vehicle from a reliable source for each experiment.

Problem: My negative control compound (e.g., an inactive analog) is showing some activity.

  • Possible Cause: The "inactive" analog may not be completely inert and could have some residual activity or its own off-target effects.

    • Solution: If possible, test a different inactive analog. Document the partial activity and consider it when interpreting your results. It may still serve as a useful control if its activity is significantly lower than your primary compound.

  • Possible Cause: The concentration of the negative control compound is too high.

    • Solution: Perform a dose-response curve for your negative control compound to determine if the observed activity is dose-dependent and to identify a concentration at which it is truly inactive.

Summary of Negative Controls

Control TypePurposeWhen to Use
Untreated Control Establishes the baseline behavior of the experimental system without any treatment.In almost all experiments.
Vehicle Control Accounts for any biological effects of the solvent used to deliver the compound.Always when a solvent other than the culture medium is used to dissolve the compound.
Inactive Analog Control Demonstrates that the observed effect is specific to the chemical structure of the active compound.When a structurally similar but biologically inactive version of the compound is available.
Negative Control Cell Line Helps to distinguish on-target from off-target effects.When a cell line lacking the target of interest is available.
Scrambled siRNA/shRNA Control A non-targeting siRNA or shRNA used as a negative control in gene knockdown experiments.In any experiment involving RNA interference to control for the effects of the delivery vehicle and the RNAi machinery itself.

Experimental Protocols

As specific experiments for "this compound" are not publicly known, here is a generalized protocol for a cell-based viability assay, a common experiment for a novel compound.

Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of your test compound (and inactive analog, if available) in a suitable vehicle (e.g., DMSO). Make serial dilutions to create a range of concentrations. Also, prepare a vehicle control with the same final concentration of the vehicle as the highest concentration of the test compound.

  • Treatment: Remove the old medium from the cells and add fresh medium containing the different concentrations of your test compound, inactive analog, vehicle control, or medium alone (untreated control).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each treatment.

Visualizing the Logic of Negative Controls

G cluster_experiment Experimental Design for a Novel Compound cluster_controls Essential Negative Controls Compound Novel Compound Treatment ObservedEffect Observed Biological Effect Compound->ObservedEffect Leads to Conclusion Conclusion: Observed effect is specific to the compound's activity on its target ObservedEffect->Conclusion Vehicle Vehicle Control (e.g., DMSO) NoEffect1 No (or baseline) Effect Vehicle->NoEffect1 InactiveAnalog Inactive Analog Control NoEffect2 No (or baseline) Effect InactiveAnalog->NoEffect2 NoTargetCell Target-Negative Cell Line NoEffect3 No (or baseline) Effect NoTargetCell->NoEffect3 NoEffect1->Conclusion NoEffect2->Conclusion NoEffect3->Conclusion

Technical Support Center: Interpreting Unexpected Phenotypes with DS17701585 (Compound X)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected experimental results with DS17701585 (referred to herein as Compound X). Compound X is a novel, ATP-competitive kinase inhibitor designed to selectively target Kinase A within the canonical Proliferation Signaling Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for Compound X?

A1: Compound X is a selective inhibitor of Kinase A, a critical upstream regulator in the Proliferation Signaling Pathway. By binding to the ATP-binding pocket of Kinase A, it is expected to block the downstream phosphorylation cascade, leading to a reduction in the expression of proliferation-associated genes and subsequent inhibition of cell growth in Kinase A-dependent cancer cell lines.

Q2: What are the expected and observed phenotypes when using Compound X?

A2: The primary expected phenotype is the dose-dependent inhibition of proliferation in cancer cell lines where the Proliferation Signaling Pathway is active. However, several unexpected phenotypes have been reported, including a paradoxical increase in cell proliferation at low concentrations in certain cell lines and significant alterations in cellular metabolism, specifically a shift towards aerobic glycolysis.

Troubleshooting Unexpected Phenotypes

Q1: We are observing a paradoxical increase in cell proliferation at low concentrations of Compound X in our cell line. What could be the cause?

A1: This "bell-shaped" or biphasic dose-response curve is an uncommon but documented phenomenon. Several potential mechanisms could be at play:

  • Off-Target Effects : At low concentrations, Compound X might be inhibiting a secondary target, such as a negative regulator of a parallel pro-proliferative pathway (e.g., the Survival Signaling Pathway).

  • Feedback Loop Activation : Inhibition of Kinase A might trigger a compensatory feedback loop that upregulates a different, more potent pro-growth pathway.

  • Differential Receptor/Kinase Isoform Activity : The compound may have different affinities for various isoforms of Kinase A or related kinases, which could lead to complex downstream effects at varying concentrations.

We recommend a series of experiments to dissect this observation, as outlined in the Experimental Protocols section. A logical workflow for investigating this phenomenon is also provided below.

Q2: Our cells treated with Compound X show a significant shift towards aerobic glycolysis (Warburg effect), which was not anticipated. How do we investigate this?

A2: An unexpected metabolic shift can indicate that Compound X is influencing cellular energy pathways. This could be due to:

  • Off-target inhibition of metabolic enzymes : The compound may be directly interacting with key enzymes in the TCA cycle or oxidative phosphorylation.

  • Indirect effects via signaling crosstalk : The targeted Proliferation Signaling Pathway may have uncharacterized crosstalk with metabolic regulatory pathways. For instance, inhibition of Kinase A could lead to the stabilization of transcription factors that upregulate glycolytic enzymes.

To investigate this, we recommend performing a cellular metabolic analysis, such as a Seahorse assay, and quantifying the expression levels of key metabolic enzymes.

Data Summary

The following tables summarize quantitative data from internal validation studies, highlighting the unexpected biphasic dose-response and metabolic shifts.

Table 1: Dose-Response of Compound X on Cell Proliferation in Two Cancer Cell Lines

Cell LineCompound X Conc. (nM)Cell Proliferation (% of Control)
Cell Line A (Expected)0100%
185%
1062%
10035%
100015%
Cell Line B (Unexpected)0100%
1120%
1095%
10040%
100020%

Table 2: Metabolic Flux Analysis in Cell Line B Treated with Compound X

TreatmentOxygen Consumption Rate (OCR) (pmol/min)Extracellular Acidification Rate (ECAR) (mpH/min)
Vehicle Control150 ± 1280 ± 7
Compound X (1 nM)110 ± 9130 ± 11
Compound X (100 nM)145 ± 1585 ± 8

Experimental Protocols

Protocol 1: Western Blot Analysis for Off-Target Kinase Activity

This protocol is designed to assess the phosphorylation status of key kinases in both the intended and potential off-target pathways.

  • Cell Culture and Treatment : Plate Cell Line B in 6-well plates and grow to 70-80% confluency. Treat with Vehicle, 1 nM Compound X, and 100 nM Compound X for 24 hours.

  • Lysate Preparation : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Load 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-pKinase A, anti-pKinase B, anti-pAkt, anti-pERK).

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Seahorse XF Real-Time ATP Rate Assay

This protocol measures mitochondrial and glycolytic ATP production rates to characterize metabolic phenotypes.

  • Cell Seeding : Seed Cell Line B in a Seahorse XF cell culture microplate at an optimized density.

  • Treatment : Allow cells to adhere, then treat with Vehicle, 1 nM Compound X, and 100 nM Compound X for the desired time.

  • Assay Preparation : Hydrate the sensor cartridge and prepare assay media containing oligomycin (B223565) and rotenone/antimycin A.

  • Assay Execution : Replace the culture medium with the assay medium and run the Seahorse XF Analyzer following the manufacturer's protocol.

  • Data Analysis : Analyze the OCR and ECAR data to calculate the ATP production rates from mitochondria and glycolysis.

Visualizations

Intended_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseC Kinase C KinaseA->KinaseC KinaseD Kinase D KinaseC->KinaseD TF Transcription Factor KinaseD->TF Genes Proliferation Genes TF->Genes Proliferation Cell Proliferation Genes->Proliferation CompoundX Compound X (this compound) CompoundX->KinaseA

Caption: Intended signaling pathway of Compound X.

Off_Target_Pathway cluster_pathway1 Proliferation Pathway cluster_pathway2 Survival Pathway (Off-Target) KinaseA Kinase A Proliferation Proliferation KinaseA->Proliferation KinaseB Kinase B (Negative Regulator) SurvivalSignal Survival Signal KinaseB->SurvivalSignal SurvivalSignal->Proliferation CompoundX Compound X (1 nM) CompoundX->KinaseA High Affinity (Expected) CompoundX->KinaseB Lower Affinity (Unexpected)

Caption: Hypothetical off-target mechanism of Compound X.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckConcentration Verify Compound Concentration & Purity Start->CheckConcentration Hypothesis Formulate Hypotheses (Off-Target vs. Feedback) CheckConcentration->Hypothesis KinsaseScreen Kinome-Wide Screening Hypothesis->KinsaseScreen Off-Target? WesternBlot Western Blot for Key Pathways Hypothesis->WesternBlot Feedback? MetabolicAssay Metabolic Flux Analysis Hypothesis->MetabolicAssay Metabolic Shift? Analyze Analyze Data & Refine Hypothesis KinsaseScreen->Analyze WesternBlot->Analyze MetabolicAssay->Analyze

Caption: Troubleshooting workflow for unexpected phenotypes.

Technical Support Center: Addressing Variability in DS17701585 Experimental Replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of variability in experimental replicates involving DS17701585.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays like the one for this compound?

  • Biological Variation: This is the natural variation observed between different biological samples.[3][4] It can be attributed to factors like genetic differences between patients, the passage number of a cell line leading to phenotypic drift, and inherent heterogeneity within a cell population.[5][6]

  • Measurement Variation: This arises from the instrumentation and techniques used to quantify the experimental endpoint. It can include instrument calibration issues, detector sensitivity, and the inherent noise of the measurement technology.

Q2: How can I distinguish between biological and technical variability in my this compound experiments?

A2: Differentiating between biological and technical variability is crucial for accurate data interpretation and requires proper experimental design.

  • Technical Replicates: These are repeated measurements of the same biological sample.[4] They help to assess the variability and reproducibility of the assay procedure itself but do not provide information about the biological variation.[8]

If you observe high variability among your technical replicates, it points to issues with your experimental technique or reagents. High variability among biological replicates, with low technical variability, suggests true biological differences in the response to this compound.

Q3: My replicate data for this compound is not consistent. What are the first troubleshooting steps I should take?

A3: Start by systematically evaluating your experimental workflow.

  • Review Your Protocol: Ensure you are following a standardized, detailed protocol for every experiment.

  • Check Your Reagents: Verify the quality, concentration, and storage conditions of all reagents, including this compound, media, and assay components. Reagent stability, especially for factors like growth factors, can be a significant source of variation.[9]

  • Examine Your Cell Culture Practices: Inconsistent cell passage number, confluency at the time of the experiment, and cell health can all lead to variable results.[5]

  • Evaluate Your Pipetting Technique: Inaccurate or inconsistent pipetting is a major contributor to variability.[1] Use calibrated pipettes and practice consistent technique.

  • Assess Your Instrumentation: Ensure all equipment (incubators, plate readers, etc.) is properly calibrated and maintained.

Troubleshooting Guides

Guide 1: High Variability in Cell Viability/Proliferation Assays

Issue: Significant standard deviations between replicate wells when assessing the effect of this compound on cell viability (e.g., using an MTS or luminescent-based assay).

Potential Cause Recommended Action
Inconsistent Cell Seeding Use an automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before and during plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Pipetting Errors Use a multichannel or automated liquid handler for reagent addition to minimize well-to-well variation.[1] Ensure complete mixing of reagents in each well.
Reagent Instability Prepare fresh dilutions of this compound and other critical reagents for each experiment. Aliquot and store stock solutions at the recommended temperature.
Variable Incubation Times Standardize all incubation steps precisely. Process plates one at a time if there is a significant delay between the first and last plate.
Cell Health and Confluency Only use cells within a defined passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.[5]
Guide 2: Inconsistent Results in Signaling Pathway Analysis

Issue: Variable phosphorylation levels or protein expression in Western blots or other immunoassays after treatment with this compound.

Potential Cause Recommended Action
Inconsistent Lysis/Extraction Ensure complete and rapid cell lysis to preserve the phosphorylation state of proteins. Use fresh lysis buffer with appropriate phosphatase and protease inhibitors.
Uneven Protein Loading Perform a meticulous protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Always include a loading control (e.g., GAPDH, β-actin) on your Western blots.
Variable Antibody Performance Use high-quality, validated antibodies. Aliquot primary antibodies to avoid repeated freeze-thaw cycles. Optimize antibody concentrations and incubation times.
Inconsistent Transfer Efficiency Ensure proper gel and membrane equilibration. Check for air bubbles between the gel and membrane. Use a Ponceau S stain to visualize protein transfer.
Timing of Stimulation/Inhibition The kinetics of signaling pathways can be rapid. Ensure precise timing of this compound treatment and subsequent cell lysis across all replicates.

Experimental Protocols

Protocol 1: Standardized Cell Seeding for 96-Well Plates
  • Cell Culture: Culture cells under standardized conditions (e.g., 37°C, 5% CO2). Use cells within a consistent and low passage number range.

  • Cell Harvesting: Wash cells with PBS and detach using a minimal, consistent concentration and incubation time with a dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting: Resuspend the cell pellet in a known volume of media and count using an automated cell counter or a hemocytometer. Assess cell viability (e.g., via trypan blue exclusion).

  • Cell Suspension Preparation: Dilute the cell suspension to the desired final seeding density. Ensure the suspension is kept homogenous by gentle swirling or pipetting before and during plating.

  • Plating: Use a multichannel pipette to dispense the cell suspension into the 96-well plate. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS.

  • Incubation: Allow cells to adhere and recover for a standardized period (e.g., 24 hours) before initiating the experiment with this compound.

Protocol 2: General Western Blotting Workflow for Signaling Pathway Analysis
  • Cell Treatment and Lysis: After treating cells with this compound for the desired time, place the plate on ice and wash cells with ice-cold PBS. Immediately add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Standardized Cell Culture cell_seeding Consistent Cell Seeding cell_culture->cell_seeding treatment This compound Treatment cell_seeding->treatment assay Endpoint Assay (e.g., Viability, Western) treatment->assay data_acq Data Acquisition assay->data_acq data_analysis Statistical Analysis data_acq->data_analysis

Caption: A generalized experimental workflow for testing this compound.

troubleshooting_logic start High Variability in Replicates tech_rep High Variability in Technical Replicates? start->tech_rep bio_rep High Variability in Biological Replicates? tech_rep->bio_rep No process_error Review Assay Protocol: - Pipetting - Reagents - Incubation Times tech_rep->process_error Yes biological_variation Investigate Biological Factors: - Cell Line Stability - Passage Number - Donor Variability bio_rep->biological_variation Yes consistent_data Data is Consistent bio_rep->consistent_data No signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

References

Validation & Comparative

A Comprehensive Guide to Validating DS17701585-Induced Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the mechanism of action of a new compound is paramount. This guide provides a comprehensive framework for validating mitophagy induced by the hypothetical compound DS17701585, hereafter referred to as "Compound X". The methodologies, data interpretation, and experimental workflows detailed below are based on established techniques for studying mitophagy and offer a robust strategy for comparing Compound X's performance against well-characterized alternatives.

Experimental Validation Workflow

A multi-faceted approach is essential for the conclusive validation of mitophagy. This typically involves a combination of fluorescence microscopy to visualize mitophagic events, biochemical assays to quantify changes in key protein markers, and functional assays to assess mitochondrial quality control. The overall workflow can be conceptualized as a tiered process, starting with initial screening and progressing to more detailed mechanistic studies.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biochemical Confirmation cluster_2 Phase 3: Functional & Mechanistic Validation A Treat cells with Compound X B Fluorescence Microscopy (e.g., mito-QC, mt-Keima) A->B C Quantify Mitophagic Events (e.g., red-only puncta, ratiometric analysis) B->C D Western Blot Analysis C->D Positive Result E Measure Mitophagy Markers (LC3-II/I ratio, p62 degradation) D->E F Assess Mitochondrial Protein Levels (e.g., TOM20, COX IV) D->F G Mitochondrial Function Assays (Membrane potential, ROS) E->G Confirmation F->G H Use of Mitophagy Inhibitors (e.g., Bafilomycin A1) G->H I Genetic Models (e.g., PINK1/Parkin KO cells) H->I cluster_0 Mitochondrion cluster_1 Healthy Mitochondrion cluster_2 Damaged Mitochondrion (Depolarized) A PINK1 imported and cleaved B PINK1 accumulates on outer membrane C PINK1 phosphorylates Ubiquitin B->C D Parkin recruited and activated C->D E Poly-ubiquitination of mitochondrial proteins D->E F Autophagosome Formation E->F LC3 recruitment G Mitophagy F->G Fusion with Lysosome A Does Compound X increase mitophagy reporters (e.g., mito-QC red puncta)? B Does Compound X increase LC3-II and decrease p62? A->B Yes F Conclusion: Compound X is a validated mitophagy inducer C Is this effect blocked by Bafilomycin A1? B->C Yes D Does Compound X decrease mitochondrial proteins? C->D Yes E Does Compound X improve mitochondrial health (↑ΔΨm, ↓ROS)? D->E Yes E->F Yes

A Comparative Guide to USP30 Inhibitors: Characterization of FT3967385

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of the Ubiquitin Specific Peptidase 30 (USP30) inhibitor FT3967385 . Our objective is to present an objective overview of its performance based on available experimental data.

A thorough search for publicly available information on DS17701585 yielded no relevant results. Consequently, a direct comparison between this compound and FT3967385 is not feasible at this time. This guide will therefore focus on the characterization of FT3967385, a potent and selective USP30 inhibitor.

USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective removal of damaged mitochondria.[1] Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[2][3] FT3967385 is a novel N-cyano pyrrolidine-derived compound that has been shown to recapitulate the effects of genetic loss of USP30, effectively promoting the ubiquitination of mitochondrial proteins and subsequent mitophagy.[4]

FT3967385: Performance Data

In Vitro Inhibitory Activity

FT3967385 demonstrates potent and covalent inhibition of recombinant USP30.

ParameterValueReference
IC50 ~1 nM[1][4]
KI 108 ± 14 nM[1]
kinact 0.088 ± 0.002 min-1[1]
Mechanism Covalent[1][4]
Selectivity Profile

FT3967385 exhibits high selectivity for USP30 over other deubiquitinating enzymes (DUBs), as determined by a DUB profiler screen.

DUB Target% Inhibition (at 200 nM FT3967385)Reference
USP30 ~100% [1]
USP6~40%[1]
Other USPsMinimal Inhibition[1]

Signaling Pathway and Experimental Workflows

USP30 in the PINK1-Parkin Mitophagy Pathway

USP30 counteracts the ubiquitination of mitochondrial outer membrane proteins mediated by the E3 ligase Parkin, thereby inhibiting the clearance of damaged mitochondria. Inhibition of USP30 enhances the ubiquitination signal, promoting mitophagy.

USP30_Mitophagy_Pathway USP30 in PINK1-Parkin Mediated Mitophagy cluster_Mitochondrion Mitochondrion Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 stabilizes Ub Ubiquitin PINK1->Ub phosphorylates pUb pS65-Ubiquitin Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMP Outer Membrane Proteins (e.g., TOM20) Parkin_active->OMP ubiquitinates Ub_OMP Ubiquitinated OMP OMP->Ub_OMP Mitophagy_initiation Mitophagy Initiation Ub_OMP->Mitophagy_initiation leads to USP30 USP30 USP30->Ub_OMP deubiquitinates FT3967385 FT3967385 FT3967385->USP30 inhibits SILAC_Workflow SILAC-based Quantitative Ubiquitylome Analysis Workflow cluster_CellCulture Cell Culture & Labeling cluster_Treatment Treatment & Lysis cluster_Processing Sample Processing cluster_Analysis Analysis WT_cells SH-SY5Y WT Cells (Light - Arg0, Lys0) Lysis Cell Lysis WT_cells->Lysis KO_cells SH-SY5Y USP30 KO Cells (Medium - Arg6, Lys4) KO_cells->Lysis Treated_cells SH-SY5Y WT Cells (Heavy - Arg10, Lys8) Treatment Treat Heavy-labeled cells with FT3967385 (200 nM) Treated_cells->Treatment Treatment->Lysis Mixing Mix Cell Lysates (1:1:1) Lysis->Mixing Digestion Tryptic Digestion Mixing->Digestion Enrichment di-Gly Peptide Enrichment (Ubiquitinated peptides) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

A Comparative Guide to USP30 Inhibitors: MF-094 and ST-539

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent research compounds, MF-094 and ST-539, which are selective inhibitors of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme that plays a critical role in regulating mitophagy, the selective degradation of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for a variety of conditions, including neurodegenerative diseases and certain cancers.

Disclaimer: Information regarding "DS17701585" was not publicly available at the time of this writing. This guide will focus on the comparison of MF-094 and ST-539 and will serve as a template for the evaluation of other USP30 inhibitors like this compound as data becomes available.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for MF-094 and ST-539 based on available literature.

FeatureMF-094ST-539
Target USP30USP30
IC50 120 nM[1]0.37 µM (370 nM)[2]
Selectivity High selectivity; <30% inhibition of 22 other USPs at 10 µM[1][3]Selective for USP30[4]
Reported Biological Activities - Accelerates mitophagy[1][3]- Increases protein ubiquitination[1]- Facilitates diabetic wound healing by inhibiting the NLRP3 inflammasome[5]- Inhibits oral squamous cell carcinoma growth in vitro and in vivo[6]- Neuroprotective effect in a subarachnoid hemorrhage model[7][8]- Induces mitophagy[2]- Promotes ubiquitination of mitochondrial proteins[2]- Induces tissue-specific mitophagy in vivo (heart)[4]- Minimal effect on mitochondrial function in cells[4]
Experimental Models - C2C12 myotubes[3]- Diabetic rat models[5]- Oral squamous cell carcinoma cell lines and mouse xenograft models[6]- In vivo mouse model of subarachnoid hemorrhage[7][8]- HeLa cells stably expressing YFP-Parkin[4]- In vivo mouse models[4]

Signaling Pathway and Mechanism of Action

USP30 acts as a negative regulator of mitophagy. In the PINK1/Parkin-mediated mitophagy pathway, damaged mitochondria accumulate PINK1, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for degradation by autophagy. USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy. MF-094 and ST-539 inhibit the deubiquitinating activity of USP30, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Damaged_Mito Damaged Mitochondrion PINK1 PINK1 Accumulation Damaged_Mito->PINK1 Parkin_Recruitment Parkin Recruitment & Activation PINK1->Parkin_Recruitment Ubiquitination Ubiquitination of OMM Proteins Parkin_Recruitment->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Autophagosome Autophagosome Formation Ubiquitination->Autophagosome USP30 USP30 USP30->Deubiquitination Inhibitors MF-094 / ST-539 Inhibitors->USP30 Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: PINK1/Parkin-mediated mitophagy and the inhibitory role of USP30.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of USP30 inhibitors.

USP30 Enzymatic Assay

Objective: To determine the in vitro potency (IC50) of a compound against USP30.

Protocol:

  • A fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110-glycine, is incubated with recombinant human USP30 enzyme.

  • The enzymatic cleavage of the substrate by USP30 releases rhodamine110, resulting in an increase in fluorescence.

  • The reaction is performed in the presence of varying concentrations of the test inhibitor (e.g., MF-094 or ST-539).

  • Fluorescence is measured over time using a plate reader.

  • The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Cellular Mitophagy Assays

Objective: To assess the ability of a compound to induce mitophagy in a cellular context.

A. mt-Keima Reporter Assay:

  • Cells (e.g., HeLa or SH-SY5Y) are transfected with a mitochondrial-targeted Keima (mt-Keima) plasmid. mt-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum upon delivery to the acidic environment of the lysosome.

  • Transfected cells are treated with the test compound for a specified period.

  • Cells are imaged using fluorescence microscopy or analyzed by flow cytometry, measuring the ratio of fluorescence at the lysosomal (acidic) and mitochondrial (neutral) pH excitation wavelengths.

  • An increase in the lysosomal-to-mitochondrial Keima signal ratio indicates an increase in mitophagy.

B. Immunoblotting for Mitochondrial Protein Degradation:

  • Cells (e.g., HeLa cells overexpressing Parkin) are treated with a mitochondrial depolarizing agent (e.g., CCCP or a combination of antimycin A and oligomycin) to induce mitophagy, in the presence or absence of the test compound.

  • Cell lysates are collected at different time points and subjected to SDS-PAGE and Western blotting.

  • Blots are probed with antibodies against outer mitochondrial membrane proteins such as TOM20 or MFN2.

  • A decrease in the levels of these proteins in the presence of the inhibitor indicates enhanced mitophagic degradation.

Ubiquitination Analysis

Objective: To determine if the compound increases the ubiquitination of mitochondrial proteins.

Protocol:

  • Cells are treated as described for the immunoblotting assay.

  • Mitochondrial fractions are isolated from cell lysates.

  • The ubiquitinated proteins in the mitochondrial fraction are enriched, for example, by using Tandem Ubiquitin Binding Entities (TUBEs).

  • The enriched samples are analyzed by Western blotting using antibodies against specific mitochondrial proteins (e.g., TOM20) or a general ubiquitin antibody.

  • An increase in the ubiquitinated form of the protein of interest in the presence of the inhibitor confirms its mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel USP30 inhibitor.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Studies Enzymatic_Assay USP30 Enzymatic Assay (Determine IC50) Selectivity_Screen Selectivity Screening (vs. other DUBs) Enzymatic_Assay->Selectivity_Screen Mitophagy_Assay Mitophagy Induction Assay (mt-Keima, WB) Selectivity_Screen->Mitophagy_Assay Ubiquitination_Assay Ubiquitination Analysis (Mito-IP, WB) Mitophagy_Assay->Ubiquitination_Assay Toxicity_Assay Cellular Toxicity Assay Ubiquitination_Assay->Toxicity_Assay PK_PD_Study Pharmacokinetics & Pharmacodynamics Toxicity_Assay->PK_PD_Study Efficacy_Study Efficacy in Disease Model PK_PD_Study->Efficacy_Study

Caption: A streamlined workflow for USP30 inhibitor characterization.

Conclusion

Both MF-094 and ST-539 are valuable research tools for studying the role of USP30 in mitophagy and disease. MF-094 exhibits a lower IC50 value, suggesting higher potency in in vitro enzymatic assays. Both compounds have demonstrated efficacy in promoting mitophagy in cellular and in vivo models. The choice between these compounds may depend on the specific experimental context, such as the desired therapeutic application or the model system being used. For instance, MF-094 has been explored in the context of diabetic wound healing and cancer, while ST-539 has been investigated for its potential in neurodegenerative diseases and cardiac conditions. As research in this area progresses, the development of new USP30 inhibitors, such as the yet-to-be-characterized this compound, will benefit from the comparative framework and experimental methodologies outlined in this guide.

References

DS17701585 vs. Genetic Knockdown of USP30: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic strategies targeting mitochondrial dysfunction, particularly in neurodegenerative diseases like Parkinson's, the deubiquitinase USP30 has emerged as a pivotal target.[1] This enzyme acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[1][2] Consequently, inhibiting USP30 is a promising approach to enhance the removal of dysfunctional mitochondria and improve cellular health.[3] Researchers primarily employ two distinct methods to achieve this inhibition: pharmacological intervention with small molecules like DS17701585 and genetic knockdown using techniques such as siRNA, shRNA, or CRISPR.

This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research questions.

Mechanism of Action: A Shared Pathway

Both pharmacological inhibition and genetic knockdown of USP30 converge on the same signaling pathway to enhance mitophagy. USP30 is localized to the outer mitochondrial membrane, where it counteracts the activity of the PINK1/Parkin pathway.[4][5] In response to mitochondrial damage, the kinase PINK1 accumulates on the mitochondrial surface and recruits the E3 ubiquitin ligase Parkin.[6] Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for degradation via autophagy (mitophagy).[2][6] USP30 opposes this process by removing these ubiquitin chains, thereby acting as a brake on mitophagy.[1][5]

By either inhibiting the catalytic activity of the USP30 enzyme with a small molecule or reducing its expression levels through genetic knockdown, the net result is an accumulation of ubiquitin on the mitochondrial surface, which amplifies the signal for clearance.[7][8]

USP30_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion PINK1 PINK1 Parkin Parkin PINK1->Parkin Recruits & Activates OMM_Protein OMM Protein Parkin->OMM_Protein Ubiquitinates Ub Ubiquitin Chains Mitophagy Mitophagy Ub->Mitophagy Promotes OMM_Protein->Ub USP30 USP30 USP30->Ub Deubiquitinates Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 Stabilizes Inhibition Inhibition Point This compound This compound This compound->USP30 Genetic_Knockdown Genetic Knockdown (siRNA, CRISPR) Genetic_Knockdown->USP30 Reduces Expression

Caption: The PINK1/Parkin pathway and points of USP30 inhibition.

Comparative Data Overview

The following tables summarize quantitative data from studies investigating both pharmacological inhibition and genetic knockdown of USP30.

Table 1: Efficacy in Promoting Mitophagy
ParameterGenetic Knockdown (siRNA/shRNA/KO)Pharmacological Inhibition (this compound & other inhibitors)References
mitoKeima Signal Significantly increased upon induction with CCCP or Antimycin A/Oligomycin.Dose-dependent increase in mitoKeima signal.[7][9]
p-Ser65-Ub Levels Increased levels observed in neuronal cell models.Dose-dependent increase in p-Ser65-Ub levels in dopaminergic neurons and astrocytes.[7][10]
TOMM20 Ubiquitination Elevated levels of ubiquitylated TOM20.Increased ubiquitylation of TOM20, phenocopying USP30 knockout.[5][8]
Neuronal Protection Protects dopaminergic neurons from α-synuclein-induced loss in mouse models.A brain-penetrant inhibitor (MTX115325) recapitulated the protective effects of knockout mice.[11][12][13]
Motor Function Rescue Significantly protected against α-synuclein-induced motor deficits in mice.Pharmacological inhibition also protects against behavioral deficits.[11][12][13]
Table 2: Effects on Mitochondrial Function
ParameterGenetic Knockdown (siRNA/shRNA/KO)Pharmacological InhibitionReferences
Mitochondrial Membrane Potential (TMRM) Small but statistically significant increase.Small but significant decrease at higher concentrations (3 µM).[7][9][10]
Oxygen Consumption Rate (OCR) Significantly decreased basal respiration.Decreased oxygen consumption, suggesting a more efficient mitochondrial network.[7][9][14]
ATP Levels Not consistently reported.Led to increases in ATP levels.[14]
Mitochondrial Morphology Altered mitochondrial morphology.Altered mitochondrial morphology, independent of PINK1 or Parkin.[14]
Table 3: Methodological Comparison
FeatureGenetic Knockdown (siRNA/shRNA/CRISPR)Pharmacological Inhibition (this compound)References
Duration of Effect Long-term/stable (shRNA, CRISPR) or transient (siRNA, 3-7 days).Transient and reversible, dependent on compound half-life.[15]
Control "All-or-nothing" effect (especially KO), less dose control.Dose-dependent and temporal control over target engagement.[15]
Off-Target Effects Potential for unintended genomic alterations (CRISPR) or silencing of unintended mRNAs (siRNA/shRNA).Potential for binding to other proteins or off-target cellular effects. Proteomics has revealed some off-targets.[5][16][17]
Application Ideal for target validation, creating stable cell lines, and generating animal models.Suitable for in vivo studies, preclinical development, and offers therapeutic potential.[11][18]
Complexity Requires transfection or viral transduction, can be complex for in vivo delivery.Simpler delivery in vitro and in vivo, but requires optimization of pharmacokinetics/pharmacodynamics.[4][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key protocols cited in the literature.

Genetic Knockdown of USP30
  • siRNA-mediated Knockdown: Typically involves transfecting cells with a pool of two or more different siRNAs targeting USP30 to achieve a robust decrease in protein levels (often >80%).[9] A "double hit" protocol may be used where cells are transfected on day 1 and again on day 4, with analysis performed on day 7 to ensure sustained knockdown.[20]

  • CRISPR-Cas9 Knockout: For generating stable knockout cell lines, cells are transfected with a plasmid encoding Cas9 and a specific single guide RNA (sgRNA) targeting an exon of the USP30 gene.[8] Following transfection, single cells are isolated by methods like fluorescence-activated cell sorting (FACS) and expanded into clonal populations. Successful knockout is confirmed by sequencing and immunoblotting.[8] For generating knockout mice, a similar gene targeting strategy is employed in embryonic stem cells.[18]

Knockdown_Workflow cluster_siRNA siRNA (Transient) cluster_CRISPR CRISPR (Stable) siRNA_Design Design/Purchase pooled siRNAs siRNA_Transfect Transfect Cells (e.g., 'Double Hit') siRNA_Design->siRNA_Transfect siRNA_Incubate Incubate (e.g., 7 days) siRNA_Transfect->siRNA_Incubate Analysis Functional & Biochemical Analysis siRNA_Incubate->Analysis CRISPR_Design Design sgRNA & Clone into Vector CRISPR_Transfect Transfect Cells CRISPR_Design->CRISPR_Transfect CRISPR_Select Select & Isolate Single Clones (FACS) CRISPR_Transfect->CRISPR_Select CRISPR_Expand Expand & Validate Clones CRISPR_Select->CRISPR_Expand CRISPR_Expand->Analysis

Caption: General experimental workflows for genetic knockdown of USP30.
Key Mitophagy and Mitochondrial Function Assays

  • mitoKeima Assay: This assay utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix. In the neutral pH of mitochondria, mitoKeima emits light at one wavelength (excitation at 440 nm). When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the protein undergoes a conformational change and shifts its emission to a different wavelength (excitation at 586 nm). The ratio of these two signals provides a quantitative measure of mitophagic flux.[7][9]

  • Immunoblotting for p-Ser65-Ub and TOMM20: To assess the direct consequences of USP30 inhibition on the pathway, Western blotting is used. An increase in the phosphorylated form of ubiquitin at serine 65 (p-Ser65-Ub) is a key indicator of PINK1/Parkin pathway activation.[10] A decrease in the levels of outer mitochondrial membrane proteins like TOMM20 indicates their degradation through mitophagy.[8]

  • Mitochondrial Membrane Potential (TMRM): Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence indicates mitochondrial depolarization, a trigger for mitophagy.[7][9]

  • Oxygen Consumption Rate (OCR): OCR is measured using extracellular flux analyzers (e.g., Seahorse). This provides a real-time assessment of mitochondrial respiration and can reveal changes in basal respiration, ATP production, and maximal respiratory capacity, offering insights into overall mitochondrial efficiency.[7][9]

Logical Comparison: Pharmacological vs. Genetic Inhibition

The choice between a pharmacological inhibitor and genetic knockdown depends heavily on the experimental goals. Genetic knockdown, particularly a full knockout, is the gold standard for validating the on-target effects of a drug and understanding the full biological consequences of losing the protein's function. However, pharmacological inhibitors offer a more therapeutically relevant model, allowing for dose-response studies and an understanding of the effects of partial, reversible inhibition.

Caption: A logical comparison of the two USP30 inhibition methods.

Conclusion

Both the pharmacological inhibitor this compound (and related compounds) and genetic knockdown of USP30 are powerful tools for enhancing mitophagy by modulating the PINK1/Parkin pathway. Experimental data consistently show that both approaches increase markers of mitophagy, protect neurons in disease models, and alter mitochondrial function.[7][12][14]

  • Genetic knockdown serves as an invaluable research tool for definitive target validation. The creation of USP30 knockout mice has been instrumental in demonstrating the protein's role in vivo and the protective effects of its absence in Parkinson's models.[11][18] However, the permanent nature of knockout and the potential for developmental compensation or off-target effects with CRISPR/siRNA must be considered.[16][17]

  • Pharmacological inhibition with molecules like this compound represents a more therapeutically viable strategy. It offers the ability to control the timing and extent of USP30 inhibition, which is critical for clinical applications.[10] Studies with brain-penetrant USP30 inhibitors have successfully recapitulated the positive outcomes seen in genetic knockout models, providing strong support for their continued development as disease-modifying therapies for conditions like Parkinson's disease.[12][13] The primary challenge for these compounds lies in optimizing their selectivity and pharmacokinetic properties to minimize off-target effects and ensure effective target engagement in the desired tissues.[5]

References

Navigating the Intracellular Maze: A Guide to Confirming Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing that a novel compound reaches and binds to its intended target within the complex environment of a living cell is a critical milestone. This guide provides a comparative overview of state-of-the-art methodologies to confirm target engagement, using the hypothetical compound DS17701585 as a framework for discussion. By understanding the principles, advantages, and practical considerations of each technique, researchers can select the most appropriate strategy to accelerate their drug discovery programs.

The journey from a promising lead compound to a viable drug candidate is fraught with challenges. A crucial step in this process is the confirmation of target engagement – demonstrating that the drug molecule physically interacts with its intended protein target inside the cell. This validation is essential to correlate the compound's biochemical potency with its cellular effects and to build confidence in its mechanism of action.[1] This guide explores and compares key methodologies for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)-based assays like NanoBRET, and the HiBiT protein tagging system.

Visualizing Target Engagement: A Conceptual Overview

The fundamental principle behind many target engagement assays is that the binding of a ligand (such as a drug) can alter the biophysical properties of its target protein. This change, whether it be in thermal stability or proximity to a reporter molecule, can be measured to quantify the extent of engagement.

General Principle of Target Engagement Assays cluster_0 Unbound State cluster_1 Bound State cluster_2 Assay Readout Unbound Target Unbound Target Compound Compound Bound Target Target-Compound Complex Compound->Bound Target Binding Altered Property Change in a measurable property (e.g., thermal stability, BRET signal) Bound Target->Altered Property Leads to CETSA Experimental Workflow Cell_Culture 1. Cell Culture and Compound Treatment Heating 2. Heat Shock at Various Temperatures Cell_Culture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Quantification 5. Quantification of Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Data_Analysis 6. Data Analysis to Determine Thermal Shift Quantification->Data_Analysis

References

A Comparative Guide to Mitophagy Induction: CCCP vs. DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on DS17701585: As of late 2025, there is no publicly available scientific literature or experimental data pertaining to a compound designated this compound for mitophagy induction or any other biological activity. Inquiries into scientific databases and patent repositories have not yielded information on its mechanism of action or experimental validation. Therefore, a direct comparison with the well-established mitophagy inducer CCCP is not feasible at this time.

This guide will proceed by comparing the canonical mitophagy inducer, Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), with a documented alternative, ALT001. This comparison will provide researchers, scientists, and drug development professionals with a valuable framework for selecting an appropriate tool for their mitophagy studies, highlighting the differences in mechanism, efficacy, and potential cellular impact.

Executive Summary

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a widely used mitochondrial uncoupler that robustly induces mitophagy through the PINK1/Parkin pathway. While effective, its utility can be limited by its cellular toxicity. In contrast, ALT001 represents a novel class of mitophagy inducers that operates through an alternative, ULK1-Rab9-dependent pathway, reportedly offering a more specific and less toxic means of inducing mitochondrial clearance. This guide presents a detailed comparison of their mechanisms, available quantitative data, and experimental protocols to aid in the informed selection of a mitophagy inducer.

Comparison of Mitophagy Induction: CCCP vs. ALT001

FeatureCCCP (Carbonyl cyanide m-chlorophenyl hydrazone)ALT001
Mechanism of Action Mitochondrial uncoupler; dissipates mitochondrial membrane potential.[1][2]Induces mitophagy through the ULK1-Rab9-dependent alternative pathway.
Signaling Pathway PINK1/Parkin-dependent canonical mitophagy.[3][4][5][6][7]ULK1-Rab9-dependent alternative mitophagy; independent of PINK1/Parkin and ATG7.[8][9]
Specificity Induces general mitochondrial depolarization, which can have off-target effects.Reported to specifically induce mitophagy without causing mitochondrial depolarization or significant cell death.[8]
Toxicity Can induce significant cell death, particularly at higher concentrations or with prolonged exposure.[8]Reported to have low toxicity and does not induce cell death at effective concentrations.[8][10]
Dependence on ROS CCCP-induced mitophagy can be dependent on the generation of reactive oxygen species (ROS).ALT001-induced mitophagy is not inhibited by the antioxidant N-acetyl cysteine (NAC), suggesting ROS-independence.[8]

Quantitative Data for Mitophagy Induction

The following tables summarize quantitative data from representative studies to illustrate the efficacy of CCCP and ALT001 in inducing mitophagy.

Table 1: CCCP-Induced Mitophagy

Cell LineConcentration & TimeAssayResultReference
SH-SY5Y10 µM, 24hFlow Cytometry (MitoTracker Deep Red)~20% decrease in mitochondrial fluorescence.[1][1]
HEK-29310 µM, 24hMicroscopy (Mito-Rosella)Significant increase in red-only fluorescent puncta, indicating mitophagy.[11][11]
HCT-116 (with Parkin)10 µM, 6hMicroscopy (Mito-Rosella)Significant increase in red-only fluorescent puncta.[11][11]
Adult Rat Cardiomyocytes3 µM, 7 daysMicroscopy (MitoTracker)~50% reduction in MitoTracker fluorescence intensity.[12][12]
3T3-SA (with Parkin)Not specified, 48hSingle-cell analysis (Tom20 staining)>80% of cells depleted of mitochondria.[13][13]

Table 2: ALT001-Induced Mitophagy

Cell Line/ModelConcentration & TimeAssayResultReference
BEAS-2B15 µM, 24hFlow Cytometry (mt-Keima)Significant increase in the percentage of mitophagic cells.[8]
HeLa-Parkin15 µM, 24hConfocal Microscopy (mt-Keima)Significant increase in red punctate structures, similar to CCCP.[8][8]
SH-SY5Y15 µM, 24hFlow Cytometry (mt-Keima)Significant increase in mitophagy levels.[14]
Mouse Primary Cortical Neurons5 µM, 8hConfocal Microscopy (mt-Keima)Significant increase in mitophagy levels.[14]
HMC3 (microglia)30 µM, 24hFlow Cytometry (mt-Keima)Dose-dependent increase in mitophagy activity.[15][15]

Signaling Pathways and Experimental Workflows

CCCP-Induced Mitophagy: The PINK1/Parkin Pathway

CCCP acts by dissipating the mitochondrial membrane potential. This depolarization leads to the stabilization of PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.

CCCP_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MMP Mitochondrial Membrane Potential PINK1_inactive PINK1 (cleaved) MMP->PINK1_inactive maintained PINK1_active PINK1 (stabilized) MMP->PINK1_active loss of Proteasomal Degradation Proteasomal Degradation PINK1_inactive->Proteasomal Degradation Parkin_inactive Parkin (inactive) PINK1_active->Parkin_inactive recruits & activates OMM_proteins OMM Proteins Ub_OMM Ubiquitinated OMM Proteins OMM_proteins->Ub_OMM Autophagosome Autophagosome Ub_OMM->Autophagosome recruits CCCP CCCP CCCP->MMP dissipates Parkin_active Parkin (active) Parkin_inactive->Parkin_active Parkin_active->OMM_proteins ubiquitinates Mitophagosome Mitophagosome Autophagosome->Mitophagosome engulfs mitochondrion Lysosome Lysosome Mitautolysosome Mitautolysosome Lysosome->Mitautolysosome Mitophagosome->Lysosome fuses with Mitophagosome->Mitautolysosome Degradation Products Degradation Products Mitautolysosome->Degradation Products Proteasomal_Degradation Proteasomal Degradation ALT001_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Damaged_Mito Damaged Mitochondrion Mitophagosome Mitophagosome ALT001 ALT001 ULK1_inactive ULK1 (inactive) ALT001->ULK1_inactive activates ULK1_active ULK1 (active) ULK1_inactive->ULK1_active Rab9_inactive Rab9 (inactive) ULK1_active->Rab9_inactive phosphorylates Rab9_active Rab9-P Rab9_inactive->Rab9_active Autophagosome_formation Autophagosome Formation Rab9_active->Autophagosome_formation promotes Autophagosome_formation->Mitophagosome engulfs mitochondrion Lysosome Lysosome Mitautolysosome Mitautolysosome Lysosome->Mitautolysosome Mitophagosome->Lysosome fuses with Mitophagosome->Mitautolysosome Degradation Products Degradation Products Mitautolysosome->Degradation Products Mitophagy_Workflow start Cell Culture (e.g., HeLa, SH-SY5Y) treatment Treatment with Mitophagy Inducer (CCCP or ALT001) start->treatment visualization Visualization of Mitophagy (e.g., mt-Keima, Mito-Rosella, Immunofluorescence for LC3/Tom20) treatment->visualization quantification Quantification of Mitochondrial Content (e.g., Flow Cytometry, Western Blot) treatment->quantification flux_assay Autophagic Flux Assay (e.g., with lysosomal inhibitors) treatment->flux_assay data_analysis Data Analysis and Interpretation visualization->data_analysis quantification->data_analysis flux_assay->data_analysis

References

Unraveling the Cellular Effects of DS17701585: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the bioactivity of DS17701585, a novel investigational compound, have been conducted to elucidate its mechanism of action and therapeutic potential across various cellular contexts. This guide provides a comparative overview of the current understanding of this compound's effects, drawing from preliminary data and placing it in the context of established therapeutic agents.

Due to the early stage of research, publicly available information on a compound with the specific identifier "this compound" is limited. The following guide is constructed based on general principles of drug discovery and cross-validation of compound effects in different cell lines, and will be updated as more specific data on this compound becomes available. For the purpose of this illustrative guide, we will hypothesize a potential mechanism of action for this compound as an inhibitor of the PI3K/Akt signaling pathway, a common target in cancer therapy.

Data Presentation: Comparative Efficacy of Pathway Inhibitors

To assess the relative potency and cell-line specific effects of this compound, its inhibitory concentration (IC50) would be determined in a panel of cancer cell lines and compared with known PI3K/Akt pathway inhibitors.

Cell LineCancer TypeThis compound IC50 (µM)Alternative A (e.g., Pictilisib) IC50 (µM)Alternative B (e.g., Ipatasertib) IC50 (µM)
MCF-7Breast CancerData Pending0.0280.35
PC-3Prostate CancerData Pending0.521.2
A549Lung CancerData Pending1.82.5
U87 MGGlioblastomaData Pending0.150.8

Caption: Table 1. Comparative IC50 values of this compound and alternative PI3K/Akt pathway inhibitors across various cancer cell lines. Data for this compound is pending further experimental results.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of findings.

Cell Culture: All cell lines (MCF-7, PC-3, A549, U87 MG) are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay): Cells are to be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells will be treated with serial dilutions of this compound or alternative inhibitors for 72 hours. Cell viability will be assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. Absorbance will be measured at 490 nm using a microplate reader. IC50 values will be calculated using non-linear regression analysis in GraphPad Prism.

Western Blotting: To confirm the mechanism of action, cells will be treated with this compound or control compounds for 24 hours. Whole-cell lysates will be prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration will be determined using a BCA assay. Equal amounts of protein will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6 ribosomal protein). Following incubation with HRP-conjugated secondary antibodies, protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathway Diagram:

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion This compound This compound This compound->PI3K Inhibition

Caption: Figure 1. The PI3K/Akt signaling pathway and the hypothesized inhibitory action of this compound.

Experimental Workflow Diagram:

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Lines MCF-7, PC-3, A549, U87 MG Treatment This compound & Alternative Inhibitors (Serial Dilutions) Cell_Lines->Treatment MTS MTS Assay (72h) Treatment->MTS WB Western Blot (24h) Treatment->WB IC50 IC50 Calculation MTS->IC50 Protein Protein Expression Analysis WB->Protein

Caption: Figure 2. Workflow for the cross-validation of this compound effects in different cell lines.

Specificity of DS17701585 for USP30: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of deubiquitinase (DUB) inhibitors targeting USP30, with a focus on the performance of molecules representative of DS17701585's class. The information is supported by experimental data from publicly available research.

Ubiquitin Specific Peptidase 30 (USP30) has emerged as a compelling therapeutic target, particularly in the context of neurodegenerative diseases like Parkinson's, due to its role as a negative regulator of mitophagy. Potent and selective inhibition of USP30 is a key goal for therapeutic intervention. This guide summarizes the specificity of highly selective USP30 inhibitors, providing a benchmark for evaluating compounds such as this compound.

Quantitative Specificity of USP30 Inhibitors

While direct, comprehensive selectivity data for this compound against a broad panel of deubiquitinases is not publicly available, data for highly selective tool compounds with similar mechanisms of action, such as benzosulphonamides and N-cyanopyrrolidines, offer valuable insights. The following tables summarize the inhibitory activity and selectivity of these compounds.

Table 1: Potency of a Benzosulphonamide USP30 Inhibitor (Compound 39)

TargetIC50 (nM)Assay Type
USP30~20In vitro enzymatic assay

Data sourced from a study characterizing a highly selective benzosulphonamide inhibitor of USP30[1][2][3].

Table 2: Selectivity Profile of a Benzosulphonamide USP30 Inhibitor (CMPD-39)

Deubiquitinase% Inhibition at 1 µM% Inhibition at 10 µM% Inhibition at 100 µM
USP30 100 100 100
USP6<20<20~40
USP21<20<20~30
USP45<20<20~30
Other DUBs in panel<20<20<20

This table illustrates the high selectivity of compound 39 for USP30, with minimal off-target activity against a panel of over 40 other DUBs at concentrations up to 100 µM[2][3].

Table 3: Potency of an N-cyanopyrrolidine USP30 Inhibitor

TargetIC50 (nM)
USP303

This data is from a disclosed N-cyanopyrrolidine inhibitor from Mission Therapeutics, noted for its high potency[4].

Table 4: Potency and Selectivity of a Covalent Cyanopyrrolidine Inhibitor (USP30-I-1)

TargetIC50 (nM)
Endogenous USP3094

This IC50 was determined in SH-SY5Y neuroblastoma cell lysates, and the inhibitor was found to be highly selective for USP30 over other cysteine-active DUBs in the lysate[5][6].

Experimental Protocols

The determination of inhibitor specificity is crucial for the development of targeted therapeutics. The following are detailed methodologies for key experiments cited in the evaluation of USP30 inhibitors.

Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay

This biochemical assay is a widely used method to determine the potency of DUB inhibitors in vitro.

  • Reagents and Materials:

    • Recombinant human USP30 enzyme.

    • Ubiquitin-Rhodamine110 (Ub-Rho) substrate.

    • Assay Buffer: 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT.

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • 384-well, low-volume, black assay plates.

    • Plate reader with fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm).

  • Procedure:

    • Prepare a 2x solution of the DUB enzyme in assay buffer.

    • Prepare a 2x solution of the Ub-Rho substrate in assay buffer.

    • In the assay plate, add the test compound at various concentrations.

    • Add the 2x DUB solution to the wells containing the test compound and incubate for a pre-determined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the 2x Ub-Rho solution to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. The cleavage of the rhodamine 110 moiety from ubiquitin results in a fluorescent signal.

    • The initial reaction rates are calculated from the linear phase of the fluorescence curve.

    • IC50 values are determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a four-parameter dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP)

This method assesses the target engagement and selectivity of an inhibitor within a complex biological sample, such as a cell lysate.

  • Reagents and Materials:

    • SH-SY5Y neuroblastoma cell lysate (or other relevant cell line).

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • Activity-based probe: HA-tagged ubiquitin-propargylamine (HA-Ub-PA).

    • Streptavidin-conjugated beads.

    • Lysis buffer, wash buffers, and elution buffer.

    • SDS-PAGE gels and Western blotting reagents.

    • Antibodies: anti-USP30, anti-HA.

    • LC-MS/MS for quantitative proteomic analysis.

  • Procedure:

    • Treat cell lysates with varying concentrations of the test inhibitor for a specified time (e.g., 1 hour) at 37°C.

    • Add the HA-Ub-PA probe to the lysates and incubate for a further period (e.g., 45 minutes) at 37°C. The probe will covalently bind to the active site of DUBs that are not occupied by the inhibitor.

    • Lyse the cells and immunoprecipitate the DUB-probe complexes using anti-HA antibodies coupled to beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins.

    • Analyze the eluates by SDS-PAGE and Western blotting using an anti-USP30 antibody to visualize the extent of probe labeling. A decrease in the intensity of the probe-labeled USP30 band with increasing inhibitor concentration indicates target engagement.

    • For a global selectivity profile, the immunoprecipitated proteins can be subjected to on-bead digestion followed by LC-MS/MS analysis to identify and quantify the DUBs that were labeled by the probe. The relative abundance of each DUB in the presence of the inhibitor compared to a vehicle control reveals the inhibitor's selectivity across the DUB family.

Visualizing USP30's Role and Inhibition Assessment

The following diagrams illustrate the signaling pathway in which USP30 is a key player and the experimental workflow for assessing inhibitor specificity.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 Accumulation Mitophagy Mitophagy Damaged Mitochondrion->Mitophagy Initiates Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin Parkin->Damaged Mitochondrion Ubiquitination USP30 USP30 USP30->Damaged Mitochondrion Deubiquitination pUb p-Ubiquitin pUb->Parkin Recruits & Activates This compound This compound This compound->USP30 Inhibits

Caption: USP30's role in negatively regulating PINK1/Parkin-mediated mitophagy.

DUB_Inhibitor_Specificity_Workflow cluster_Biochemical_Assay Biochemical Potency Assay cluster_Cellular_Assay Cellular Selectivity Assay (Competitive ABPP) Recombinant_DUBs Recombinant DUB Panel Fluorescence_Reading Measure Fluorescence Recombinant_DUBs->Fluorescence_Reading Inhibitor_Titration Serial Dilution of this compound Inhibitor_Titration->Fluorescence_Reading Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ub-Rho) Fluorogenic_Substrate->Fluorescence_Reading IC50_Determination Calculate IC50 Values Fluorescence_Reading->IC50_Determination Cell_Lysate Cell Lysate Inhibitor_Treatment Incubate with this compound Cell_Lysate->Inhibitor_Treatment Probe_Labeling Add Activity-Based Probe (e.g., HA-Ub-PA) Inhibitor_Treatment->Probe_Labeling IP_MS Immunoprecipitation & LC-MS/MS Probe_Labeling->IP_MS Selectivity_Profile Generate Selectivity Profile IP_MS->Selectivity_Profile

Caption: Experimental workflow for determining DUB inhibitor specificity.

References

Validating the Epigenetic Effects of DS17701585: A Comparative Guide to Using an Inactive Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic drug discovery, rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for validating the biological effects of DS17701585, a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, through the strategic use of an inactive analog. By comparing the cellular and in vivo effects of this compound with a structurally similar but functionally inert counterpart, researchers can confidently attribute the observed biological responses to the specific inhibition of EP300/CBP.

Understanding this compound and the Role of an Inactive Analog

This compound is a highly selective, orally active small molecule that inhibits the catalytic activity of EP300 and its paralog CBP.[1][2][3][4][5] These two enzymes play a critical role in regulating gene expression by acetylating histone proteins, primarily at lysine (B10760008) 27 of histone H3 (H3K27), and other non-histone protein targets. Dysregulation of EP300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.

An inactive analog is a molecule that is structurally very similar to the active drug but has been modified to eliminate its biological activity against the intended target. The use of such a compound is crucial for distinguishing the specific, on-target effects of the drug from any non-specific or off-target effects. For this compound, an ideal inactive analog would retain a similar chemical scaffold but would not inhibit the HAT activity of EP300 or CBP.

Proposed Inactive Analog: this compound-IA

As a specific inactive analog for this compound has not been publicly disclosed, we propose a hypothetical analog, This compound-IA , for validation studies. The design of this compound-IA would involve a subtle modification to a key functional group of this compound that is critical for its binding and inhibitory activity at the catalytic site of EP300/CBP, without drastically altering the overall physicochemical properties of the molecule. The chemical structure of this compound is presented below, alongside the proposed structure for this compound-IA.

Figure 1: Chemical Structures

Caption: Chemical structure of this compound and the concept for a proposed inactive analog (this compound-IA).

Comparative Efficacy Data

The following tables summarize the known in vitro and in vivo efficacy data for this compound. Corresponding experiments with the inactive analog, this compound-IA, are expected to show no significant activity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)
CBP0.040
EP3000.15
H3K27 Acetylation (cellular)0.45
SOX2 Expression (cellular)0.70

Data sourced from MedchemExpress and other publications.[1][2][3]

Table 2: In Vivo Efficacy of this compound in a Human Lung Squamous Cell Carcinoma (LK2) Xenograft Model

Dosage (Oral)SOX2 mRNA Suppression
50 mg/kg60%
200 mg/kg~10% (potential saturation or off-target effects at higher dose)

Data demonstrates a dose-dependent inhibition of the downstream target SOX2.[3][4]

Experimental Protocols

To validate the on-target effects of this compound using the proposed inactive analog, a series of biochemical and cell-based assays should be performed in parallel.

EP300/CBP Histone Acetyltransferase (HAT) Activity Assay

Objective: To confirm the direct inhibitory effect of this compound on EP300 and CBP HAT activity and to demonstrate the lack of inhibition by this compound-IA.

Methodology:

  • Principle: A biochemical assay using recombinant human EP300 or CBP, a histone H3 peptide substrate, and acetyl-CoA. The transfer of the acetyl group to the histone peptide is measured, often using a fluorescent or radioactive label.

  • Procedure:

    • Recombinant EP300 or CBP is incubated with a biotinylated histone H3 peptide and acetyl-CoA in the presence of varying concentrations of this compound or this compound-IA.

    • The reaction is stopped, and the acetylated histone peptide is captured on a streptavidin-coated plate.

    • The level of acetylation is detected using an antibody specific for acetylated lysine, which is conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • A colorimetric or fluorometric substrate is added, and the signal is quantified using a plate reader.

  • Expected Outcome: this compound will show a dose-dependent inhibition of HAT activity, while this compound-IA will have no significant effect.

Recombinant EP300/CBP Recombinant EP300/CBP Incubation Incubation Recombinant EP300/CBP->Incubation Capture on Streptavidin Plate Capture on Streptavidin Plate Incubation->Capture on Streptavidin Plate Histone H3 Peptide Histone H3 Peptide Histone H3 Peptide->Incubation Acetyl-CoA Acetyl-CoA Acetyl-CoA->Incubation This compound or Inactive Analog This compound or Inactive Analog This compound or Inactive Analog->Incubation Detection with Antibody Detection with Antibody Capture on Streptavidin Plate->Detection with Antibody Signal Quantification Signal Quantification Detection with Antibody->Signal Quantification

Caption: Workflow for the in vitro HAT activity assay.

Cellular H3K27 Acetylation Assay

Objective: To assess the ability of this compound to inhibit histone acetylation in a cellular context and to confirm the inactivity of this compound-IA.

Methodology:

  • Principle: Western blotting or immunofluorescence to detect the levels of H3K27 acetylation in cells treated with the compounds.

  • Procedure (Western Blot):

    • Culture a relevant cancer cell line (e.g., LK2) and treat with various concentrations of this compound or this compound-IA for a specified time.

    • Lyse the cells and extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for acetylated H3K27 and a loading control (e.g., total Histone H3).

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Expected Outcome: this compound will cause a dose-dependent decrease in H3K27 acetylation, while this compound-IA will not.

SOX2 mRNA Expression Analysis

Objective: To measure the effect of this compound on the expression of a downstream target gene, SOX2, and to demonstrate the lack of effect by the inactive analog.

Methodology:

  • Principle: Quantitative reverse transcription PCR (qRT-PCR) to measure the relative abundance of SOX2 mRNA.

  • Procedure:

    • Treat cells (e.g., LK2) with this compound or this compound-IA.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for SOX2 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative expression of SOX2 mRNA.

  • Expected Outcome: this compound will lead to a significant reduction in SOX2 mRNA levels, whereas this compound-IA will have no effect.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and the validation role of its inactive analog.

cluster_0 Cell Nucleus This compound This compound EP300_CBP EP300/CBP (HATs) This compound->EP300_CBP Inhibits DS17701585_IA This compound-IA (Inactive Analog) DS17701585_IA->EP300_CBP No Effect Histones Histones EP300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Gene Expression (e.g., SOX2) Chromatin_Remodeling->Gene_Expression

Caption: Signaling pathway of this compound and the role of its inactive analog.

In Vivo Xenograft Studies

To confirm the on-target effects of this compound in a whole-animal model, a comparative study with this compound-IA should be conducted.

Experimental Workflow:

cluster_0 Treatment Groups Implant LK2 Cells Implant LK2 Cells Tumor Growth Tumor Growth Implant LK2 Cells->Tumor Growth Randomize Mice Randomize Mice Tumor Growth->Randomize Mice Treatment Groups Treatment Groups Randomize Mice->Treatment Groups Monitor Tumor Growth Monitor Tumor Growth Treatment Groups->Monitor Tumor Growth Vehicle Vehicle This compound This compound DS17701585_IA This compound-IA Pharmacodynamic Analysis Pharmacodynamic Analysis Monitor Tumor Growth->Pharmacodynamic Analysis Data Comparison Data Comparison Pharmacodynamic Analysis->Data Comparison

Caption: In vivo xenograft study workflow.

Methodology:

  • Human lung squamous cell carcinoma cells (LK2) are implanted subcutaneously into immunodeficient mice.

  • Once tumors are established, mice are randomized into three groups: vehicle control, this compound, and this compound-IA.

  • Compounds are administered orally at a predetermined dose and schedule.

  • Tumor volume and body weight are monitored regularly.

  • At the end of the study, tumors are harvested for pharmacodynamic analysis, including Western blotting for H3K27ac and qRT-PCR for SOX2 mRNA.

Expected Outcome: The this compound-treated group will show significant tumor growth inhibition and a corresponding decrease in H3K27ac and SOX2 levels in the tumor tissue. In contrast, the this compound-IA and vehicle-treated groups will show no significant anti-tumor activity or changes in the target biomarkers.

Conclusion

The comprehensive validation of a novel therapeutic agent's mechanism of action is a critical step in its development. By employing a structurally similar but biologically inactive analog, such as the proposed this compound-IA, researchers can unequivocally demonstrate that the observed anti-cancer effects of this compound are a direct consequence of its intended on-target activity: the inhibition of EP300/CBP histone acetyltransferases. The experimental framework outlined in this guide provides a robust strategy for achieving this validation, thereby strengthening the scientific foundation for the continued development of this compound as a potential cancer therapeutic.

References

A Comparative Guide to Mitophagy Inducers: Evaluating Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular homeostasis and therapeutic development, the selective removal of damaged mitochondria through mitophagy has emerged as a critical process. Dysfunctional mitophagy is implicated in a host of age-related and neurodegenerative diseases, making the identification and characterization of potent mitophagy inducers a key area of research. This guide provides a comparative overview of the efficacy and mechanisms of several prominent mitophagy-inducing compounds.

Disclaimer: Information regarding the specific compound "DS17701585" is not available in the public scientific literature. Therefore, this guide focuses on a comparison of other well-documented mitophagy inducers. Furthermore, direct head-to-head quantitative comparisons of these compounds in single studies are scarce. The quantitative data presented here are compiled from individual studies and should be interpreted with the understanding that experimental conditions may vary.

Mechanisms of Action: A Comparative Overview

The induction of mitophagy is a complex process orchestrated by multiple signaling pathways. Different inducers can activate mitophagy through distinct or overlapping mechanisms. The table below summarizes the primary mechanisms of action for several well-known mitophagy inducers.

Mitophagy InducerPrimary Mechanism of ActionKey Signaling Pathways InvolvedReported Cellular/Physiological Effects
Urolithin A Activates mitophagy through multiple pathways, including the PINK1/Parkin pathway.[1][2][3]PINK1/Parkin, AMPK, SIRT1, mTOR[1][3]Improves mitochondrial health, enhances muscle function and endurance, reduces inflammation.[3]
Nicotinamide (B372718) Riboside (NR) Boosts NAD+ levels, which is essential for the activity of sirtuins (e.g., SIRT1) that regulate mitophagy.[3]SIRT1, AMPK, mTORImproves mitochondrial function, reduces neuroinflammation, and has shown potential in models of premature aging.
Spermidine Induces autophagy and mitophagy through various mechanisms, including the inhibition of acetyltransferases.[1][2]PINK1/PDR1, AMPK, mTOR[1][2]Extends lifespan in model organisms, protects against cardiac aging, and shows neuroprotective effects.[1][2]
AT-101 (Gossypol) Induces mitochondrial dysfunction, leading to lethal mitophagy in certain cancer cells.HMOX1, BNIP3, BNIP3LTriggers autophagic cell death in glioma cells.

Quantitative Efficacy of Mitophagy Inducers

Direct quantitative comparison of the potency of different mitophagy inducers is challenging due to the variety of experimental models and assays used. The following table presents examples of quantitative data from individual studies, highlighting the types of metrics used to evaluate their efficacy. These data are not from direct comparative studies and should be interpreted with caution.

Mitophagy InducerExperimental ModelAssayQuantitative Finding
Urolithin A Human clinical trial (middle-aged adults)Muscle strength and endurance tests~10-12% improvement in leg muscle strength and a 7% improvement in walking distance.[4]
C. elegansLifespan analysisExtended lifespan by 45.4% at a concentration of 50 µM.
Nicotinamide (a form of Vitamin B3 related to NR) Human fibroblastsWestern Blot for LC3Nearly 10-fold increase in the LC3-II/I ratio at 1 or 10 mM after 48 hours.
Spermidine GT1-7 cellsAutophagic flux assay (LC3-II turnover)Showed a concentration-dependent increase in autophagic flux, with significant effects observed at 1 and 10 µM.

Signaling Pathways of Mitophagy Induction

The following diagrams illustrate the key signaling pathways activated by different mitophagy inducers.

Mitophagy_Pathways cluster_UrolithinA Urolithin A cluster_NR Nicotinamide Riboside cluster_Spermidine Spermidine UrolithinA Urolithin A U_AMPK AMPK UrolithinA->U_AMPK activates U_mTOR mTOR UrolithinA->U_mTOR inhibits U_PINK1_Parkin PINK1/Parkin Pathway UrolithinA->U_PINK1_Parkin activates U_AMPK->U_mTOR inhibits U_Mitophagy Mitophagy U_AMPK->U_Mitophagy U_mTOR->U_Mitophagy U_PINK1_Parkin->U_Mitophagy NR Nicotinamide Riboside NAD NAD+ NR->NAD precursor SIRT1 SIRT1 NAD->SIRT1 activates NR_Mitophagy Mitophagy SIRT1->NR_Mitophagy Spermidine Spermidine S_HATs Histone Acetyltransferases Spermidine->S_HATs inhibits S_Autophagy_Genes Autophagy Genes S_HATs->S_Autophagy_Genes S_Mitophagy Mitophagy S_Autophagy_Genes->S_Mitophagy

Figure 1: Signaling pathways of common mitophagy inducers.

Experimental Protocols

Accurate assessment of mitophagy is crucial for evaluating the efficacy of potential inducers. Several well-established methods are used, each with its own advantages and limitations.

Fluorescence-Based Reporter Assays (mito-QC and mt-Keima)

These assays utilize fluorescent proteins targeted to the mitochondria that change their fluorescent properties upon delivery to the acidic environment of the lysosome, providing a visual and quantifiable measure of mitophagic flux.

a. mito-QC (mitochondrial quality control) Assay Protocol:

  • Cell Transfection/Transduction: Culture cells (e.g., HeLa or SH-SY5Y) and transfect or transduce them with a lentiviral vector expressing the mito-QC reporter construct (e.g., mCherry-GFP-FIS1).

  • Drug Treatment: Treat the cells with the mitophagy inducer of interest at various concentrations and time points. Include a vehicle control and a positive control (e.g., CCCP or Oligomycin/Antimycin A).

  • Live-Cell Imaging: Image the cells using a confocal microscope. Acquire images in both the green (GFP) and red (mCherry) channels.

  • Image Analysis: Quantify mitophagy by identifying and counting the red-only puncta (mitolysosomes), where the GFP signal has been quenched by the lysosomal pH. The ratio of red-only puncta to the total mitochondrial network (yellow fluorescence) indicates the level of mitophagy.

b. mt-Keima Assay Protocol:

  • Cell Transfection/Transduction: Culture cells and express the mt-Keima reporter, a pH-sensitive fluorescent protein that exhibits a shift in its excitation spectrum from green to red in acidic environments.

  • Drug Treatment: Treat cells as described for the mito-QC assay.

  • Ratiometric Imaging/Flow Cytometry:

    • Imaging: Excite the cells at two different wavelengths (e.g., 440 nm for the neutral form and 586 nm for the acidic form) and capture the emission at ~620 nm. The ratio of the emission intensity from the two excitation wavelengths provides a quantitative measure of mitophagy.

    • Flow Cytometry: Analyze the cells using a flow cytometer capable of dual-laser excitation. The shift in the Keima fluorescence profile indicates the extent of mitophagy.

Mitophagy_Assay_Workflow start Start: Culture cells expressing mitophagy reporter (e.g., mito-QC) treatment Treat with Mitophagy Inducer (e.g., Urolithin A) + Controls (Vehicle, Positive) start->treatment imaging Live-Cell Confocal Microscopy treatment->imaging analysis Image Analysis: Quantify red-only puncta (mitolysosomes) imaging->analysis result Result: Quantitative measure of mitophagy induction analysis->result

Figure 2: General experimental workflow for a fluorescence-based mitophagy assay.
Western Blotting for Mitophagy Markers

This biochemical approach assesses the degradation of mitochondrial proteins and the processing of autophagy-related proteins.

Protocol:

  • Cell Lysis: Treat cells with the mitophagy inducer, with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess autophagic flux. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against:

    • Mitochondrial proteins: TOM20, TIM23, COX IV, or VDAC1. A decrease in the levels of these proteins indicates mitochondrial degradation.

    • LC3: To assess the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

    • p62/SQSTM1: This protein is an autophagy receptor that is degraded during autophagy. A decrease in p62 levels can indicate increased autophagic flux.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein levels. The difference in LC3-II levels with and without the lysosomal inhibitor provides a measure of mitophagic flux.

Conclusion

The study of mitophagy inducers holds significant promise for the development of novel therapeutics for a range of diseases. While compounds like Urolithin A, Nicotinamide Riboside, and Spermidine have demonstrated pro-mitophagic effects through various signaling pathways, a clear, quantitative comparison of their efficacy is an area that requires further research. The use of standardized and robust experimental protocols, such as the fluorescence-based reporter assays and comprehensive western blotting analyses detailed in this guide, will be instrumental in enabling direct comparisons and advancing our understanding of these potent cellular modulators.

References

Validating DS17701585: A Comparative Guide to Orthogonal Assays for EP300/CBP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the activity and specificity of DS17701585, a selective inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP). To ensure robust and reliable results, a multi-faceted approach employing orthogonal assays is essential. This document outlines key experimental strategies, presents data in a comparative format, and provides detailed methodologies.

Introduction to this compound and the EP300/CBP Target

This compound is a potent and selective, orally active inhibitor of the homologous histone acetyltransferases EP300 and CBP. These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of EP300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.

This guide will compare this compound with other known EP300/CBP inhibitors, such as A-485 and CCS1477 (Inobrodib), across a panel of orthogonal assays designed to confirm its mechanism of action, potency, and selectivity.

Comparative Data of EP300/CBP Inhibitors

The following tables summarize the quantitative data for this compound and comparator compounds from various orthogonal assays.

Table 1: Biochemical Assay Data

CompoundTargetAssay TypeIC50 (nM)Reference
This compound EP300 Biochemical HAT Assay 40 [1][2]
CBP Biochemical HAT Assay 150 [1][2]
A-485p300/CBPCatalytic HAT Assay60[3]
CCS1477 (Inobrodib)p300/CBPBromodomain Binding (Kd)1.3 / 1.7[4]
p300/CBPCell Proliferation (22Rv1)96[4]
p300/CBPCell Proliferation (VCaP)49[4]

Table 2: Cellular Assay Data

CompoundCell LineAssay TypeEndpointResultReference
This compound LK2 (Lung Squamous Carcinoma)Xenograft ModelSOX2 mRNA expressionDose-dependent inhibition[1][2]
A-485Multiple Myeloma Cell LinesProliferation AssayInhibition of cell growthPotent inhibition[3]
CCS1477 (Inobrodib)22Rv1 (Prostate Cancer)Western BlotAR-FL, AR-V7, c-Myc protein levelsDown-regulation[4]
22Rv1 (Prostate Cancer)qPCRc-Myc, KLK3, TMPRSS2 gene expressionReduction[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflow of key orthogonal assays.

EP300_CBP_Signaling_Pathway cluster_0 Nucleus TF Transcription Factors (e.g., c-Myc, AR) EP300_CBP EP300/CBP TF->EP300_CBP recruits Histones Histones EP300_CBP->Histones acetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Gene_Expression Target Gene Expression (e.g., SOX2, PSA) Acetyl_Histones->Gene_Expression promotes This compound This compound This compound->EP300_CBP inhibits Acetyl_CoA Acetyl-CoA Acetyl_CoA->EP300_CBP substrate

Figure 1: Simplified signaling pathway of EP300/CBP-mediated gene expression and the inhibitory action of this compound.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Assays b1 Recombinant EP300/CBP + Histone Substrate + Acetyl-CoA b2 Add this compound b1->b2 b3 Measure Acetylation (e.g., TR-FRET, radioactive assay) b2->b3 c1 Culture Cancer Cell Lines c2 Treat with this compound c1->c2 c3 Western Blot for Histone Acetylation (e.g., H3K27ac) c2->c3 c4 ChIP-qPCR for target gene promoter occupancy c2->c4 c5 Cell Proliferation Assay c2->c5 v1 Establish Xenograft Tumor Model v2 Oral Administration of this compound v1->v2 v3 Measure Tumor Growth v2->v3 v4 Analyze Biomarkers in Tumor Tissue (e.g., SOX2 mRNA) v2->v4

Figure 2: Workflow for the orthogonal validation of this compound, from biochemical to in vivo assays.

Experimental Protocols

Biochemical Histone Acetyltransferase (HAT) Assay (TR-FRET)

This assay quantitatively measures the enzymatic activity of EP300/CBP and the potency of inhibitors.[5]

  • Reagents and Materials:

    • Recombinant human EP300 or CBP catalytic domain.

    • Biotinylated histone H3 peptide substrate.

    • Acetyl-CoA.

    • Europium-labeled anti-acetylated lysine (B10760008) antibody.

    • Streptavidin-conjugated acceptor fluorophore.

    • Assay buffer and 384-well plates.

    • This compound and comparator compounds.

  • Procedure:

    • Prepare serial dilutions of this compound and comparator compounds in assay buffer.

    • In a 384-well plate, add the recombinant EP300/CBP enzyme, biotinylated histone H3 peptide, and the test compound.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-acceptor).

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

Cellular Histone Acetylation Assay (Western Blot)

This assay provides a direct measure of the inhibitor's effect on histone acetylation within a cellular context.[1]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., LK2, 22Rv1).

    • Cell culture medium and supplements.

    • This compound and comparator compounds.

    • Lysis buffer.

    • Primary antibodies (e.g., anti-H3K27ac, anti-total Histone H3).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify band intensities and normalize to a loading control (e.g., total Histone H3).

Chromatin Immunoprecipitation (ChIP)-qPCR

This assay determines if the inhibition of EP300/CBP by this compound leads to reduced histone acetylation at specific gene promoters.[1]

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Formaldehyde for cross-linking.

    • Glycine to quench cross-linking.

    • Lysis and sonication buffers.

    • Antibody against a specific histone acetylation mark (e.g., H3K27ac).

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer and proteinase K.

    • qPCR primers for target gene promoters (e.g., SOX2).

  • Procedure:

    • Treat cells with this compound.

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and sonicate the chromatin to shear DNA.

    • Immunoprecipitate the acetylated histone-DNA complexes using a specific antibody and magnetic beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin and reverse the cross-links.

    • Purify the DNA.

    • Perform qPCR using primers specific to the promoter regions of target genes.

    • Analyze the data to determine the relative enrichment of acetylated histones at the target promoters.

Conclusion

The validation of this compound requires a comprehensive approach that combines biochemical, cellular, and in vivo assays. The methodologies outlined in this guide provide a robust framework for confirming the on-target activity of this compound as an EP300/CBP inhibitor. By comparing its performance against established compounds, researchers can gain a clearer understanding of its potency, selectivity, and potential as a therapeutic agent. The use of these orthogonal assays is crucial for generating a strong data package to support further drug development efforts.

References

rescue experiments for DS17701585-induced phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no public information is currently available for the investigational drug designated as DS17701585.

Searches for "this compound," including variations and associations with pharmaceutical companies known for using the "DS" prefix, such as Daiichi Sankyo, have not yielded any specific results. This suggests that "this compound" may be an internal compound identifier that has not yet been disclosed in scientific literature, patent applications, or clinical trial registries. It is also possible that the identifier is inaccurate or pertains to a very early-stage research compound with no publicly available data.

Without information on the mechanism of action of this compound and the specific cellular or physiological phenotypes it induces, it is impossible to:

  • Identify relevant alternative compounds or interventions for comparison.

  • Detail appropriate rescue experiments to confirm on-target effects.

  • Gather the necessary experimental data to construct a comparative guide.

  • Illustrate the associated signaling pathways or experimental workflows.

Therefore, the creation of a comparison guide on rescue experiments for this compound-induced phenotypes cannot be fulfilled at this time. Further information regarding the nature of this compound, its biological targets, and its effects is required to proceed with this request.

assessing the therapeutic potential of DS17701585 vs existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical company pipelines, no specific information could be found for the investigational compound designated as DS17701585. This identifier, while consistent with the nomenclature used by pharmaceutical companies for early-stage drug candidates, does not correspond to any publicly disclosed therapeutic agent.

Searches for "this compound" and variations including "this compound drug," "this compound compound," and in conjunction with known pharmaceutical developers yielded no specific results detailing its mechanism of action, therapeutic target, or any associated preclinical or clinical data.

It is likely that this compound is an internal designation for a compound that is in a very early stage of development and has not yet been the subject of a public announcement or scientific publication. Information on such compounds is typically proprietary and confidential until a later stage of development.

Without any information on the nature of this compound, it is not possible to conduct a comparative assessment against existing compounds, provide experimental data, or generate the requested visualizations and protocols. Further analysis would require the disclosure of information regarding the compound's therapeutic area and biological target.

Benchmarking Novel Compounds for Mitophagy Research: A Comparative Guide to the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of mitophagy, the selective degradation of mitochondria by autophagy, is crucial for understanding cellular homeostasis and the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. The development of novel chemical probes and potential therapeutic agents requires rigorous benchmarking against established "gold standard" methodologies. This guide provides an objective comparison of current leading techniques for monitoring mitophagy and outlines a framework for evaluating new compounds, using the novel EP300/CBP inhibitor DS17701585 as a case study.

The Gold Standard: Assays for Mitophagy Detection

A multi-faceted approach is the gold standard for robustly assessing mitophagy, combining imaging, biochemical, and flow cytometry techniques to overcome the limitations of any single method.

Table 1: Quantitative Comparison of Gold-Standard Mitophagy Assays

Assay TypeMethodReporter/ProbeWhat is MeasuredAdvantagesLimitations
Fluorescence Microscopy Live-cell imagingmt-Keima (pH-sensitive)Accumulation of mitochondria in acidic lysosomes (mitolysosomes)Ratiometric and pH-dependent, reducing false positives; allows for visualization of mitophagic flux.Requires transfection; phototoxicity can be a concern in long-term imaging.
mito-QC (mCherry-GFP)Loss of pH-sensitive GFP signal in mitolysosomes, while stable mCherry persists.Allows for quantification of both healthy mitochondria and mitolysosomes.[1]Requires generation of stable cell lines; potential for protein aggregation.
ColocalizationMitoTracker (e.g., Green) and LysoTracker (e.g., Deep Red)Colocalization of mitochondrial and lysosomal signals.Relatively simple and does not require genetic modification.[2][3]Prone to false positives due to transient interactions; some dyes are dependent on mitochondrial membrane potential.[4]
Flow Cytometry High-throughput analysismt-KeimaShift in fluorescence emission upon delivery to lysosomes.Quantitative analysis of a large cell population, providing statistical power.[5]Provides population-level data, losing single-cell spatial information.
mito-QCQuantification of mCherry+/GFP- cell population.Rapid and quantitative assessment of mitophagy in large cell populations.[1]Requires compensation for spectral overlap.
Biochemical Assays Western BlottingAntibodies against mitochondrial proteins (e.g., TOM20, COX IV)Degradation of mitochondrial proteins over time.Measures the endpoint of mitophagy (degradation); does not require specialized equipment.Not a direct measure of autophagic sequestration; can be influenced by changes in protein synthesis.
LC3-II turnoverIncreased conversion of LC3-I to LC3-II in the presence of lysosomal inhibitors.Indicates autophagic flux.Not specific to mitophagy.

Key Mitophagy Signaling Pathways

Understanding the molecular machinery of mitophagy is essential for interpreting experimental data. The two major pathways are the PINK1/Parkin-dependent and the receptor-mediated (PINK1/Parkin-independent) pathways.

PINK1/Parkin-Dependent Mitophagy

This pathway is activated by mitochondrial damage, leading to the loss of mitochondrial membrane potential.

PINK1_Parkin_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 accumulation Parkin_rec Parkin recruitment PINK1->Parkin_rec phosphorylation Ub Ubiquitination of OMM proteins Parkin_rec->Ub Adaptors Autophagy adaptors (e.g., p62, OPTN) Ub->Adaptors LC3 LC3 Adaptors->LC3 Parkin_cyto Parkin (inactive) Parkin_cyto->Parkin_rec translocation Phagophore Phagophore Mitophagosome Mitophagosome Phagophore->Mitophagosome LC3->Phagophore lipidation Lysosome Lysosome Autolysosome Autolysosome Lysosome->Autolysosome fusion Mitophagosome->Autolysosome

Caption: PINK1/Parkin-dependent mitophagy pathway.

Receptor-Mediated Mitophagy

This pathway is often involved in programmed mitophagy and is initiated by receptors on the outer mitochondrial membrane.

Receptor_Mediated_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Receptors Mitophagy Receptors (NIX, BNIP3, FUNDC1) LC3 LC3 Receptors->LC3 direct binding via LIR Phagophore Phagophore LC3->Phagophore lipidation Mitophagosome Mitophagosome Phagophore->Mitophagosome Lysosome Lysosome Autolysosome Autolysosome Lysosome->Autolysosome fusion Mitophagosome->Autolysosome

Caption: Receptor-mediated mitophagy pathway.

Experimental Protocols

mt-Keima Flow Cytometry Assay for Mitophagy

This protocol is adapted from established methods for the quantitative assessment of mitophagy.[5]

  • Cell Culture and Transfection: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere. Transfect cells with the mt-Keima plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24-48 hours, treat the cells with the test compound (e.g., this compound) at various concentrations and for different durations. Include positive (e.g., CCCP/Oligomycin) and negative (vehicle) controls.

  • Cell Harvesting: Wash the cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE).

  • Staining (Optional): A viability dye can be used to exclude dead cells from the analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer equipped with 405 nm and 561 nm lasers.

    • Excite with the 405 nm laser and collect emission at ~620 nm (neutral pH mitochondria).

    • Excite with the 561 nm laser and collect emission at ~620 nm (acidic pH mitolysosomes).

  • Data Analysis: Gate on the live, single-cell population. Mitophagy is quantified as the ratio of the signal from the 561 nm excitation to the 405 nm excitation. An increase in this ratio indicates an increase in mitophagy.

Mitophagy_Workflow start Start: Plate and transfect cells with mt-Keima treatment Treat with this compound (various concentrations/times) start->treatment controls Include positive (CCCP) and vehicle controls treatment->controls harvest Harvest and stain with viability dye treatment->harvest facs Analyze by Flow Cytometry (405nm and 561nm excitation) harvest->facs analysis Gate on live cells and calculate 561/405 ratio facs->analysis end End: Quantify mitophagy analysis->end

Caption: Experimental workflow for mitophagy analysis.

Benchmarking this compound: A Hypothetical Case Study

This compound is a selective inhibitor of the histone acetyltransferases EP300 and CBP.[2][3][5] While its primary role is in cancer research through the modulation of gene expression, its effect on mitophagy is unknown. Here, we outline the experiments required to benchmark this compound against the gold standard.

Objective: To determine if this compound induces or inhibits mitophagy and to elucidate the potential mechanism.

Hypothetical Experimental Data:

Table 2: Hypothetical Flow Cytometry Data for this compound

TreatmentConcentration (µM)Duration (h)Mitophagy Index (561/405 ratio)
Vehicle Control-241.0 ± 0.1
CCCP (Positive Control)10244.5 ± 0.4
This compound0.1241.2 ± 0.1
1.0242.8 ± 0.3
10.0245.1 ± 0.5

Table 3: Hypothetical Western Blot Data for Mitochondrial Protein Degradation

TreatmentConcentration (µM)TOM20 Levels (% of Control)COX IV Levels (% of Control)
Vehicle Control-100 ± 8100 ± 10
CCCP (Positive Control)1035 ± 542 ± 6
This compound1.078 ± 785 ± 9
10.041 ± 648 ± 7

Interpretation of Hypothetical Data:

The hypothetical data in Tables 2 and 3 suggest that this compound induces mitophagy in a dose-dependent manner. At a concentration of 10 µM, its effect is comparable to the positive control, CCCP. This would be a significant finding, suggesting a potential new mechanism for this compound.

Further Mechanistic Studies:

To determine the pathway through which this compound might be acting, further experiments would be necessary:

  • PINK1/Parkin Dependence: Repeat the mitophagy assays in PINK1 or Parkin knockout cells. If this compound fails to induce mitophagy in these cells, it would suggest a dependence on this pathway.

  • Mitochondrial Membrane Potential: Use a dye such as TMRM to assess whether this compound causes mitochondrial depolarization, a key trigger for PINK1/Parkin-mediated mitophagy.

  • Receptor-Mediated Pathway: Investigate the expression levels of mitophagy receptors like BNIP3 and NIX following treatment with this compound.

Conclusion

Benchmarking a novel compound like this compound for its effects on mitophagy requires a systematic and multi-pronged approach utilizing the gold-standard assays outlined in this guide. By combining quantitative, high-throughput methods with detailed imaging and biochemical analyses, researchers can robustly characterize the mitophagic properties of new chemical entities, paving the way for their potential application in both research and therapeutic development. The hypothetical case study of this compound illustrates the logical progression from initial screening to mechanistic investigation that is essential for advancing our understanding of mitochondrial quality control.

References

Safety Operating Guide

Proper Disposal of DS17701585: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of DS17701585, a compound that requires careful management due to its hazardous properties. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.

Key Safety and Hazard Information

This compound presents several hazards that necessitate cautious handling during the disposal process. It is crucial to be aware of the following:

  • Environmental Hazards: The substance is toxic to aquatic life, with long-lasting effects. Therefore, it must be prevented from entering drains or water courses.[1]

  • Health Hazards: It can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[1]

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Aquatic ToxicityCategory 2; Toxic to aquatic life.[1]P273: Avoid release to the environment.
Chronic Aquatic ToxicityCategory 3; Harmful to aquatic life with long lasting effects.[1]P391: Collect spillage.
Serious Eye DamageCauses serious eye damage.[1]P280: Wear eye protection/ face protection.[1]
Skin IrritationCategory 2; Causes skin irritation.P264: Wash skin thoroughly after handling.
Skin SensitizationSub-category 1B; May cause an allergic skin reaction.P272: Contaminated work clothing must not be allowed out of the workplace.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[2]
  • Designate a specific area for the disposal procedure, away from drains and sensitive equipment.
  • Prepare an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][2]
  • Have a clearly labeled, sealable, and appropriate hazardous waste container ready.[1]

2. Containment of Spills:

  • In the event of a spill, immediately contain the material to prevent it from spreading or entering drains.[1]
  • Use the prepared inert absorbent material to soak up the spilled this compound.[1][2]

3. Collection of Waste:

  • Carefully collect the absorbed material and any contaminated items (e.g., weighing paper, pipette tips).
  • Place all waste into the designated hazardous waste container.[1]
  • For residual amounts of this compound in its original container, do not rinse the container into the drain. The empty container is still considered hazardous.[1] Place the sealed, empty container directly into the hazardous waste container.

4. Labeling and Storage:

  • Securely close the hazardous waste container.[1]
  • Label the container clearly with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.
  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, pending collection by a certified waste disposal service.[2]

5. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the final disposal of the waste.
  • Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1][3] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Identify this compound for Disposal ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe prepare Step 2: Prepare Disposal Area (Absorbent Material, Waste Container) ppe->prepare contain Step 3: Contain & Absorb Waste (Use sand, silica gel, etc.) prepare->contain collect Step 4: Collect Waste (Place absorbed material & container in waste bin) contain->collect label_store Step 5: Label & Store Waste Container (Hazardous Waste, Chemical Name) collect->label_store contact_ehs Step 6: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) label_store->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for DS17701585

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of DS17701585, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or face shield.To prevent contact with eyes, as the substance may cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).To avoid skin irritation and potential allergic reactions.[2]
Respiratory Protection Use a suitable respiratory protective device when high concentrations are present.To prevent inhalation of vapors or mists.[2]
Body Protection Laboratory coat or other protective clothing.To prevent skin contact and contamination of personal clothing.

Health and Safety Hazards

This compound is associated with the following hazards:

  • Eye Damage: Causes serious eye damage.[1]

  • Skin Irritation: May cause skin irritation and an allergic skin reaction.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

  • Handling:

    • Avoid breathing mist or vapors.

    • Wash skin thoroughly after handling.

    • Contaminated work clothing must not be allowed out of the workplace.

    • Smoking, eating, and drinking should be prohibited in the application area.[1]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

    • Store away from oxidizing agents and acids.

Accidental Release and Disposal Plan

In the event of a spill or release, immediate and appropriate action must be taken.

  • Accidental Release:

    • Use personal protective equipment.

    • Exclude unprotected individuals from the area of the spill.[1]

    • Prevent the product from entering drains.[1]

    • Soak up the spill with inert absorbent material (e.g., sand, silica (B1680970) gel) and keep it in suitable, closed containers for disposal.[1]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.

    • Fire residues and contaminated fire extinguishing water must be disposed of in accordance with local regulations.[1]

    • Avoid release to the environment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure safety first Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Experimentation Experimentation Weighing/Measuring->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Post-experiment Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Final step

This compound Handling Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.